ethyl 5-formyl-1H-pyrrole-2-carboxylate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl 5-formyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)7-4-3-6(5-10)9-7/h3-5,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPFMOGFQKDFHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313576 | |
| Record name | ethyl 5-formyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7126-50-3 | |
| Record name | 7126-50-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 5-formyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Synthesis of Ethyl 5-Formyl-1H-Pyrrole-2-Carboxylate: A Cornerstone for Advanced Chemical Architectures
This document provides an in-depth technical guide on the synthesis of ethyl 5-formyl-1H-pyrrole-2-carboxylate, a pivotal intermediate in the development of complex molecular structures for pharmaceutical and materials science applications. The inherent value of this compound lies in its trifunctional nature: the nucleophilic pyrrole ring, the electrophilic aldehyde, and the ester moiety, which can be orthogonally manipulated.[1] This guide moves beyond a simple recitation of steps, delving into the causal reasoning behind the chosen methodologies, ensuring a reproducible and scalable process. We will focus on the most reliable and widely adopted synthetic strategy: the Vilsmeier-Haack formylation of an ethyl 1H-pyrrole-2-carboxylate precursor.
Strategic Overview: A Two-Stage Synthetic Approach
The synthesis is logically divided into two primary stages: first, the preparation of the starting material, ethyl 1H-pyrrole-2-carboxylate, from pyrrole, and second, the regioselective formylation at the C5 position to yield the target molecule. This ensures a high-purity starting material, which is critical for the success of the subsequent formylation reaction.
Caption: Overall synthetic workflow for the target molecule.
Stage 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate
A robust and scalable synthesis of the starting material is paramount. The procedure detailed in Organic Syntheses provides a well-vetted method that avoids the use of moisture-sensitive organometallic reagents.[2] It involves the acylation of pyrrole with trichloroacetyl chloride, followed by alcoholysis of the resulting ketone.
Experimental Protocol: Ethyl 1H-pyrrole-2-carboxylate
Part A: 2-Pyrrolyl Trichloromethyl Ketone
-
Setup: Equip a 3-liter, three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Initial Charge: Charge the flask with trichloroacetyl chloride (225 g, 1.23 mol) and 200 mL of anhydrous diethyl ether.
-
Pyrrole Addition: While stirring, add a solution of freshly distilled pyrrole (77 g, 1.2 mol) in 640 mL of anhydrous ether via the dropping funnel over 3 hours. The exothermic reaction will cause the mixture to reflux.
-
Stirring: After the addition is complete, continue stirring for 1 hour at room temperature.
-
Work-up: Slowly add a solution of potassium carbonate (100 g, 0.724 mol) in 300 mL of water to quench the reaction. Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Isolation: Remove the ether by distillation. Dissolve the residue in 225 mL of hexane and cool on ice to induce crystallization. Collect the solid by filtration and wash with cold hexane to yield 189–196 g (77–80%) of the ketone.[2]
Part B: Ethyl 1H-pyrrole-2-carboxylate
-
Sodium Ethoxide Preparation: In a 1-liter flask equipped with a mechanical stirrer, dissolve sodium (1.0 g, 0.044 g-atom) in 300 mL of anhydrous ethanol.
-
Ketone Addition: Add the 2-pyrrolyl trichloromethyl ketone (75 g, 0.35 mol) portionwise over 10 minutes. The solution will warm during this addition.
-
Reaction: Stir the solution for 30 minutes after the addition is complete.
-
Solvent Removal: Concentrate the mixture to dryness using a rotary evaporator.
-
Extraction: Partition the oily residue between 200 mL of ether and 25 mL of 3 N hydrochloric acid. Separate the ether layer and wash the aqueous layer with an additional 100 mL of ether.
-
Purification: Combine the ether extracts, wash with 25 mL of saturated sodium bicarbonate solution, dry over magnesium sulfate, and concentrate by distillation. The residue is fractionated under reduced pressure to give 44.0–44.5 g (91–92%) of pure ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil which crystallizes upon standing.[2]
Stage 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and efficient method for formylating electron-rich aromatic and heteroaromatic compounds.[3] For pyrroles, the reaction is highly regioselective. The electron-withdrawing ester at the C2 position deactivates the adjacent C3 position, while the nitrogen atom strongly activates the C5 position, directing the electrophilic Vilsmeier reagent to attack this site.[4]
Mechanism of Vilsmeier-Haack Formylation
The reaction proceeds in three main phases:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5]
-
Electrophilic Aromatic Substitution: The electron-rich C5 position of the pyrrole ring attacks the carbon of the Vilsmeier reagent. A subsequent deprotonation step re-establishes the aromaticity of the pyrrole ring, yielding a protonated iminium salt intermediate.
-
Hydrolysis: During aqueous work-up, water attacks the iminium carbon. The resulting intermediate collapses, eliminating dimethylamine and yielding the final aldehyde product after deprotonation.[4][6]
Caption: Mechanistic steps of the Vilsmeier-Haack reaction.
Experimental Protocol: this compound
This protocol is adapted from a procedure for a structurally related compound and represents a reliable method.[7]
-
Vilsmeier Reagent Preparation: In a flask under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to N,N-dimethylformamide (DMF, 1.1 eq.) while stirring on an ice-water bath (0 °C). Causality Note: This addition is exothermic and cooling is essential to prevent uncontrolled reaction and degradation of the reagent.
-
Substrate Addition: After stirring the Vilsmeier reagent for 15-20 minutes at 0 °C, add a solution of ethyl 1H-pyrrole-2-carboxylate (1.0 eq.) in a minimal amount of an appropriate solvent like dichloromethane (CH₂Cl₂).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis/Work-up: After the reaction is complete, carefully pour the mixture into a beaker of crushed ice containing a 10% aqueous solution of sodium carbonate (Na₂CO₃). Self-Validation Note: The addition of a basic solution neutralizes the acidic reaction medium and facilitates the hydrolysis of the iminium intermediate to the aldehyde.
-
Heating: Gently heat the mixture (e.g., reflux) for approximately 30 minutes to ensure complete hydrolysis.
-
Extraction: Cool the mixture to room temperature and extract the product with dichloromethane (3x volume).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel. A typical eluent system is a gradient of petroleum ether-ethyl acetate (e.g., starting from 100:1). The pure fractions are combined and the solvent is evaporated to yield the product as a solid.[7]
Data Summary
| Parameter | Value/Observation | Source |
| Starting Material | Ethyl 1H-pyrrole-2-carboxylate | [2] |
| Reagents | POCl₃, DMF | [5][7] |
| Reaction Type | Vilsmeier-Haack Formylation | [3][4] |
| Typical Yield | ~77% (for a related substrate) | [7] |
| Purification Method | Column Chromatography (Silica Gel) | [7] |
| Appearance | Crystalline Solid | [7] |
Conclusion
The synthesis of this compound via a two-stage process culminating in a Vilsmeier-Haack formylation is a highly efficient and reliable method suitable for laboratory and potential scale-up operations. The protocols described herein are built upon established and validated procedures, with an emphasis on understanding the underlying chemical principles for successful execution. This versatile building block serves as an excellent starting point for the synthesis of a wide range of biologically active compounds and functional materials, making its robust preparation a key enabling step in drug discovery and chemical research.[8][9]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 9. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 5-formyl-1H-pyrrole-2-carboxylate: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Pyrrole Scaffold in Medicinal Chemistry
Pyrrole, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various chemical transformations make it an attractive building block for the design of novel therapeutic agents. Within the diverse family of pyrrole derivatives, Ethyl 5-formyl-1H-pyrrole-2-carboxylate stands out as a particularly valuable intermediate. Its bifunctional nature, possessing both an electrophilic aldehyde and a readily modifiable ester group, allows for a wide range of synthetic manipulations, making it a crucial component in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its significant role in drug discovery and development, with a particular focus on its application as a key intermediate in the synthesis of the anticancer drug, Sunitinib.
Physicochemical Properties: A Foundation for Synthetic Application
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key physical and chemical characteristics of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | [2] |
| Molecular Weight | 167.16 g/mol | [2] |
| CAS Number | 7126-50-3 | [2] |
| Appearance | Yellow to light brown solid | |
| Melting Point | 68-72 °C | |
| Boiling Point | 321.7 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents such as dichloromethane and chloroform; Insoluble in water. | |
| pKa | 13.45 ± 0.50 (Predicted) |
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic analysis provides definitive evidence for the structure and purity of a compound. The following is a summary of the key spectroscopic data for this compound.
¹H-NMR Spectroscopy
The ¹H-NMR spectrum provides valuable information about the proton environment in the molecule. The characteristic chemical shifts for this compound are as follows:
-
δ 13.02 (br s, 1H, NH): The broad singlet corresponds to the acidic proton of the pyrrole nitrogen.
-
δ 9.69 (s, 1H, CHO): The singlet in the downfield region is characteristic of the aldehyde proton.
-
δ 6.95 (d, 1H) and 6.86 (d, 1H): These doublets represent the two protons on the pyrrole ring.
-
δ 4.27 (q, 2H, CH₂): The quartet arises from the methylene protons of the ethyl ester group, coupled to the adjacent methyl protons.
-
δ 1.28 (t, 3H, CH₃): The triplet is due to the methyl protons of the ethyl ester group, coupled to the adjacent methylene protons.
¹³C-NMR Spectroscopy
The ¹³C-NMR spectrum reveals the carbon framework of the molecule. The predicted chemical shifts for this compound are:
-
Aldehyde Carbonyl (CHO): ~185 ppm
-
Ester Carbonyl (COO): ~162 ppm
-
Pyrrole Ring Carbons: ~110-140 ppm
-
Ethyl Ester Methylene Carbon (OCH₂): ~61 ppm
-
Ethyl Ester Methyl Carbon (CH₃): ~14 ppm
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
N-H Stretch: A broad peak around 3300-3400 cm⁻¹ corresponding to the pyrrole N-H bond.
-
C-H Stretch (aromatic): Peaks around 3100 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks around 2900-3000 cm⁻¹.
-
C=O Stretch (aldehyde): A strong, sharp peak around 1670-1690 cm⁻¹.
-
C=O Stretch (ester): A strong, sharp peak around 1700-1720 cm⁻¹.
-
C-N Stretch: Around 1300-1400 cm⁻¹.
-
C-O Stretch (ester): Around 1100-1300 cm⁻¹.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z = 167.
Chemical Properties and Reactivity: A Versatile Synthetic Building Block
The reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring and the two electron-withdrawing groups, the formyl and the ester moieties. This unique electronic arrangement makes it a versatile precursor for a variety of chemical transformations.
Synthesis via Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of Ethyl 1H-pyrrole-2-carboxylate.[3] This reaction introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃). The electron-donating nature of the pyrrole nitrogen directs the electrophilic substitution to the C5 position, which is the most electron-rich and sterically accessible position.
Caption: Workflow of the Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis of this compound
The following is a detailed, step-by-step methodology for the synthesis of this compound via the Vilsmeier-Haack reaction:
-
Preparation of the Vilsmeier Reagent:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
-
Formylation Reaction:
-
Dissolve Ethyl 1H-pyrrole-2-carboxylate in anhydrous dichloroethane in a separate flask.
-
Slowly add the solution of Ethyl 1H-pyrrole-2-carboxylate to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Application in Drug Development: The Synthesis of Sunitinib
The utility of this compound as a key intermediate is prominently demonstrated in the synthesis of Sunitinib (marketed as Sutent), a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST).[4][5]
The synthesis of Sunitinib involves a crucial Knoevenagel condensation between a substituted 5-formyl-1H-pyrrole derivative and 5-fluoro-1,3-dihydro-2H-indol-2-one. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a closely related derivative, is a direct precursor in this process.[6] The formyl group of the pyrrole derivative reacts with the active methylene group of the oxindole to form the characteristic central double bond of the Sunitinib molecule.
Caption: Key step in the synthesis of Sunitinib.
The synthesis of the specific pyrrole intermediate required for Sunitinib often starts from simpler pyrrole precursors, which are then elaborated to introduce the necessary substituents, including the crucial formyl group, often via a Vilsmeier-Haack reaction on a suitably substituted pyrrole ester.[3] The purity and yield of the formylated pyrrole intermediate are critical for the overall efficiency and cost-effectiveness of the Sunitinib synthesis.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an ideal starting material for the construction of complex molecular architectures. The successful application of this compound in the industrial synthesis of the life-saving anticancer drug Sunitinib underscores its significance. As the demand for novel therapeutics continues to grow, the importance of such key building blocks in enabling efficient and scalable drug development will undoubtedly increase, ensuring that this compound remains a compound of high interest to the scientific community.
References
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 2. This compound | C8H9NO3 | CID 321485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. innospk.com [innospk.com]
- 6. nbinno.com [nbinno.com]
An In-depth Technical Guide to the ¹H and ¹³C-NMR Spectral Analysis of Ethyl 5-formyl-1H-pyrrole-2-carboxylate
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 5-formyl-1H-pyrrole-2-carboxylate, a key building block in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just spectral data, but also the underlying principles and experimental considerations for the structural elucidation of substituted pyrroles.
The pyrrole scaffold is a privileged heterocycle, forming the core of numerous natural products and pharmaceuticals.[3] The precise characterization of substituted pyrroles like this compound is therefore of paramount importance. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution.
Core Principles of NMR Spectroscopy in Substituted Pyrroles
The electronic environment of the five-membered aromatic pyrrole ring is highly sensitive to the nature and position of its substituents.[3] In the case of this compound, the presence of two electron-withdrawing groups (EWGs)—the formyl group (-CHO) at the C5 position and the ethyl carboxylate group (-COOEt) at the C2 position—profoundly influences the chemical shifts of the pyrrole ring's protons and carbons. These EWGs deshield the ring, causing the corresponding NMR signals to appear at a lower field (higher ppm values) compared to unsubstituted pyrrole.
The workflow for the NMR analysis of such a compound follows a logical progression from sample preparation to detailed spectral interpretation.
Caption: General workflow for the NMR analysis of substituted pyrroles.
Molecular Structure and Atom Numbering
For clarity in the assignment of NMR signals, the following atom numbering scheme is used for this compound.
Caption: Structure of this compound with atom numbering.
Experimental Protocol: NMR Data Acquisition
High-quality NMR spectra are contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is a validated starting point for the analysis of this compound on a standard 400 MHz spectrometer.
A. Sample Preparation
-
Purity: Ensure the sample is of high purity (>95%) to prevent spectral overlap from impurities.
-
Solvent: Select a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its excellent solvating power. Chloroform-d (CDCl₃) can also be used.
-
Concentration:
-
For ¹H-NMR, dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
For ¹³C-NMR, a higher concentration of 20-50 mg in 0.5-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time, given the low natural abundance of the ¹³C isotope.
-
-
Final Step: Transfer the solution to a 5 mm NMR tube.
B. Spectrometer Parameters
| Parameter | ¹H-NMR | ¹³C-NMR | Rationale |
| Spectrometer Frequency | 400 MHz | 100 MHz | Standard high-field instrument for good signal dispersion. |
| Pulse Angle | 30-45° | 30-45° | A smaller flip angle allows for faster repetition of scans. |
| Spectral Width | 0-14 ppm | 0-200 ppm | Encompasses the expected chemical shifts for all protons and carbons. |
| Acquisition Time (AQ) | 2-4 s | 1-2 s | Sufficient time to record the FID for good resolution. |
| Relaxation Delay (D1) | 2-5 s | 2-5 s | Allows for near-complete relaxation of nuclei before the next pulse. |
| Number of Scans (NS) | 8-16 | 1024 or more | Averaging multiple scans improves the signal-to-noise ratio. |
| Decoupling | N/A | Proton broadband decoupling | Simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon. |
¹H-NMR Spectral Data and Interpretation
The following ¹H-NMR data has been reported for this compound in DMSO-d₆.
Table 1: ¹H-NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.02 | broad singlet | 1H | N¹-H |
| 9.69 | singlet | 1H | C⁵-CHO |
| 6.95 | doublet | 1H | H³ or H⁴ |
| 6.86 | doublet | 1H | H⁴ or H³ |
| 4.27 | quartet | 2H | -O-CH₂-CH₃ |
| 1.28 | triplet | 3H | -O-CH₂-CH₃ |
In-depth Interpretation:
-
N¹-H (δ ~13.02): The proton attached to the nitrogen appears as a very broad singlet at a significantly downfield chemical shift. This is characteristic of a pyrrolic N-H proton, and its broadness is due to quadrupole broadening from the nitrogen atom and exchange with any residual water in the solvent.
-
C⁵-CHO (δ 9.69): The aldehydic proton is highly deshielded by the adjacent carbonyl group and the aromatic ring, hence its resonance far downfield as a sharp singlet.
-
H³ and H⁴ (δ 6.95 and 6.86): These two signals correspond to the two protons on the pyrrole ring. They appear as doublets due to coupling with each other (a ³JHH coupling). The electron-withdrawing effects of both the C2-ester and the C5-aldehyde cause them to be in a similar chemical environment, hence their close chemical shifts. Unambiguous assignment would require 2D NMR techniques like NOESY.
-
-O-CH₂-CH₃ (δ 4.27 and 1.28): These signals are characteristic of an ethyl ester group. The methylene protons (-CH₂-) at 4.27 ppm are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃-) at 1.28 ppm appear as a triplet due to coupling with the two methylene protons.
¹³C-NMR Spectral Data and Interpretation
Table 2: Predicted ¹³C-NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~180 | C⁵-C HO | Aldehyde carbonyl carbons are typically found in this region. |
| ~160 | -C OOEt | Ester carbonyl carbons resonate in this downfield region. |
| ~140 | C⁵ | This carbon is attached to the electron-withdrawing formyl group and is part of the aromatic ring, leading to a downfield shift. |
| ~132 | C² | Attached to the electron-withdrawing ester group, this carbon is also significantly deshielded. |
| ~125 | C³ or C⁴ | These carbons of the pyrrole ring are expected in the aromatic region. |
| ~115 | C⁴ or C³ | Their exact chemical shifts are influenced by both EWGs. |
| ~61 | -O-C H₂-CH₃ | The methylene carbon of the ethyl group is deshielded by the oxygen atom. |
| ~14 | -O-CH₂-C H₃ | The terminal methyl carbon of the ethyl group is found in the typical aliphatic region. |
Causality Behind the Predicted Shifts:
The prediction of the ¹³C chemical shifts is grounded in the fundamental principles of substituent effects on aromatic rings. The formyl and ethyl carboxylate groups, both being potent EWGs, withdraw electron density from the pyrrole ring through both inductive and resonance effects. This deshielding effect is most pronounced at the carbons directly attached to these groups (C5 and C2) and also influences the other ring carbons (C3 and C4), causing all of them to resonate at lower fields compared to unsubstituted pyrrole. The chemical shifts of the ethyl ester and aldehyde carbons are based on well-established ranges for these functional groups.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined analysis of its ¹H and ¹³C-NMR spectra. The experimental ¹H-NMR data, coupled with a scientifically-grounded prediction of the ¹³C-NMR spectrum, provides a complete picture of the molecular structure. The strong deshielding effects of the C2-ester and C5-aldehyde substituents are clearly reflected in the downfield chemical shifts of the pyrrole ring protons and carbons. For absolute, unambiguous assignment of the C3/H3 and C4/H4 signals, two-dimensional NMR experiments such as HSQC and HMBC are recommended. This guide provides the foundational data and interpretive logic essential for any researcher working with this important heterocyclic compound.
References
Introduction: The Prominence of the Pyrrole Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 4-acetyl-5-methyl-1H-pyrrole-3-carboxylic acid: A Pyrrole Compound with the Molecular Formula C8H9NO3
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the field of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in the design of numerous therapeutic agents.[4][5] Pyrrole-containing compounds exhibit a vast array of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][5] This has led to the successful development of several blockbuster drugs, such as atorvastatin and sunitinib, which feature a pyrrole core.[6] This guide focuses on a specific pyrrole derivative with the molecular formula C8H9NO3, providing a comprehensive overview for researchers and professionals in drug development.
Part 1: IUPAC Nomenclature and Structural Elucidation of C8H9NO3
The specific pyrrole compound with the molecular formula C8H9NO3 that will be the focus of this guide is 4-acetyl-5-methyl-1H-pyrrole-3-carboxylic acid .[7]
IUPAC Name and Synonyms
-
Preferred IUPAC Name: 4-acetyl-5-methyl-1H-pyrrole-3-carboxylic acid[7]
-
Other Names:
-
1H-Pyrrole-3-carboxylic acid, 4-acetyl-5-methyl-[7]
-
-
CAS Number: 100960-95-0[7]
Molecular Structure
The structure of 4-acetyl-5-methyl-1H-pyrrole-3-carboxylic acid is characterized by a central pyrrole ring with four substituents: a methyl group at position 5, an acetyl group at position 4, a carboxylic acid group at position 3, and a hydrogen atom on the nitrogen at position 1.
2D Structure:
Caption: 2D structure of 4-acetyl-5-methyl-1H-pyrrole-3-carboxylic acid.
Part 2: Synthesis and Physicochemical Properties
Retrosynthetic Analysis and Synthetic Strategy
A plausible retrosynthetic analysis for 4-acetyl-5-methyl-1H-pyrrole-3-carboxylic acid would involve the construction of the substituted pyrrole ring, a common challenge in heterocyclic chemistry. The Paal-Knorr pyrrole synthesis is a classical and versatile method for the synthesis of pyrroles. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.
Caption: The relationship between the properties of the pyrrole scaffold and its therapeutic applications.
Conclusion
4-acetyl-5-methyl-1H-pyrrole-3-carboxylic acid, a substituted pyrrole with the molecular formula C8H9NO3, represents a molecule of interest for medicinal chemists and drug development professionals. Its synthesis is achievable through established methods of heterocyclic chemistry, and its structure offers multiple avenues for further chemical exploration. While its specific biological profile remains to be fully elucidated, the well-documented importance of the pyrrole scaffold in medicine suggests that this compound and its derivatives are promising candidates for future drug discovery efforts.
References
- 1. An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. 4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid | C8H9NO3 | CID 57357248 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Pyrrole Scaffold as a Privileged Structure in Modern Chemistry
An In-depth Technical Guide to the Crystal Structure of Ethyl 5-Formyl-1H-pyrrole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring system is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products and pharmacologically active compounds, including heme, chlorophyll, and certain alkaloids. Within this class, derivatives of this compound represent a particularly versatile scaffold. The presence of multiple reactive functional groups—the formyl, ester, and the pyrrolic N-H—provides a rich platform for synthetic modification, making these compounds valuable building blocks in medicinal chemistry and materials science.[1]
Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the solid state is paramount for rational drug design and the development of new materials. Single-crystal X-ray diffraction (SC-XRD) provides an unparalleled, high-resolution view into this molecular world. This guide offers a detailed exploration of the synthesis, crystallization, and structural analysis of this compound derivatives, providing field-proven insights into the experimental choices and the interpretation of crystallographic data.
Part 1: Synthesis and Crystallization—From Blueprint to Single Crystal
The synthesis of functionalized pyrroles is a well-established field, with the Vilsmeier-Haack reaction being a common and effective method for introducing a formyl group onto an electron-rich pyrrole ring. The following protocol details the synthesis of a representative derivative, ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate.[2]
Experimental Protocol: Synthesis of Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate[2]
Rationale: This procedure utilizes the Vilsmeier-Haack reaction, where a Vilsmeier reagent (formed in situ from phosphoryl chloride and dimethylformamide) acts as an electrophile to formylate the electron-rich pyrrole ring at the C5 position. The subsequent workup with a base neutralizes the reaction mixture and facilitates product isolation.
Step-by-Step Methodology:
-
Reagent Preparation: In a flask equipped with a magnetic stirrer and placed on an ice-water bath, slowly add phosphoryl chloride (POCl₃, 0.015 mol) dropwise to dimethylformamide (DMF, 0.015 mol).
-
Expert Insight: This exothermic reaction forms the electrophilic Vilsmeier reagent, chloroiminium salt. Cooling is critical to control the reaction rate and prevent side reactions.
-
-
Addition of Pyrrole Substrate: To the stirring Vilsmeier reagent, add a solution of 3,4-dimethyl-2-ethoxycarbonyl-pyrrole (0.015 mol) dissolved in dichloromethane (CH₂Cl₂, 30 ml).
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Workup and Neutralization: Add a 10% aqueous solution of sodium carbonate (Na₂CO₃, 80 ml) to the reaction mixture.
-
Trustworthiness: This step is self-validating. The addition of the base will cause effervescence and neutralize the acidic reaction mixture. The reaction is then refluxed for 30 minutes to ensure complete hydrolysis of any remaining intermediates.
-
-
Extraction and Purification: Cool the mixture to room temperature. Transfer it to a separatory funnel and extract the product with CH₂Cl₂ (3 x 10 ml). Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Isolation: Evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization.
Workflow for Synthesis and Crystallization
Caption: Workflow from synthesis via Vilsmeier-Haack reaction to single-crystal growth.
Protocol: Single Crystal Growth by Slow Evaporation
Rationale: The formation of high-quality single crystals suitable for SC-XRD requires slow, controlled precipitation from a saturated solution. Slow evaporation is a robust and widely used technique to achieve this.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which the purified compound has moderate solubility. A common choice is a mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexane).
-
Preparation of Saturated Solution: Dissolve the purified pyrrole derivative in a minimal amount of the chosen solvent system with gentle warming, if necessary, to ensure complete dissolution.
-
Evaporation: Transfer the solution to a clean vial. Cover the vial with a cap or parafilm pierced with a few small holes.
-
Expert Insight: The number and size of the holes control the rate of evaporation. A slower rate generally yields larger and higher-quality crystals.
-
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Monitor the vial over several days to weeks. Once suitable crystals have formed, carefully harvest them from the mother liquor.
Part 2: Deep Dive into the Crystal Structure
The power of SC-XRD lies in its ability to provide precise atomic coordinates, from which we can derive detailed information about molecular geometry and the intricate network of intermolecular interactions that govern the crystal packing.
Crystallographic Data Collection and Refinement
Single crystals are mounted on a diffractometer and irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). The resulting diffraction pattern is collected and processed to determine the unit cell parameters and the crystal structure.[3]
The structures of two representative derivatives, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (I) and ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate (II) , provide excellent case studies.[2][3]
| Parameter | Derivative I[3][4] | Derivative II[2] |
| Chemical Formula | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 3.9830 (8) | 10.879 (2) |
| b (Å) | 15.572 (3) | 7.915 (2) |
| c (Å) | 16.213 (3) | 12.067 (2) |
| β (°) | 96.96 (3) | 98.43 (3) |
| Volume (ų) | 998.2 (3) | 1027.6 (4) |
| Z | 4 | 4 |
| Radiation | Mo Kα | Mo Kα |
| Data Collection Temp (K) | 293 (2) | 293 (2) |
| Final R[F² > 2σ(F²)] | 0.083 | 0.060 |
| Table 1: Summary of crystallographic data for two pyrrole derivatives. |
Molecular Geometry: A Study in Planarity
A key finding from the structural analyses of these derivatives is the near-planarity of the molecule.[2][3][4] For instance, in ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, the root-mean-square (r.m.s.) deviation from the mean plane for all non-hydrogen atoms is a mere 0.038 Å.[3] This planarity is a consequence of the sp² hybridization of the atoms in the pyrrole ring and the attached carbonyl groups, which facilitates π-electron delocalization across the molecule.
Supramolecular Assembly: The Role of Hydrogen Bonding
The crystal packing of these derivatives is not random; it is directed by a network of specific intermolecular interactions, primarily hydrogen bonds. These non-covalent interactions are critical as they dictate the material's stability, solubility, and polymorphism.
In the crystal structure of ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate, molecules are linked into centrosymmetric dimers by pairs of strong N—H···O hydrogen bonds, where the pyrrole N-H group of one molecule donates a hydrogen to the formyl oxygen atom of a neighboring molecule.[2] These dimeric units are further connected by weaker, non-classical C—H···O interactions, forming a layered structure.[2] A similar network of N—H···O and C—H···O hydrogen bonds consolidates the crystal structure of the 2,4-dimethyl-3-carboxylate isomer.[3][4]
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) | Symmetry Code | Reference |
| N—H···O1 | 0.86 | 2.04 | 2.864 (5) | 159 | (i) x, y, z | [3] |
| C6—H6A···O1 | 0.96 | 2.58 | 3.401 (6) | 143 | (i) x, y, z | [3] |
| C7—H7A···O2 | 0.93 | 2.60 | 3.525 (6) | 176 | (ii) -x+1/2, y+1/2, -z+3/2 | [3] |
| Table 2: Hydrogen-bond geometry for ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[3] |
Hydrogen Bonding Network Visualization
References
A Comprehensive Technical Guide to the Reactivity of the Formyl Group in Pyrrole-2-carboxylates
Executive Summary
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, and its functionalization dictates its biological activity and physical properties. This technical guide provides an in-depth exploration of the reactivity of a key derivative class: pyrrole-2-carboxylates bearing a formyl (-CHO) group. We delve into the electronic interplay between the electron-withdrawing carboxylate and formyl substituents, which profoundly influences the chemical behavior of both the pyrrole ring and the aldehyde functionality. This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven methodologies. We will cover regioselective synthetic routes to these compounds, detail the mechanisms and protocols for key transformations of the formyl group—including C-C and C-N bond-forming reactions, oxidations, and reductions—and discuss their strategic application in the synthesis of complex molecular architectures.
Introduction: The Formyl-Pyrrole-2-Carboxylate Scaffold
Pyrrole-2-carboxylates are five-membered aromatic heterocycles that serve as critical building blocks for a vast array of significant molecules, including natural products, pharmaceuticals, and functional materials.[1][2] The introduction of a formyl group onto this scaffold creates a bifunctional molecule with a rich and versatile chemical profile.
The electronic character of this system is dominated by the competing influences of the π-excessive pyrrole ring and the two powerful electron-withdrawing groups: the ester at C2 and the aldehyde at C4 or C5. This arrangement leads to several key characteristics:
-
Modulated Ring Nucleophilicity: While the pyrrole ring is inherently electron-rich and susceptible to electrophilic attack, the presence of two deactivating groups significantly tempers this reactivity. This moderation allows for more controlled and selective subsequent functionalization compared to unsubstituted pyrroles.[3][4]
-
Activated Formyl Group: The formyl group's reactivity is largely analogous to that of other aromatic aldehydes, serving as a potent electrophile for nucleophilic addition. It is the gateway to a multitude of chemical transformations.[5]
-
Strategic Synthetic Handle: The distinct and predictable reactivity of the formyl group allows it to be selectively targeted in the presence of the less reactive ester, making it an invaluable handle for molecular elaboration in multi-step syntheses.
These molecules are not mere synthetic curiosities; they are precursors to compounds with demonstrated antiproliferative, antioxidant, and immunostimulatory effects, making a thorough understanding of their chemistry essential for modern drug discovery.[2]
Synthesis of Formyl-Substituted Pyrrole-2-carboxylates
The reliable synthesis of specifically substituted formyl pyrrole-2-carboxylates is the first critical step in their utilization. The primary challenge lies in controlling the regioselectivity of the formylation reaction on a pre-existing pyrrole-2-carboxylate ring.
Method 1: Regioselective Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic and heteroaromatic rings.[6] The reaction involves the formation of a Vilsmeier reagent, typically from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[7] For pyrrole-2-carboxylates, this reaction can be tuned to afford either the 4-formyl or 5-formyl derivative with high selectivity, making it a powerful tool for generating specific isomers.[8]
Causality of Experimental Choice: The choice of formylating agent and reaction conditions is critical for regiocontrol. The Vilsmeier reagent is a relatively mild electrophile, which prevents the polymerization often seen when subjecting pyrroles to strong acids.[3] The inherent electronic bias of the pyrrole ring favors attack at the α-position (C5). However, steric hindrance from the N-substituent or the C2-ester can direct the reaction to the β-position (C4).[9] Recent studies have shown that using crystalline Vilsmeier reagent versus dichloromethyl alkyl ethers can provide nearly quantitative yields of either the 4-formyl or 5-formyl isomers, respectively.[8]
Caption: General workflow for the Vilsmeier-Haack formylation of pyrrole-2-carboxylates.
Detailed Protocol: Vilsmeier-Haack Synthesis of Pyrrole-2-carboxaldehyde
This protocol is adapted from a verified procedure for the formylation of unsubstituted pyrrole and serves as a foundational method.[10]
-
Reagent Preparation: In a three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), place dimethylformamide (1.1 moles). Cool the flask in an ice bath.
-
Vilsmeier Reagent Formation: While maintaining the internal temperature between 10–20°C, add phosphorus oxychloride (1.1 moles) dropwise over 15 minutes. An exothermic reaction will form the solid Vilsmeier reagent complex.
-
Substrate Addition: Remove the ice bath and stir for 15 minutes. Re-cool the flask and add an appropriate solvent (e.g., ethylene dichloride). Once the internal temperature is below 5°C, add a solution of the starting pyrrole-2-carboxylate (1.0 mole) in the same solvent dropwise over 1 hour.
-
Reaction: After addition, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
-
Hydrolysis: Cool the mixture and cautiously add a solution of sodium acetate trihydrate (5.5 moles) in water. This hydrolysis step is exothermic and must be done carefully.
-
Workup: Reflux the biphasic mixture for another 15 minutes with vigorous stirring. After cooling, separate the organic layer. Extract the aqueous phase with an appropriate solvent (e.g., ether or ethyl acetate).
-
Purification: Combine the organic extracts, wash with saturated sodium carbonate solution, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by distillation or recrystallization.
Key Chemical Transformations of the Formyl Group
The formyl group is a versatile functional handle that participates in a wide range of chemical reactions. The following sections detail the most synthetically useful transformations for professionals in drug development.
A. Carbon-Carbon Bond Forming Reactions
The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of the formyl group with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) catalyzed by a weak base.[11] The reaction proceeds via nucleophilic addition followed by dehydration to yield a stable α,β-unsaturated product.[12]
Relevance in Drug Discovery: The products of Knoevenagel condensations, particularly those derived from cyanoacetic esters or malononitrile, are conjugated systems that can act as Michael acceptors.[12] This property is highly valuable in the design of targeted covalent inhibitors, where the α,β-unsaturated moiety can form a covalent bond with nucleophilic residues, such as cysteine, in a target protein's active site.[12]
Caption: Mechanism of the Knoevenagel Condensation.
Detailed Protocol: Knoevenagel Condensation with Ethyl Cyanoacetate [12]
-
Setup: In a round-bottom flask, dissolve the formyl-pyrrole-2-carboxylate (1.0 mmol) and ethyl cyanoacetate (1.1 mmol) in ethanol (10 mL).
-
Catalysis: Add a catalytic amount of a weak base, such as piperidine (0.1 mmol), to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Isolation: Upon completion, the product often precipitates from the solution. If not, the solvent can be reduced in vacuo.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 3,4-diethyl-1H-pyrrole-2-carbaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | 4-6 | >90 | [12] |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | 2 | 92 | [13] |
| 4-Chlorobenzaldehyde | Malononitrile | NaOH (5 mol%) | Water | 0.33 | 98 | [13] |
The Wittig reaction is an indispensable method for synthesizing alkenes from aldehydes or ketones.[14] It involves the reaction of the formyl group with a phosphorus ylide (a phosphonium salt deprotonated with a strong base). The reaction proceeds through a [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate, which then collapses to form the alkene and a highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[15]
Causality and Stereoselectivity: The nature of the ylide is paramount in determining the stereochemical outcome of the reaction.[14]
-
Non-stabilized ylides (where the group on the ylidic carbon is alkyl or H) react rapidly and irreversibly, typically affording the Z-alkene as the major product.
-
Stabilized ylides (with an adjacent electron-withdrawing group like an ester) react more slowly and reversibly, allowing for thermodynamic equilibration to favor the more stable E-alkene.[15]
This control over alkene geometry is a powerful feature for complex molecule synthesis, such as in the preparation of sterically locked chromophores.[16]
Detailed Protocol: Wittig Reaction with a Non-Stabilized Ylide [15]
-
Apparatus: Use a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Ylide Generation: Suspend the phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 mmol) in anhydrous THF. Cool the suspension to 0°C or -78°C. Add a strong base (e.g., n-Butyllithium, 1.1 mmol) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep orange/red). Stir for 1 hour.
-
Aldehyde Addition: Dissolve the formyl-pyrrole-2-carboxylate (1.0 mmol) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by slowly adding a saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the resulting crude alkene product by flash column chromatography.
B. Reduction and Oxidation
The formyl group is readily reduced to a primary alcohol using standard reducing agents. This transformation converts the electrophilic aldehyde into a nucleophilic alcohol that can be used for subsequent ether or ester formation.
Causality of Reagent Choice: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that will reduce the aldehyde without affecting the more stable ester group or the aromatic pyrrole ring. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce both the aldehyde and the ester, and are generally not required.[17]
Detailed Protocol: Sodium Borohydride Reduction
-
Setup: Dissolve the formyl-pyrrole-2-carboxylate (1.0 mmol) in a suitable protic solvent like methanol or ethanol (10 mL) in a round-bottom flask.
-
Reduction: Cool the solution in an ice bath to 0°C. Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise, controlling any effervescence.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by adding water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄. Remove the organic solvent in vacuo.
-
Extraction: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the 2-(hydroxymethyl)pyrrole derivative.[17]
The formyl group can be easily oxidized to the corresponding carboxylic acid. This reaction is useful for creating pyrrole di-acid derivatives.
Causality of Reagent Choice: Pyrrole-2-carboxaldehyde can be susceptible to oxidation simply by exposure to oxygen and sunlight.[17] For a controlled laboratory synthesis, mild oxidizing agents are preferred to avoid degradation of the sensitive pyrrole ring. Reagents like potassium permanganate (KMnO₄) under basic conditions, or silver(I) oxide (Tollens' reagent) can be effective. The choice depends on the stability of other functional groups in the molecule.
Detailed Protocol: Permanganate Oxidation
-
Setup: Dissolve the formyl-pyrrole-2-carboxylate (1.0 mmol) in a mixture of t-butanol and water containing a small amount of sodium hydroxide.
-
Oxidation: Add a solution of potassium permanganate (KMnO₄) (approx. 1.2 mmol) in water dropwise at room temperature. A brown precipitate of MnO₂ will form.
-
Reaction: Stir until the purple color of the permanganate has disappeared.
-
Workup: Filter the mixture to remove the MnO₂ precipitate. Acidify the filtrate with dilute HCl to precipitate the carboxylic acid product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry.
Conclusion and Future Perspectives
The formyl group on the pyrrole-2-carboxylate scaffold is a remarkably versatile functional group, providing a reliable entry point for a diverse array of chemical transformations. Its predictable reactivity in C-C bond formation, reduction, oxidation, and C-N bond formation makes it an invaluable asset in the synthetic chemist's toolbox. For professionals in drug discovery, mastering the manipulation of this group is key to unlocking novel molecular architectures. The Knoevenagel and Wittig reactions, in particular, offer strategic pathways to complex alkenes and potential covalent inhibitors. As synthetic methodologies continue to advance, the development of even more selective and efficient transformations will further cement the role of formyl-pyrrole-2-carboxylates as elite building blocks in the pursuit of new therapeutics and advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Synthesis of Ethyl 5-formyl-1H-pyrrole-2-carboxylate
Introduction: The Significance of a Core Heterocyclic Building Block
Ethyl 5-formyl-1H-pyrrole-2-carboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules.[1] Its unique structure, featuring a pyrrole core functionalized with both an aldehyde and an ester, makes it a valuable precursor in medicinal chemistry and drug development.[1][2] The aldehyde group provides a reactive handle for forming new carbon-carbon and carbon-nitrogen bonds, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, enabling the construction of diverse molecular scaffolds. This guide provides a detailed examination of the primary synthetic routes to this key building block, focusing on the critical starting materials and the underlying chemical principles that govern these transformations.
Primary Synthetic Strategy: Electrophilic Formylation of Ethyl 1H-pyrrole-2-carboxylate
The most direct and widely adopted approach for synthesizing this compound is the electrophilic formylation of its parent heterocycle, ethyl 1H-pyrrole-2-carboxylate. The electron-rich nature of the pyrrole ring makes it susceptible to attack by electrophiles. Due to the electron-donating effect of the nitrogen atom, the C2 (α) and C5 (α') positions are the most nucleophilic and reactive sites for electrophilic aromatic substitution. Since the C2 position is already substituted with the ethyl carboxylate group, formylation preferentially occurs at the C5 position.
The two most prominent methods for achieving this transformation are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction.
Method 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable and high-yielding method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] It is the most common and industrially preferred method for the synthesis of this compound due to its mild conditions and efficiency.[4]
Principle and Mechanism
The reaction involves two key stages. First, the in situ formation of the electrophilic Vilsmeier reagent, a chlorodimethyliminium salt, from the reaction of a phosphoryl halide (typically phosphorus oxychloride, POCl₃) with an N,N-disubstituted formamide (most commonly N,N-dimethylformamide, DMF).[5][6] In the second stage, the electron-rich pyrrole ring attacks this electrophilic iminium salt. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the final aldehyde product.[5][7]
Key Starting Materials
-
Substrate: Ethyl 1H-pyrrole-2-carboxylate
-
Formylating Reagent Precursors:
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)[8]
-
Visualizing the Vilsmeier-Haack Pathway
Caption: Workflow for the Vilsmeier-Haack formylation.
Detailed Experimental Protocol
The following protocol is a representative example synthesized from literature procedures.[8][9]
-
Reagent Preparation: To a solution of N,N-dimethylformamide (1.0-1.5 equivalents) in an anhydrous solvent like dichloromethane, phosphorus oxychloride (1.0-1.5 equivalents) is added dropwise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).[9]
-
Vilsmeier Reagent Formation: The mixture is stirred at room temperature for approximately 30 minutes to allow for the complete formation of the Vilsmeier reagent.[8]
-
Substrate Addition: The reaction mixture is cooled back to 0 °C, and a solution of ethyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in the same anhydrous solvent is added slowly.[8]
-
Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then stirred at a slightly elevated temperature (e.g., 40 °C) for 1-4 hours to drive the reaction to completion.[8][9]
-
Workup and Quenching: The reaction is carefully quenched by pouring it into a mixture of ice and water. The pH is then adjusted to be alkaline (e.g., pH 11) using a base such as sodium hydroxide or sodium carbonate solution to hydrolyze the iminium salt intermediate.[8][9]
-
Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[8][9] The crude product is then purified by column chromatography on silica gel to yield the pure this compound.[9]
Method 2: The Reimer-Tiemann Reaction
While less common for this specific substrate due to lower yields and potential side reactions, the Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols and other electron-rich heterocycles like pyrroles.[10][11][12]
Principle and Mechanism
This reaction proceeds under strongly basic conditions. Chloroform is deprotonated by a strong base (e.g., sodium hydroxide) to form a trichlorocarbanion, which then rapidly eliminates a chloride ion to generate the highly reactive electrophile: dichlorocarbene (:CCl₂).[11][13] The pyrrole, deprotonated by the base to form the more nucleophilic pyrrolide anion, attacks the dichlorocarbene. The resulting intermediate undergoes hydrolysis to install the aldehyde group.[11] A significant challenge with applying this reaction to pyrroles is the potential for ring expansion, known as the Ciamician-Dennstedt rearrangement, which can lead to 3-chloropyridine byproducts and lower the yield of the desired formylated pyrrole.[10][14]
Key Starting Materials
-
Substrate: Ethyl 1H-pyrrole-2-carboxylate
-
Carbene Precursor: Chloroform (CHCl₃)[10]
-
Base: A strong base, typically Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in aqueous solution.[10]
-
Solvent: The reaction is often run in a biphasic system (water and an organic solvent) or with an emulsifying agent to facilitate interaction between the reagents.[11][12]
Visualizing the Reimer-Tiemann Pathway
Caption: Key stages of the Reimer-Tiemann reaction.
Protocol Considerations
Due to its limitations for this specific synthesis, a detailed protocol is not provided. Key challenges include:
-
Low Yields: The reaction often suffers from low yields of the desired aldehyde.[10]
-
Byproduct Formation: The risk of forming 3-chloropyridine derivatives via ring expansion is a significant drawback.[14]
-
Harsh Conditions: The use of strong base and heat may not be compatible with sensitive functional groups on more complex substrates.[11]
Comparative Summary of Synthetic Routes
| Feature | Vilsmeier-Haack Reaction | Reimer-Tiemann Reaction |
| Primary Starting Material | Ethyl 1H-pyrrole-2-carboxylate | Ethyl 1H-pyrrole-2-carboxylate |
| Key Reagents | DMF, POCl₃ (or PCl₃) | Chloroform (CHCl₃), Strong Base (NaOH) |
| Electrophile | Chlorodimethyliminium salt | Dichlorocarbene (:CCl₂) |
| Reaction Conditions | Mild (0 °C to 40 °C) | Harsh (elevated temperature, strong base) |
| Typical Yields | Good to Excellent (50-80%)[8][9] | Generally Low[10] |
| Key Advantages | High yield, high regioselectivity, mild conditions | Classic method for formylation |
| Key Disadvantages | Requires anhydrous conditions | Low yields, risk of ring-expansion byproducts, harsh conditions |
Conclusion
For the synthesis of this compound, the Vilsmeier-Haack reaction stands as the superior and most practical method for researchers and drug development professionals. Its reliance on the readily available starting materials of ethyl 1H-pyrrole-2-carboxylate , DMF , and phosphorus oxychloride allows for a mild, efficient, and high-yielding pathway to this valuable synthetic intermediate. While the Reimer-Tiemann reaction provides a mechanistically distinct alternative using chloroform and a strong base, its associated drawbacks of low yields and potential side reactions make it a less favorable choice for this specific transformation. A thorough understanding of the Vilsmeier-Haack protocol is therefore essential for any scientist aiming to utilize this critical building block in their synthetic endeavors.
References
- 1. Page loading... [guidechem.com]
- 2. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. This compound | 7126-50-3 [chemicalbook.com]
- 9. Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. byjus.com [byjus.com]
- 14. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
The Discovery and History of Formyl-Pyrrole Compounds in Nature
An In-depth Technical Guide:
Executive Summary
This technical guide provides a comprehensive exploration of formyl-pyrrole compounds, a ubiquitous class of natural products whose origins have long been a subject of scientific inquiry. Addressed to researchers, scientists, and professionals in drug development, this document navigates the history of their discovery, from the initial identification of the pyrrole nucleus to the modern understanding of their formation. A central theme is the elucidation of their primary origin via non-enzymatic Maillard reactions between common biological precursors—amines and sugars—a stark contrast to the canonical enzymatic pathways of secondary metabolite biosynthesis. We delve into the structural diversity of these compounds, systematically classifying them based on their precursors and detailing their wide-ranging biological activities, including antioxidant, antiproliferative, and anti-inflammatory properties. This guide provides detailed methodologies for their isolation and characterization, complete with step-by-step protocols and the rationale behind experimental choices. By synthesizing historical context with current research, this document offers a definitive resource on the chemistry, biology, and therapeutic potential of natural formyl-pyrroles.
Chapter 1: An Introduction to the Pyrrole Framework
The story of formyl-pyrroles begins with the discovery of their parent heterocycle. Pyrrole (C₄H₄NH), a five-membered aromatic ring, was first identified in 1834 by F. F. Runge as a component of coal tar[1]. Its name, derived from the Greek pyrrhos ("fiery"), alludes to the vibrant red color it produces when a pinewood sliver moistened with hydrochloric acid is exposed to its vapors[1]. For decades, the study of pyrroles was central to understanding life's fundamental pigments, as the pyrrole ring is the foundational building block for complex tetrapyrroles like heme and chlorophyll[2].
Within this broad class, the 2-formylpyrroles, particularly those bearing a 5-hydroxymethyl group, represent a distinct and widely distributed family.[3][4] These compounds have been isolated from an astonishing array of sources, including fungi, marine sponges, medicinal plants, and even thermally processed foods.[3][5] This ubiquity initially presented a puzzle for natural product chemists. While often isolated alongside true secondary metabolites, their simple structures and presence in cooked foods suggested an alternative origin story—one that lies at the intersection of chemistry and biology. This guide unravels that story, highlighting the central role of the Maillard reaction and contrasting it with classical enzymatic biosynthesis.
Chapter 2: The Predominant Non-Enzymatic Origin: The Maillard Reaction
The key to understanding the prevalence of 2-formylpyrroles in nature is not found in complex, enzyme-catalyzed pathways, but in a spontaneous chemical reaction well-known to food chemists: the Maillard or "browning" reaction.[6] First reported in the context of amine-sugar reaction mixtures in 1970, it is now widely accepted that the majority of these natural products arise from the condensation of ubiquitous biological precursors—primary amines (from amino acids or biogenic amines) and reducing sugars.[3]
This non-enzymatic origin explains their presence in such diverse organisms and materials. The necessary precursors are fundamental components of virtually all living cells. To date, no dedicated enzymatic machinery has been identified for the biosynthesis of the common 5-hydroxymethylpyrrole-2-carbaldehyde core, strengthening the Maillard hypothesis.[3][4]
Mechanistic Underpinnings of Formation
The accepted mechanism involves the reaction of an amine with a reducing sugar, such as D-glucose, to form an N-substituted glycosylamine, which then undergoes Amadori rearrangement. Subsequent dehydration and cyclization steps lead to the formation of the pyrrole ring. A key intermediate in this process is 3-deoxyglucosone.[3] The process is a testament to how fundamental chemical reactivity can generate structurally complex and biologically active molecules within a biological setting, independent of genomic encoding.
Caption: Proposed Maillard pathway for 2-formylpyrrole formation.
Chapter 3: A Survey of Naturally Occurring Formyl-Pyrrole Compounds
The structural diversity of 2-formylpyrroles is a direct reflection of the variety of amines and amino acids present in the source organism. This allows for a logical classification based on the nitrogen-containing precursor.
-
Derived from Proteinogenic Amino Acids: This major subclass incorporates common amino acids like tyrosine and phenylalanine. For instance, a phenylalanine-derived lactone has been isolated from diverse sources including flue-cured tobacco, fungi (Xylaria nigripes), and actinobacteria (Streptomyces albospinus).[4]
-
Derived from Biogenic Amines: Amines produced by decarboxylation of amino acids also serve as precursors. Putrescine and cadaverine give rise to pyrroles that have shown weak activity against human cancer cell lines.[4] Tyramine is the precursor to pyrrolezanthine, which exhibits moderate cytotoxicity against lung and colon cancer cells and also possesses anti-inflammatory activity.[4]
-
Derived from Amino Sugars: These precursors can lead to more complex structures, such as the pyrrolomorpholine spiroketals. This group is of particular interest due to its potential for therapeutic intervention in diabetic nephropathy, making it a focus of synthetic chemistry efforts.[3]
Table 1: Selected Formyl-Pyrrole Natural Products, Sources, and Bioactivities
| Compound Name | Precursor | Natural Source(s) | Reported Biological Activity | Reference |
| Magnolamide | Putrescine | Magnolia officinalis | Antioxidant (IC₅₀ = 9.7 µM vs. LDL peroxidation) | [4] |
| Pyrrolezanthine | Tyramine | Arisaema amurense | Cytotoxic (IC₅₀ = 38.3 µM, A-549 cells), Anti-inflammatory (IC₅₀ = 58.8 µM vs. NO production) | [4] |
| Morrole A-F | Various | Morus alba (Mulberry) fruits | Macrophage activation | [5] |
| Unnamed Putrescine Derivative | Putrescine | Inonotus obliquus (Fungus) | Weak cytotoxicity (IC₅₀ = 8.9–20.2 µg/mL) | [4] |
| Unnamed Pyrazole-Pyrroles | β-(1-pyrazolyl)alanine | Citrullus lanatus (Watermelon) seeds | First natural products containing both pyrazole and pyrrole rings | [4] |
| Pyrrolemarumine | 4-aminobutanoic acid derivative | Moringa oleifera | Isolated as a glycoside | [5] |
Chapter 4: The Counterpoint: True Enzymatic Biosynthesis of Pyrrole Rings
While the Maillard reaction accounts for the majority of simple formyl-pyrroles, it is crucial for researchers to recognize that nature also employs highly controlled, enzymatic pathways to construct pyrrole rings for essential metabolites. The contrast between these two modes of formation is a key lesson in natural product chemistry.
The canonical example of enzymatic pyrrole synthesis is the formation of porphobilinogen (PBG). This pathway begins with 5-aminolevulinic acid (5-ALA), and two molecules of 5-ALA are condensed by the enzyme porphobilinogen synthase in a Knorr-type reaction to form the fundamental pyrrole unit, PBG.[7] This PBG molecule is the universal precursor for all tetrapyrroles, including hemes, chlorophylls, and vitamin B12.[7]
Furthermore, unique enzymatic routes have been discovered. In 2012, Lautru and colleagues identified a distinct pathway in Streptomyces ambofaciens that utilizes fructose-6-phosphate as a starting material to produce a pyrrole precursor for the DNA-binding antibiotic congocidine.[3][4] This discovery underscores that while abiotic chemistry can mimic biology, dedicated enzymatic solutions have also evolved for specific metabolic needs.
Caption: Contrast between non-enzymatic and enzymatic pyrrole synthesis.
Chapter 5: Methodologies for Isolation and Structural Elucidation
The investigation of formyl-pyrroles requires a robust analytical workflow to isolate these compounds from complex biological matrices and definitively determine their structures. The non-enzymatic origin means they are often present in low concentrations alongside a vast excess of primary metabolites.
Experimental Protocol 1: General Workflow for Extraction and Isolation
This protocol provides a generalized, self-validating methodology adaptable for various source materials (e.g., plant tissues, fungal biomass, marine sponges).
-
Sample Preparation & Extraction:
-
Lyophilize (freeze-dry) the source material to remove water and halt enzymatic activity.
-
Grind the dried material to a fine powder to maximize surface area for extraction.
-
Perform sequential solvent extraction, starting with a non-polar solvent (e.g., hexane) to remove lipids, followed by a medium-polarity solvent (e.g., ethyl acetate), and finally a polar solvent (e.g., methanol or an ethanol/water mixture) where formyl-pyrroles are often soluble.[5] The causality here is to fractionate the extract based on polarity, simplifying the subsequent purification steps.
-
-
Preliminary Fractionation:
-
Concentrate the polar extract in vacuo.
-
For complex extracts, especially from animal sources, an initial cleanup step using a resin like cholestyramine can be effective for removing interfering bile acids and pigments.[8]
-
Subject the crude extract to column chromatography (e.g., silica gel or Sephadex LH-20) using a solvent gradient of increasing polarity.
-
-
Qualitative In-Process Validation:
-
Collect fractions and spot them onto a Thin Layer Chromatography (TLC) plate.
-
Spray the plate with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic ethanol). Pyrroles react to form a characteristic pink-to-purple colored spot, providing rapid confirmation of fractions of interest.[8] This step is critical for efficiently tracking the target compounds through the purification process.
-
-
High-Resolution Purification:
-
Pool the Ehrlich-positive fractions and concentrate.
-
Perform High-Performance Liquid Chromatography (HPLC), typically using a reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient.[8] This step is essential for isolating compounds to high purity (>95%), which is a prerequisite for accurate spectroscopic analysis.
-
Caption: General workflow for isolating formyl-pyrrole natural products.
Experimental Protocol 2: Structural Characterization
Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS):
-
Use high-resolution mass spectrometry (e.g., ESI-QTOF) to determine the accurate mass and elemental formula of the molecule.
-
Perform tandem MS (MS/MS) to induce fragmentation. The resulting fragmentation pattern provides crucial clues about the compound's substructures.[8]
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum to identify key functional groups. Expect strong absorption bands for carbonyl (C=O) groups from the formyl substituent (around 1650-1700 cm⁻¹) and hydroxyl (O-H) groups from the hydroxymethyl substituent (broad peak around 3200-3500 cm⁻¹).[9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons. Key signals to look for include a singlet for the aldehyde proton (~9-10 ppm), signals for the aromatic protons on the pyrrole ring (~6-7 ppm), and a signal for the hydroxymethyl protons (~4.5 ppm).[9]
-
¹³C NMR: Identifies all unique carbon atoms. Look for the aldehyde carbon (~180-190 ppm) and the carbons of the pyrrole ring.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for assembling the final structure. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the unambiguous connection of all molecular fragments.[9]
-
Chapter 6: Biological Activities and Therapeutic Potential
Despite their simple, non-enzymatic origin, formyl-pyrrole compounds exhibit a remarkable range of biological activities, making them interesting leads for drug discovery.[6] The activities reported are diverse and include:
-
Antioxidant Effects: Many formyl-pyrroles can scavenge free radicals, likely due to the electron-rich nature of the pyrrole ring. Magnolamide, for example, showed potent inhibition of LDL lipid peroxidation.[4]
-
Antiproliferative and Cytotoxic Activity: Several compounds have demonstrated activity against human cancer cell lines, although often at moderate micromolar concentrations.[4]
-
Immunostimulatory and Anti-inflammatory Properties: Morroles from mulberry fruits were found to activate macrophages, while pyrrolezanthine inhibits nitric oxide (NO) production in macrophage cells, a key marker of inflammation.[4][5]
-
Hepatoprotective and Antifungal Effects: These activities have also been reported in the literature, broadening the potential therapeutic scope of this chemical class.[3][4]
The pyrrolomorpholine spiroketals stand out as a group with significant synthetic interest, driven by their potential as a basis for developing drugs to treat diabetic nephropathy.[3] This highlights a key principle: a molecule's origin does not dictate its therapeutic potential. Even "simple" Maillard products can interact with complex biological targets in meaningful ways.
Conclusion
The history of formyl-pyrrole natural products is a fascinating case study in the interplay between abiotic chemistry and biology. Initially observed as trace products in laboratory reactions, they have since been established as a ubiquitous class of compounds found across kingdoms.[3] Their discovery demonstrates that not all "natural products" are the result of intricate, genetically encoded enzymatic machinery. The non-enzymatic Maillard reaction, driven by the universal availability of amines and sugars, serves as a powerful and widespread engine for generating molecular diversity. For researchers in natural products and drug development, this dual-origin story is a critical reminder to consider all possible formation pathways when isolating and evaluating new molecules. The diverse and valuable biological activities exhibited by these compounds underscore that therapeutic potential can be found in the most unexpected of chemical origins.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. The Abiotic Formation of Pyrrole under Volcanic, Hydrothermal Conditions—An Initial Step towards Life’s First Breath? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Biosynthesis of the modified tetrapyrroles—the pigments of life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and identification of a pyrrolic glutathione conjugate metabolite of the pyrrolizidine alkaloid monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
A Technical Guide to Ethyl 5-formyl-1H-pyrrole-2-carboxylate: Synthesis, Characterization, and Applications
Abstract: This document provides an in-depth technical overview of Ethyl 5-formyl-1H-pyrrole-2-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol via the Vilsmeier-Haack reaction, discuss methods for its characterization, and survey its applications as a versatile intermediate in the development of complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable compound.
Core Molecular Identity and Physicochemical Properties
This compound is a bifunctional organic compound featuring a pyrrole core, an electron-rich aromatic heterocycle. The strategic placement of an electron-withdrawing formyl group at the 5-position and an ethyl ester at the 2-position creates a molecule with distinct reactive sites, making it a valuable precursor in multi-step syntheses.
Chemical Structure
The structure consists of a five-membered pyrrole ring with an ethyl carboxylate group (-COOEt) at position C2 and a formyl group (-CHO) at position C5.
Caption: Chemical structure of this compound.
Physicochemical Data
The key properties of the compound are summarized below for quick reference. These values are critical for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₃ | [1][2][3] |
| Molecular Weight | 167.16 g/mol | [1][2] |
| CAS Number | 7126-50-3 | [2][3] |
| Appearance | Colorless to light yellow liquid/solid | [2] |
| Boiling Point | 321.7°C at 760 mmHg | [3] |
| Density | 1.249 g/cm³ | [3] |
| pKa | 13.45 ± 0.50 (Predicted) | [2][3] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [3] |
Synthesis Pathway: The Vilsmeier-Haack Reaction
The most common and efficient method for introducing a formyl group onto an electron-rich heterocycle like pyrrole is the Vilsmeier-Haack reaction. This electrophilic substitution reaction utilizes a Vilsmeier reagent, typically formed in situ from a phosphoryl halide (like POCl₃) and a substituted amide (like N,N-dimethylformamide, DMF).
Causality of Experimental Choice: The pyrrole ring is highly activated towards electrophilic attack, particularly at the C2 and C5 positions. The Vilsmeier reagent, an electrophilic iminium cation, is a relatively mild electrophile, which allows for the selective formylation of the pyrrole without causing polymerization or degradation, which can occur with stronger acids or electrophiles. The reaction is directed to the C5 position as the C2 position is already substituted by the ethyl carboxylate group.
Synthesis Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of ethyl pyrrole-2-carboxylate.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established procedures.[4]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, slowly add phosphorus oxychloride (POCl₃) or a solution of phosphorus trichloride (25 mL, 0.27 mol) in dichloromethane (75 mL) to a solution of N,N-dimethylformamide (21 mL, 0.27 mol) in dichloroethane (75 mL) at 0°C under a nitrogen atmosphere.[4]
-
Vilsmeier Reagent Formation: Allow the mixture to stir at room temperature for approximately 30 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
Pyrrole Addition: Cool the reaction mixture back to 0°C. Slowly add a solution of ethyl pyrrole-2-carboxylate (25 g, 0.18 mol) dissolved in 50 mL of dichloroethane dropwise via the dropping funnel.[4]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, and then heat to 40°C for 1 hour to ensure the reaction goes to completion.[4]
-
Workup and Quenching: Carefully pour the reaction mixture into a beaker of ice water. Adjust the pH to ~11 using a 5N sodium hydroxide solution to hydrolyze the intermediate and neutralize the acid.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 100 mL).[4]
-
Washing: Combine the organic layers and wash sequentially with water and saturated brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a solvent system like ethyl acetate/hexane (e.g., 1:3 ratio) to yield the pure this compound.[4]
Analytical Characterization
To confirm the identity and purity of the synthesized product, standard analytical techniques are employed. The expected data from ¹H-NMR and mass spectrometry are crucial for validation.
| Analysis Technique | Expected Result | Source |
| ¹H-NMR (300 MHz, DMSO-d6) | δ 13.02 (br s, 1H, NH), 9.69 (s, 1H, CHO), 6.95 (d, 1H, pyrrole-H), 6.86 (d, 1H, pyrrole-H), 4.27 (q, 2H, -OCH₂CH₃), 1.28 (t, 3H, -OCH₂CH₃) | [4] |
| Mass Spectrometry (MS) | m/z 167 [M]⁺ | [4] |
Trustworthiness of Protocol: This self-validating system confirms success. The distinct chemical shifts in the ¹H-NMR, particularly the aldehyde proton at ~9.7 ppm and the broad NH proton signal, combined with the correct molecular ion peak in the mass spectrum, provide unambiguous confirmation of the target molecule.
Applications in Drug Discovery and Organic Synthesis
This compound serves as a versatile platform for constructing more complex molecules. Its utility stems from the orthogonal reactivity of its functional groups.
-
The Formyl Group: Acts as an electrophilic handle for reactions such as Wittig olefination, reductive amination to form substituted amines, oxidation to a carboxylic acid, or as a building block for condensation reactions to form larger heterocyclic systems.
-
The Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides (a common linkage in pharmaceuticals) or reduced to a primary alcohol.
-
The Pyrrole N-H: Can be deprotonated and alkylated or arylated to introduce further diversity into the molecular scaffold.
This compound and its derivatives are key intermediates in the synthesis of various biologically active molecules. For example, related 2,4-dimethyl-pyrrole structures are foundational to the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[5] Its general structure is a frequent motif in natural products and synthetic compounds with a range of biological activities, including antiproliferative and antioxidant effects.[6][7]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
GHS Hazard Classification:
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.[3]
-
References
- 1. This compound | C8H9NO3 | CID 321485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 7126-50-3 [chemicalbook.com]
- 5. innospk.com [innospk.com]
- 6. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 7. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Vilsmeier-Haack Formylation of Ethyl Pyrrole-2-carboxylate
Abstract
This document provides a comprehensive technical guide for the Vilsmeier-Haack formylation of ethyl pyrrole-2-carboxylate. The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation of electron-rich heterocyclic compounds.[1][2][3] This application note details the reaction mechanism, regioselectivity considerations specific to the substituted pyrrole substrate, a step-by-step experimental protocol, and a troubleshooting guide. The target product, ethyl 4-formylpyrrole-2-carboxylate, is a valuable synthetic intermediate in medicinal chemistry and materials science.[4][5][6]
Introduction and Scientific Background
The formylation of aromatic and heteroaromatic rings is a fundamental transformation in organic synthesis, providing a chemical handle for further molecular elaboration. The Vilsmeier-Haack reaction stands out as a mild and efficient method to introduce a formyl (-CHO) group onto electron-rich systems.[7][8] The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1][7][9][10]
Ethyl pyrrole-2-carboxylate is an electron-deficient pyrrole due to the electron-withdrawing nature of the ester group at the C2 position.[11][12][13] This deactivation influences the regioselectivity of electrophilic substitution. While unsubstituted pyrrole preferentially undergoes electrophilic attack at the more electron-rich C2 (α) position[7][14][15][16], the C2 position in the substrate is blocked. The ester group deactivates the adjacent C3 position, thereby directing the incoming electrophile (the Vilsmeier reagent) primarily to the C4 position.
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through three primary stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate derivative to form the highly electrophilic chloroiminium cation, the active Vilsmeier reagent.[1][7][17]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of ethyl pyrrole-2-carboxylate attacks the electrophilic carbon of the Vilsmeier reagent. As discussed, this attack occurs preferentially at the C4 position. This step disrupts the aromaticity of the pyrrole ring, forming a cationic intermediate which is stabilized by resonance.[3][17] A subsequent deprotonation step restores aromaticity.
-
Hydrolysis: The resulting iminium salt intermediate is stable until an aqueous workup is performed. During workup, water hydrolyzes the iminium salt to yield the final aldehyde product, ethyl 4-formylpyrrole-2-carboxylate.[1][2][10]
Experimental Protocol
This protocol describes the synthesis of ethyl 4-formylpyrrole-2-carboxylate on a laboratory scale.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| Ethyl pyrrole-2-carboxylate | C₇H₉NO₂ | 139.15 | 10.0 | 1.0 | Substrate |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 11.0 | 1.1 | Corrosive, moisture-sensitive |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | Anhydrous, reaction solvent |
| Sodium Acetate (NaOAc) | CH₃COONa | 82.03 | 56.0 | 5.6 | For quenching/neutralization |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | - | Aqueous wash |
| Brine | NaCl(aq) | - | - | - | Aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | Drying agent |
3.2. Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
DMF is a skin irritant and can be absorbed through the skin.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from decomposing the reagents.
3.3. Step-by-Step Procedure
-
Vilsmeier Reagent Preparation:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (20 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (1.02 mL, 11.0 mmol) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent forms as a solid or thick slurry.
-
-
Reaction with Pyrrole Substrate:
-
Dissolve ethyl pyrrole-2-carboxylate (1.39 g, 10.0 mmol) in anhydrous DMF (10 mL).
-
Add the solution of the pyrrole substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of sodium acetate (4.6 g, 56.0 mmol) in water (50 mL) and cool it with ice.
-
Carefully and slowly pour the reaction mixture onto the crushed ice/sodium acetate solution with vigorous stirring. This hydrolysis step is exothermic.[1]
-
Stir the resulting mixture for 30 minutes at 0 °C. A precipitate of the product should form.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically a solid.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure ethyl 4-formylpyrrole-2-carboxylate.[1]
-
3.4. Expected Results
The final product, ethyl 4-formylpyrrole-2-carboxylate, should be a solid with a melting point in the range of 101-105 °C.[6] Typical yields for this reaction range from 70-85%, depending on the purity of reagents and adherence to the protocol. The structure can be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Experimental Workflow Diagram
Caption: Workflow for the Vilsmeier-Haack formylation of ethyl pyrrole-2-carboxylate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous DMF. |
| Incomplete reaction. | Increase reaction time or temperature slightly. Confirm substrate consumption via TLC. | |
| Product loss during work-up. | Ensure pH of the aqueous layer is basic or neutral before extraction to prevent the product from being protonated and water-soluble. | |
| Formation of Dark Tars | Reaction temperature too high. | Maintain careful temperature control, especially during the addition of POCl₃ and heating. |
| Pyrrole polymerization. | This is common with electron-rich pyrroles; while less likely here, ensure slow addition of reagents. | |
| Multiple Products Observed | Isomeric products (e.g., C5-formylation). | While C4 is strongly preferred, C5-formylation is a minor possibility. Optimize temperature; lower temperatures may improve selectivity. Purify via column chromatography. |
| Difficult Purification | Oily crude product instead of solid. | Impurities present. Attempt to triturate with a non-polar solvent like hexanes or ether to induce crystallization before attempting recrystallization or chromatography. |
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Ethyl 4-formylpyrrole-2-carboxylate | 7126-57-0 | FE31385 [biosynth.com]
- 5. Ethyl 4-formyl-1h-pyrrole-2-carboxylate | CymitQuimica [cymitquimica.com]
- 6. Ethyl 4-formylpyrrole-2-carboxylate 97 7126-57-0 [sigmaaldrich.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier Reagent - Enamine [enamine.net]
- 9. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. The partial reduction of electron-deficient pyrroles: procedures describing both Birch (Li/NH3) and ammonia-free (Li/DBB) conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The partial reduction of electron-deficient pyrroles: procedures describing both Birch (Li/NH3) and ammonia-free (Li/DBB) conditions | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 17. Vilsmeier formylation of pyrrole [quimicaorganica.org]
Application Notes & Protocols: The Strategic Utility of Ethyl 5-formyl-1H-pyrrole-2-carboxylate in Modern Medicinal Chemistry
These application notes serve as a comprehensive guide for medicinal chemists, researchers, and drug development professionals on the effective utilization of ethyl 5-formyl-1H-pyrrole-2-carboxylate. This document elucidates the molecule's synthetic versatility and its role as a privileged scaffold in the design of novel therapeutic agents. The protocols provided herein are based on established literature and are designed to be both reproducible and informative, offering insights into the underlying chemical principles.
Introduction: Unveiling a Versatile Pyrrole Scaffold
This compound is a bifunctional pyrrole derivative that has garnered significant attention in medicinal chemistry. Its structure, featuring an electron-withdrawing formyl group and an ethyl carboxylate moiety on a pyrrole core, provides a unique combination of reactivity and structural rigidity. This arrangement allows for selective chemical modifications at multiple positions, making it an ideal starting material for the synthesis of diverse compound libraries targeting a wide range of biological targets. The pyrrole ring itself is a well-recognized pharmacophore present in numerous natural products and synthetic drugs, often contributing to essential binding interactions with biological macromolecules.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.16 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | 108-112 °C |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF, Acetone) |
The reactivity of this compound is dominated by the electrophilic nature of the formyl group and the potential for nucleophilic substitution at the carboxylate. The pyrrole nitrogen can also participate in reactions, although its reactivity is tempered by the electron-withdrawing groups.
Key Synthetic Transformations and Protocols
The strategic value of this compound lies in its capacity to undergo a variety of chemical transformations to build molecular complexity. Below are detailed protocols for several key reactions.
Reductive Amination: A Gateway to Diverse Amine Derivatives
Reductive amination of the formyl group is a cornerstone reaction for introducing a wide array of amine-containing side chains, which can be pivotal for modulating solubility and engaging in hydrogen bonding with biological targets.
Protocol: Synthesis of Ethyl 5-((benzylamino)methyl)-1H-pyrrole-2-carboxylate
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add benzylamine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion without affecting the formyl group of the starting material or the ester.
-
The catalytic amount of acetic acid protonates the carbonyl oxygen, activating the formyl group towards nucleophilic attack by the amine.
Knoevenagel Condensation: Extending Conjugation and Introducing New Functional Groups
The Knoevenagel condensation of the formyl group with active methylene compounds is a powerful tool for extending the π-system of the pyrrole core and introducing diverse functionalities.
Protocol: Synthesis of Ethyl 5-(2-cyanovinyl)-1H-pyrrole-2-carboxylate derivative
-
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount)
-
Ethanol
-
-
Procedure:
-
To a solution of this compound in ethanol, add malononitrile.
-
Add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Causality Behind Experimental Choices:
-
Piperidine acts as a base to deprotonate the active methylene compound (malononitrile), generating the nucleophilic carbanion required for the condensation reaction.
-
Ethanol is a suitable solvent that facilitates the dissolution of the reactants and the precipitation of the product upon cooling.
Wittig Reaction: Formation of Carbon-Carbon Double Bonds
The Wittig reaction provides a reliable method for converting the formyl group into a vinyl group, enabling the introduction of various substituents with control over the double bond geometry.
Protocol: Synthesis of Ethyl 5-vinyl-1H-pyrrole-2-carboxylate derivative
-
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C.
-
Add n-BuLi dropwise. The solution should turn a characteristic orange-red color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of this compound in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
n-Butyllithium is a strong base required to deprotonate the phosphonium salt and generate the reactive Wittig ylide.
-
Anhydrous conditions and an inert atmosphere are critical to prevent the quenching of the highly reactive n-BuLi and the ylide.
Applications in Medicinal Chemistry: Case Studies
The synthetic versatility of this compound has been leveraged in the development of numerous biologically active compounds.
Anticancer Agents
Derivatives of this scaffold have shown promise as inhibitors of various cancer-related targets. For instance, pyrrole-based compounds have been synthesized and evaluated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The formyl group can be elaborated into structures that mimic the hinge-binding motifs of known kinase inhibitors.
Antimicrobial Agents
The pyrrole core is a feature of several natural and synthetic antimicrobial agents. By modifying the substituents on the this compound core, novel compounds with potent activity against a range of bacterial and fungal pathogens have been developed. The formyl and carboxylate groups serve as handles for introducing lipophilic or polar groups to optimize the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
Anti-inflammatory Drugs
Chronic inflammation is a hallmark of many diseases. Pyrrole derivatives synthesized from this compound have been investigated as inhibitors of inflammatory mediators such as cyclooxygenases (COX) and lipoxygenases (LOX). The ability to readily diversify the substituents allows for the fine-tuning of selectivity and potency.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described above.
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a high-value building block in medicinal chemistry, offering a robust platform for the synthesis of diverse and complex molecules. Its predictable reactivity and the wealth of available synthetic methodologies make it an indispensable tool for drug discovery programs. The protocols and insights provided in these application notes are intended to empower researchers to fully exploit the potential of this versatile scaffold in their quest for novel therapeutics.
Application Notes & Protocols: Paal-Knorr Synthesis for Substituted Pyrrole Derivatives
Introduction: The Enduring Relevance of the Paal-Knorr Synthesis in Modern Chemistry
Since its independent discovery by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis has remained a cornerstone reaction in heterocyclic chemistry.[1][2] It provides a direct and highly efficient pathway to construct substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1] The pyrrole scaffold is of immense interest to researchers, particularly in drug development, as it is a key structural motif in a vast number of pharmaceuticals, natural products, and functional materials.[3][4] Notable examples include the blockbuster cholesterol-lowering drug Atorvastatin (Lipitor®) and the marine natural product Marineosin A, which possesses potent antimicrobial activity.[3][5]
The enduring appeal of this synthesis lies in its operational simplicity, the accessibility of starting materials, and generally high yields.[3][6] Over the decades, numerous advancements have addressed the primary limitation of the classical method—namely, the often harsh reaction conditions like prolonged heating in strong acid, which can degrade sensitive substrates.[7][8] Modern iterations employing microwave irradiation, mechanochemistry, and novel catalytic systems have transformed the Paal-Knorr synthesis into a versatile and "green" tool, solidifying its importance in both academic research and industrial applications.[4][9]
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. We will delve into the reaction mechanism, provide detailed, field-proven protocols for both conventional and modern techniques, present quantitative data to guide experimental design, and illustrate key concepts with clear diagrams.
Reaction Mechanism: A Stepwise Look at Pyrrole Formation
The Paal-Knorr synthesis of a pyrrole is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under neutral or mildly acidic conditions.[10] The accepted mechanism, supported by both experimental and computational studies, proceeds via a hemiaminal intermediate.[2][8] Strong acidic conditions (pH < 3) should be avoided as they can favor the formation of a furan byproduct.[10]
The key mechanistic steps are as follows:
-
Amine Attack and Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine on one of the carbonyl carbons. This carbonyl group is often activated by protonation from a mild acid catalyst. This step forms a hemiaminal intermediate.[2][3]
-
Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This is the ring-closing step and is often the rate-determining step of the entire sequence.[8][11] This forms a 2,5-dihydroxytetrahydropyrrole derivative.[2]
-
Dehydration and Aromatization: The cyclic intermediate undergoes two successive dehydration steps (loss of two water molecules) to eliminate the hydroxyl groups and form the stable, aromatic pyrrole ring.[11]
Caption: Figure 1: Paal-Knorr Pyrrole Synthesis Mechanism.
Experimental Protocols
Here we provide two detailed protocols: a classic, conventional synthesis suitable for robust substrates, and a modern, microwave-assisted method ideal for rapid synthesis and optimization, particularly for sensitive molecules.
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This protocol describes a standard reflux method for synthesizing a common pyrrole derivative.[12]
Materials:
-
Aniline (186 mg, 2.0 mmol, 1.0 eq)
-
Hexane-2,5-dione (228 mg, 2.0 mmol, 1.0 eq)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (HCl, 1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/Water (9:1 mixture) for recrystallization
-
Round-bottom flask (25 mL), reflux condenser, ice bath, vacuum filtration apparatus
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).[4]
-
Catalysis: Carefully add one drop of concentrated hydrochloric acid to the mixture.[4]
-
Scientist's Note: The acid acts as a catalyst, protonating a carbonyl oxygen and increasing its electrophilicity for the initial amine attack.
-
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 15-20 minutes.[12] Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Precipitation: After the reflux period, remove the heating mantle and allow the flask to cool to room temperature. Then, place the reaction mixture in an ice bath to cool further.[4]
-
Product Isolation: While cooling, add 5.0 mL of cold 0.5 M hydrochloric acid to the mixture to precipitate the product.[4][12]
-
Filtration: Collect the resulting crystals by vacuum filtration, washing the solid with a small amount of cold water.
-
Purification: Recrystallize the crude product from approximately 1 mL of a 9:1 methanol/water mixture to obtain pure, crystalline 2,5-dimethyl-1-phenyl-1H-pyrrole.[12]
Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole
This protocol is adapted from procedures used for the rapid synthesis of diverse pyrrole libraries, highlighting the efficiency of microwave heating.[13][14]
Materials:
-
Substituted 1,4-diketone (0.0374 mmol, 1.0 eq)
-
Primary amine (e.g., benzylamine) (0.1122 mmol, 3.0 eq)
-
Glacial Acetic Acid (40 µL)
-
Ethanol (400 µL)
-
Microwave vial (0.5-2 mL) with crimp cap
-
Dedicated laboratory microwave reactor
-
Standard workup and purification supplies (Ethyl acetate, water, brine, MgSO₄, column chromatography)
Procedure:
-
Reaction Setup: In a 0.5-2 mL microwave vial, dissolve the 1,4-diketone (e.g., 20 mg, 0.0374 mmol) in ethanol (400 µL).[13]
-
Reagent Addition: Add glacial acetic acid (40 µL) followed by the primary amine (3 equivalents).[13]
-
Scientist's Note: Using an excess of the amine helps drive the reaction to completion. Acetic acid serves as both a catalyst and a solvent.
-
-
Microwave Irradiation: Securely seal the vial with a crimp cap. Place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 2-10 minutes.[9][13] The reactor will apply an initial high power to reach the target temperature quickly, then maintain it with lower power.[13]
-
Work-up: Once the reaction is complete (monitored by TLC), cool the vial to room temperature. Partition the mixture between ethyl acetate (10 mL) and water (10 mL).[3]
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).[3]
-
Drying and Concentration: Combine the organic phases, wash with brine (1 x 15 mL), and dry over anhydrous magnesium sulfate (MgSO₄).[3] Filter and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure substituted pyrrole.[3]
Influence of Reaction Parameters on Synthesis Outcome
The success of the Paal-Knorr synthesis is highly dependent on the choice of substrates, catalyst, and reaction conditions. Modern techniques have expanded the scope to include substrates with sensitive functional groups that would not survive traditional harsh conditions.[6][11]
| 1,4-Dicarbonyl Compound | Amine/Ammonia Source | Conditions (Catalyst, Solvent, Temp) | Typical Yield (%) | Key Considerations & Reference |
| Hexane-2,5-dione | Aniline | HCl (cat.), Methanol, Reflux | ~52% | Classic Brønsted acid catalysis.[12] |
| Hexane-2,5-dione | Ammonium Carbonate | None, 100-115 °C (Neat) | 81-86% | Ammonium carbonate serves as an in-situ source of ammonia.[15] |
| Substituted 1,4-diketones | Various primary amines | Acetic Acid, Ethanol, 80-150 °C (Microwave) | 65-95% | Microwave irradiation dramatically reduces reaction times from hours to minutes.[9][16] |
| 2,5-Dimethoxytetrahydrofuran | Various amines | FeCl₃ (cat.), Water, RT | Good to Excellent | A mild, environmentally friendly method using a 1,4-dicarbonyl surrogate.[17] |
| Hexane-2,5-dione | Primary amines | Citric Acid (5 mol%), Ball Mill, 30 Hz | High | A solvent-free, mechanochemical approach offering a green alternative.[4] |
| Hexane-2,5-dione | Aromatic amines | Iodine (I₂), Solvent-free, RT | Exceptional | Iodine acts as a mild Lewis acid catalyst under solvent-free conditions.[6] |
Applications in Drug Development: The Atorvastatin Case Study
The Paal-Knorr synthesis is a pivotal reaction in the pharmaceutical industry. Its most prominent application is in the industrial synthesis of Atorvastatin (Lipitor®), a blockbuster drug for treating hypercholesterolemia.[5][18] The central pentasubstituted pyrrole core of Atorvastatin is assembled via a Paal-Knorr cyclocondensation between a complex, highly functionalized 1,4-diketone and a primary amine.[18][19]
The versatility of the reaction allows for the creation of diverse libraries of pyrrole derivatives by varying the substituents on both the dicarbonyl and amine starting materials. This strategy is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies and the discovery of new lead compounds for a wide range of diseases.[3][20]
Workflow for Synthesis Optimization
When developing a Paal-Knorr synthesis for a novel set of substrates, a systematic optimization workflow is crucial for achieving high yield and purity.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chemistry-online.com [chemistry-online.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pyrrole synthesis [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journal.uctm.edu [journal.uctm.edu]
Application Notes and Protocols: Derivatization of the Formyl Group for Pharmaceutical Applications
Introduction: The Formyl Group - A Cornerstone in Medicinal Chemistry
The formyl group (–CHO), an aldehyde functionality, is a uniquely versatile and reactive moiety in the landscape of organic chemistry and, consequently, in pharmaceutical development.[1][2][3] Its inherent electrophilicity makes it a crucial building block for constructing complex molecular architectures found in a wide array of active pharmaceutical ingredients (APIs).[1] While its reactivity is a boon for synthesis, it can also present challenges in terms of stability and potential off-target interactions within biological systems.[2][4] Therefore, the strategic derivatization of the formyl group is a cornerstone of medicinal chemistry, enabling researchers to fine-tune a drug candidate's pharmacokinetic and pharmacodynamic profiles.[1]
This guide provides an in-depth exploration of key derivatization strategies for the formyl group, offering detailed protocols and the scientific rationale behind them. It is designed for researchers, scientists, and drug development professionals seeking to leverage this functional group to its fullest potential.
I. Reductive Amination: Forging Stable C-N Bonds
Reductive amination, also known as reductive alkylation, is one of the most important and widely used methods for forming carbon-nitrogen bonds in pharmaceutical synthesis.[5][6] This one-pot reaction converts an aldehyde and an amine into a more stable secondary or tertiary amine, a common structural motif in numerous drug classes.[5][6] The process involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[5][7]
A. The "Why": Causality Behind Experimental Choices
The choice of reagents and conditions in reductive amination is critical for achieving high yields and minimizing side reactions.
-
Choice of Reducing Agent: The ideal reducing agent should selectively reduce the iminium ion intermediate without significantly reducing the starting aldehyde. Sodium triacetoxyborohydride (STAB) is a popular choice due to its mildness and selectivity for imines over aldehydes and ketones.[5][7] Other common reagents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation.
-
pH Control: The reaction is typically carried out under mildly acidic conditions (pH 4-6). This is a delicate balance: sufficient acid is needed to catalyze the formation of the iminium ion, but excessive acidity can lead to unwanted side reactions or protonation of the amine, rendering it non-nucleophilic.
-
Solvent Selection: Aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are often preferred to avoid unwanted reactions with the reducing agent.[5]
B. Experimental Protocol: Reductive Amination using STAB
This protocol describes a general procedure for the reductive amination of an aldehyde with a primary amine using sodium triacetoxyborohydride.
Materials:
-
Aldehyde-containing substrate
-
Primary amine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, for pH adjustment)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq) and the primary amine (1.0-1.2 eq) in anhydrous DCE or THF (to a concentration of ~0.1-0.5 M).
-
pH Adjustment (Optional): If the amine salt is used or if pH adjustment is necessary, add a small amount of acetic acid (0.1-0.5 eq) to the mixture.
-
Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise at room temperature. The addition may be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Characterization: Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine. Characterize the final product by NMR and mass spectrometry.
C. Visualization: Reductive Amination Workflow
Caption: Workflow for a one-pot reductive amination reaction.
II. The Wittig Reaction: Crafting Alkenes with Precision
The Wittig reaction is a powerful and versatile tool in organic synthesis for the creation of alkenes from aldehydes or ketones.[8][9][10][11] Discovered by Georg Wittig, this reaction involves a phosphorus ylide (Wittig reagent) and is highly valued for its ability to form a carbon-carbon double bond at a specific location, which is crucial for determining the bioactive properties of many pharmaceutical compounds.[9][11] It has found widespread application in the synthesis of natural products, vitamins, and various pharmaceutical drugs.[8][10]
A. The "Why": Understanding Stereochemical Control
A key feature of the Wittig reaction is the ability to influence the stereochemistry (E/Z isomerism) of the resulting alkene.
-
Stabilized vs. Unstabilized Ylides: The nature of the ylide is a primary determinant of stereoselectivity. Stabilized ylides (containing electron-withdrawing groups) generally favor the formation of the E-alkene (trans), while unstabilized ylides (containing electron-donating groups) typically yield the Z-alkene (cis).[11][12] This selectivity arises from the relative stabilities of the betaine or oxaphosphetane intermediates.[12]
-
Reaction Conditions: The choice of solvent and the presence or absence of lithium salts can also influence the stereochemical outcome. For instance, the Schlosser modification, which involves the use of phenyllithium at low temperatures, can be employed to convert the intermediate to favor the E-alkene.[12]
B. Experimental Protocol: Two-Step Wittig Reagent Preparation and Reaction
This protocol outlines the preparation of a phosphorus ylide and its subsequent reaction with an aldehyde.
Part 1: Preparation of the Phosphonium Salt
-
Dissolve triphenylphosphine (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or acetonitrile).
-
Add the appropriate alkyl halide (1.0-1.1 eq) to the solution.
-
Heat the reaction mixture under reflux for several hours to overnight.
-
Cool the mixture to room temperature, and collect the precipitated phosphonium salt by filtration.
-
Wash the salt with a non-polar solvent (e.g., diethyl ether or hexane) and dry under vacuum.
Part 2: Wittig Reaction
-
Suspend the phosphonium salt (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to the appropriate temperature (typically -78 °C to 0 °C).
-
Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) (1.0 eq) dropwise to generate the ylide. The formation of the ylide is often indicated by a color change.
-
After stirring for 30-60 minutes, add a solution of the aldehyde (0.9-1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with water or a saturated ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
C. Visualization: Wittig Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
III. Hydrazone and Oxime Formation: Versatile Linkages for Drug Delivery and Bioconjugation
The reaction of aldehydes with hydrazines and hydroxylamines to form hydrazones and oximes, respectively, is a highly valuable conjugation strategy in pharmaceutical sciences.[13][14] These imine-forming reactions are notable for their simplicity, versatility, and ability to proceed under mild, often physiological, conditions.[13][15]
A. The "Why": Tailoring Stability for Specific Applications
The choice between a hydrazone and an oxime linkage is dictated by the desired stability of the resulting conjugate.
-
Hydrazones for Controlled Release: Hydrazone bonds are generally more labile and can be reversible under acidic conditions.[13][14] This property is advantageously exploited in drug delivery systems, where the acidic microenvironment of tumors or endosomes can trigger the release of the active drug from its carrier.[13]
-
Oximes for Stable Bioconjugates: Oximes are inherently more stable than hydrazones, making them the preferred choice for applications requiring a robust linkage, such as in the creation of stable bioconjugates for diagnostics or targeted therapies.[13][16]
B. Experimental Protocol: General Procedure for Hydrazone/Oxime Formation
This protocol provides a general method for the formation of hydrazones or oximes from an aldehyde.
Materials:
-
Aldehyde-containing molecule
-
Hydrazine or Hydroxylamine derivative (e.g., hydrazide or aminooxy compound)
-
Buffer solution (e.g., phosphate-buffered saline (PBS) or acetate buffer, pH 5-7)
-
Organic co-solvent (e.g., DMSO or DMF, if needed for solubility)
Procedure:
-
Dissolve the aldehyde-containing molecule in the chosen buffer. If solubility is an issue, a minimal amount of a water-miscible organic co-solvent can be added.
-
Add a solution of the hydrazine or hydroxylamine derivative (1.0-1.5 eq) in the same buffer to the aldehyde solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, but may be left overnight.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, LC-MS).
-
If necessary, the product can be purified by dialysis, size-exclusion chromatography, or reversed-phase HPLC.
C. Data Presentation: Comparative Stability of Linkages
| Linkage Type | Relative Stability | pH Sensitivity | Common Application |
| Hydrazone | Lower | Cleavable at acidic pH | Controlled drug release |
| Oxime | Higher | More stable across a wider pH range | Stable bioconjugation |
D. Visualization: Hydrazone vs. Oxime Formation
Caption: Comparison of hydrazone and oxime formation.
IV. Bioisosteric Replacement of the Formyl Group
In medicinal chemistry, bioisosterism refers to the strategy of replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic profile, or reducing toxicity.[17][18] The highly reactive nature of the formyl group can sometimes be a liability, and its replacement with a more stable bioisostere can be a viable strategy.
A. The "Why": Mitigating Reactivity and Improving Drug-like Properties
-
Improving Metabolic Stability: Aldehydes can be susceptible to oxidation by enzymes like aldehyde oxidase.[19] Replacing the formyl group can block this metabolic pathway, increasing the drug's half-life.
-
Reducing Off-Target Reactivity: The electrophilic nature of aldehydes can lead to covalent modification of proteins and other biomolecules, potentially causing toxicity.[2] A less reactive bioisostere can mitigate this risk.
-
Modulating Potency and Selectivity: A bioisosteric replacement can alter the electronic and steric properties of the molecule, potentially leading to improved binding affinity and selectivity for the target receptor.[18]
B. Common Bioisosteres for the Formyl Group
| Bioisostere | Rationale for Replacement |
| Nitrile (-C≡N) | Mimics the linear geometry and electronics of the aldehyde. More resistant to metabolic oxidation. |
| Trifluoromethyl (-CF₃) | Electron-withdrawing group that can improve metabolic stability and binding affinity.[20] |
| Heterocyclic Rings (e.g., Oxazole, Thiazole) | Can act as hydrogen bond acceptors and provide a more rigid scaffold, potentially improving selectivity. |
Conclusion
The derivatization of the formyl group is a powerful and multifaceted strategy in the medicinal chemist's toolbox. By understanding the underlying principles of reactions such as reductive amination, the Wittig reaction, and the formation of hydrazones and oximes, researchers can rationally design and synthesize novel drug candidates with optimized properties. Furthermore, the judicious application of bioisosteric replacement can overcome the inherent challenges associated with the aldehyde functionality, paving the way for the development of safer and more effective pharmaceuticals.
References
- 1. nbinno.com [nbinno.com]
- 2. brieflands.com [brieflands.com]
- 3. Illustrated Glossary of Organic Chemistry - Formyl group [chem.ucla.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SATHEE: Chemistry Wittig Reaction [satheejee.iitk.ac.in]
- 9. The Wittig Reaction | Mechanism, Application & Examples | Study.com [study.com]
- 10. pharmdguru.com [pharmdguru.com]
- 11. scienceinfo.com [scienceinfo.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 18. drughunter.com [drughunter.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]
Application Notes & Protocols: Synthesis of Schiff Bases from Ethyl 5-Formyl-1H-pyrrole-2-carboxylate
Introduction: The Strategic Value of Pyrrole-Based Schiff Bases
The pyrrole heterocycle is a cornerstone motif in medicinal chemistry, famously integral to blockbuster drugs like atorvastatin and sunitinib. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. When the pyrrole core is functionalized with an imine (-C=N-) group through the formation of a Schiff base, a versatile class of compounds is created with broad applications. These pyrrole-based Schiff bases and their metal complexes are pivotal in catalysis, materials science, and notably, in the development of novel therapeutic agents exhibiting potent antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3]
This guide provides a detailed, experience-driven framework for the synthesis of Schiff bases starting from ethyl 5-formyl-1H-pyrrole-2-carboxylate. We will move beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the insights needed to not only replicate the synthesis but also to intelligently adapt and troubleshoot the protocol for their specific research targets.
Reaction Principles: The Mechanism of Imine Formation
The synthesis of a Schiff base is a classic condensation reaction between a primary amine and an aldehyde. The process is a reversible, two-step nucleophilic addition-elimination reaction.[4][5] Understanding this mechanism is critical for optimizing reaction conditions.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.[4][6]
-
Dehydration: The carbinolamine is inherently unstable and undergoes elimination of a water molecule to form the stable carbon-nitrogen double bond (imine) of the Schiff base. This dehydration step is typically the rate-determining step of the reaction.[4][6]
This dehydration is often catalyzed by either a mild acid or base.[4]
-
Acid Catalysis: A small amount of acid protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (H₂O), thus accelerating the dehydration. However, excessive acid is detrimental as it will protonate the starting amine, rendering it non-nucleophilic and halting the initial attack.[4] This is why many syntheses are best performed at a mildly acidic pH.
-
Base Catalysis: A base can also facilitate dehydration, proceeding through an anionic intermediate.[4]
The entire process is governed by equilibrium. To drive the reaction toward the product, it is common practice to remove the water formed during the reaction, often by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating solvent.
Core Synthesis Protocol
This protocol provides a robust and general method for the condensation of this compound with a generic primary amine.
Materials and Reagents
-
This compound (1 equivalent)
-
Substituted primary amine (1 to 1.1 equivalents)
-
Solvent: Absolute Ethanol or Methanol
-
Catalyst (optional): Glacial Acetic Acid (2-3 drops)
-
Inert Gas: Nitrogen or Argon
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Experimental Workflow
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with an inert gas like nitrogen. This is particularly important if the amine is sensitive to oxidation.
-
Dissolution: Add this compound (1 eq.) to the flask and dissolve it in a suitable volume of absolute ethanol.
-
Amine Addition: To the stirring solution, add the primary amine (1-1.1 eq.) either neat if it's a liquid or dissolved in a minimum amount of ethanol if it's a solid.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid serves to catalyze the dehydration of the carbinolamine intermediate.[7]
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain it for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Typically, the product will be more non-polar than the starting aldehyde.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Often, the Schiff base product will precipitate out of the solution. The precipitation can be further encouraged by cooling the flask in an ice bath.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol or another suitable solvent.
Protocol Optimization and Variations
The choice of solvent, catalyst, and temperature can significantly impact the yield and purity of the final product. The following table summarizes key considerations for adapting the core protocol.
| Parameter | Options | Rationale & Expert Insights |
| Solvent | Ethanol, Methanol, Toluene, THF | Ethanol/Methanol: Excellent choice for most reactions. They are polar enough to dissolve the reactants, and the product often precipitates upon cooling, simplifying isolation.[7] Toluene: Can be used with a Dean-Stark apparatus to azeotropically remove water, driving the equilibrium towards the product. This is useful for less reactive amines. THF: A good general-purpose solvent, but product isolation may require solvent evaporation followed by purification. |
| Catalyst | Acetic Acid, p-TSA, No Catalyst | Acetic Acid: A few drops are usually sufficient. It provides the mildly acidic conditions ideal for the reaction.[4][7] p-Toluenesulfonic acid (p-TSA): A stronger acid catalyst, useful if the reaction is sluggish, but use with caution to avoid protonating the amine. No Catalyst: For highly reactive aromatic amines (e.g., aniline derivatives), the reaction may proceed efficiently with only heat, especially if water is removed. |
| Temperature | Room Temp to Reflux | Room Temperature: Sufficient for very reactive amines, such as those with strong electron-donating groups.[7] Reflux: The standard condition for most syntheses. It provides the necessary activation energy for the rate-limiting dehydration step. |
| Amine Reactivity | Aliphatic vs. Aromatic | Aliphatic amines: Generally more basic and nucleophilic, often leading to faster reactions. However, the resulting Schiff bases can be less stable.[4] Aromatic amines (Anilines): Less basic due to the delocalization of the lone pair into the aromatic ring. Reactions may require longer times or catalysis. The resulting Schiff bases are often highly stable due to conjugation.[4] |
Characterization of Pyrrole Schiff Bases
Confirming the structure and purity of the synthesized Schiff base is a critical step. A combination of spectroscopic methods should be employed.
-
¹H NMR Spectroscopy: The most definitive evidence for Schiff base formation is the appearance of a singlet peak for the azomethine proton (-CH=N-). This signal typically appears in the δ 8.0–9.5 ppm range.[7][8] The disappearance of the aldehyde proton signal (usually δ 9-10 ppm) from the starting material is also a key indicator.
-
FT-IR Spectroscopy: Look for the appearance of a strong absorption band in the 1600–1650 cm⁻¹ region, which is characteristic of the C=N (imine) stretching vibration.[9][10] Concurrently, the C=O stretching band of the starting aldehyde (around 1660-1700 cm⁻¹) should disappear.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful condensation and loss of water. The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should match the calculated mass of the target Schiff base.[9][10]
-
Melting Point: A sharp melting point is a good indicator of the purity of the crystalline product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | 1. Insufficient reaction time/temp.2. Deactivated amine.3. Too much acid catalyst. | 1. Increase reflux time and monitor by TLC.2. Use a stronger catalyst (e.g., a pinch of p-TSA) or switch to a solvent like toluene with a Dean-Stark trap.3. Run the reaction without acid or with a non-acidic catalyst. |
| Impure Product | 1. Incomplete reaction.2. Side reactions or decomposition. | 1. Ensure the reaction has gone to completion via TLC before work-up.2. Purify carefully by recrystallization. If the product is an oil, use column chromatography. |
| Product is an Oil | The Schiff base may have a low melting point or impurities are present. | Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. If this fails, purify by column chromatography (silica gel with hexane/ethyl acetate eluent is a common choice). |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical, Pharmacological, and Theoretical Aspects of Some Transition Metal(II) Complexes Derived from Pyrrole Azine Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. wjpsonline.com [wjpsonline.com]
- 5. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Versatile Architect: Ethyl 5-formyl-1H-pyrrole-2-carboxylate as a Cornerstone in Bioactive Molecule Synthesis
Introduction: The Strategic Importance of a Functionalized Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and immunosuppressive properties[1][2][3]. Among the vast array of pyrrole-based building blocks, ethyl 5-formyl-1H-pyrrole-2-carboxylate stands out as a particularly valuable and versatile precursor. Its strategic placement of three distinct functional groups—an aldehyde, an ester, and a reactive N-H bond—on a stable aromatic core provides chemists with a powerful tool for the convergent and efficient synthesis of complex, biologically active molecules. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the pivotal role of this compound in the synthesis of bioactive compounds, complete with detailed protocols and mechanistic insights.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the differential reactivity of its functional groups, allowing for selective transformations and the stepwise construction of intricate molecular architectures.
-
The Formyl Group (C5-CHO): This electrophilic center is a key gateway for chain extension and the formation of new carbon-carbon and carbon-nitrogen bonds. It readily participates in condensation reactions, such as Knoevenagel and Wittig reactions, and is crucial for the formation of imines and subsequent reduction to amines. In the context of bioactive molecule synthesis, the formyl group is most notably employed in acid-catalyzed condensation reactions with electron-rich pyrroles or bipyrroles to form the characteristic tripyrrolic core of prodigiosin analogues[4][5][6].
-
The Ethyl Ester Group (C2-COOEt): The ester functionality offers a handle for various modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol. This group also influences the electronic properties of the pyrrole ring, enhancing the reactivity of the C5-formyl group.
-
The Pyrrole N-H Bond: The nitrogen atom of the pyrrole ring can be deprotonated to form a nucleophilic anion, allowing for N-alkylation or N-arylation. This provides a straightforward method for introducing diversity at this position, which can be critical for modulating the biological activity and pharmacokinetic properties of the synthesized molecules.
Application in the Synthesis of Prodiginine Bioactive Molecules
Prodiginines are a family of tripyrrolic natural products renowned for their potent immunosuppressive and anticancer activities[4][7]. The synthesis of prodiginine analogues is a major focus of medicinal chemistry research, and this compound derivatives are key building blocks in this endeavor. The general strategy involves the acid-catalyzed condensation of a 2-formylpyrrole with a 2,2'-bipyrrole.
Workflow for Prodiginine Synthesis
The synthesis of a prodiginine analogue can be conceptually broken down into the preparation of the two key pyrrolic fragments followed by their condensation.
Caption: General workflow for the synthesis of prodiginine analogues.
Detailed Protocols
Protocol 1: Vilsmeier-Haack Formylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
This protocol describes a representative Vilsmeier-Haack formylation, a common method to introduce a formyl group onto an electron-rich pyrrole ring, creating a substrate analogous to the title compound.
Rationale: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃). This reagent is a mild electrophile that readily reacts with electron-rich aromatic rings such as pyrroles to introduce a formyl group after hydrolysis.
Materials:
-
2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
-
Trifluoroacetic acid (TFA)
-
Triethyl orthoformate
-
Ice
-
Ethyl acetate
-
Darco carbon black
Procedure: [3]
-
In a round-bottom flask, stir a mixture of 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (30 mmol) in trifluoroacetic acid (40 ml) for 5 minutes.
-
Warm the mixture to 313 K.
-
Cool the mixture to 268 K using an ice-salt bath.
-
Add triethyl orthoformate (45 mmol) all at once.
-
Stir the mixture for approximately 1 minute, then remove it from the cold bath and continue stirring for 1 hour at room temperature.
-
Remove the trifluoroacetic acid by rotary evaporation.
-
Pour the residue into 200 g of ice.
-
Collect the resulting gray precipitate by vacuum filtration and wash it with 40 ml of water.
-
Recrystallize the crude product twice from ethyl acetate containing Darco carbon black to yield colorless needles of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
Expected Yield: 3.7 g
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C₁₀H₁₃NO₃ | 195.22 | ~63 |
Protocol 2: Synthesis of a Prodiginine Analogue via Condensation
This protocol outlines the final condensation step to form a prodiginine analogue, using a 2-formylpyrrole and a bipyrrole precursor.
Rationale: The acid-catalyzed condensation proceeds via the formation of a highly electrophilic species from the protonated 2-formylpyrrole. This species is then attacked by the electron-rich C5' position of the bipyrrole. Subsequent dehydration leads to the formation of the conjugated tripyrrolic system characteristic of prodiginines.
Materials:
-
4-Ethyl-2,2'-bipyrrole-5-carboxaldehyde
-
2,4-Dimethylpyrrole
-
Anhydrous diethyl ether
-
4M HCl in 1,4-dioxane
-
Methanol
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure: [8]
-
To a stirred solution of 4-ethyl-2,2'-bipyrrole-5-carboxaldehyde (100 mg, 0.53 mmol) and 2,4-dimethylpyrrole (55 mg, 0.58 mmol) in anhydrous diethyl ether (10 mL), add 4M HCl in 1,4-dioxane (0.5 mL) at room temperature.
-
Stir the reaction mixture for 30 minutes.
-
Add methanol (2 mL) to the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and evaporate the solvent to afford the prodiginine analogue as a bright red compound.
Reaction Scheme:
Caption: Final condensation step in prodiginine synthesis.
Conclusion
This compound is a cornerstone in the synthesis of bioactive molecules, particularly in the construction of the prodiginine framework. Its trifunctional nature allows for a modular and convergent approach to complex molecular targets. The protocols and insights provided in this application note are intended to empower researchers to leverage the full synthetic potential of this versatile building block in their drug discovery and development endeavors. The strategic application of this and related functionalized pyrroles will undoubtedly continue to fuel innovation in the synthesis of novel therapeutic agents.
References
- 1. Discovery and Optimization of Tambjamines as a Novel Class of Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemoenzymatic synthesis of prodigiosin analogues—exploring the substrate specificity of PigC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 2,2’-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the One-Pot Synthesis of Functionalized Pyrrole-2-carboxylates
Introduction: The Strategic Value of Pyrrole-2-carboxylates
The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Specifically, pyrrole-2-carboxylates and their derivatives are crucial intermediates and pharmacophores, exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects.[1][4][5] Their value is particularly noted in the development of novel treatments for tuberculosis, where they serve as scaffolds for potent inhibitors of essential mycobacterial enzymes.[6][7]
Traditionally, the synthesis of substituted pyrroles has relied on multi-step classical methods like the Paal-Knorr or Hantzsch syntheses, which often require harsh conditions, pre-functionalized starting materials, and tedious purification of intermediates.[8] Modern synthetic chemistry prioritizes efficiency, atom economy, and environmental sustainability. One-pot syntheses, which combine multiple reaction steps into a single, uninterrupted sequence, are therefore highly desirable as they minimize solvent waste, reduce energy consumption, and save valuable time.[9][10]
This guide provides an in-depth look at a robust and versatile one-pot methodology for synthesizing functionalized pyrrole-2-carboxylates, focusing on the underlying mechanisms, practical experimental protocols, and the critical parameters that ensure success.
Core Concept: From Chalcones to Pyrroles via Electrocyclization
A highly effective one-pot strategy for constructing 3,5-disubstituted pyrrole-2-carboxylates involves the reaction of α,β-unsaturated ketones (chalcones) with glycine esters.[11][12] The elegance of this method lies in a domino reaction sequence that proceeds through two key transformations within a single pot: a 6π-electrocyclization followed by an in-situ oxidation.
The reaction is initiated by a Michael addition of the glycine ester anion to the chalcone, forming an enolate. This is followed by an intramolecular condensation to generate a 2-azapentadienyl anion, which undergoes a spontaneous 6π-electrocyclic ring closure to yield a 3,4-dihydro-2H-pyrrole (pyrroline) intermediate.[11][13] This intermediate is not isolated but is immediately oxidized to the aromatic pyrrole ring, driving the reaction to completion. The choice of oxidant is a critical parameter that can be tailored to the substrate and desired reaction conditions.
Caption: General mechanism for one-pot pyrrole synthesis.
Featured Protocol: One-Pot Synthesis from Chalcones and Glycine Esters
This protocol is adapted from the robust methodology developed by Opatz and coworkers, which offers broad functional group tolerance and consistently good yields.[1][12] The procedure uses either a stoichiometric chemical oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or a copper(II)-mediated system.
Experimental Workflow Overview
The workflow is designed for operational simplicity, consolidating the cyclocondensation and oxidation steps into a seamless laboratory procedure.
Caption: Experimental workflow for the one-pot synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Substituted Chalcone | Reagent | Commercially Available | --- |
| Glycine Ethyl Ester HCl | Reagent | Commercially Available | --- |
| Pyridine | Anhydrous | Commercially Available | Serves as both base and solvent. |
| Molecular Sieves, 3 Å | --- | Commercially Available | Essential for removing water. |
| DDQ or Copper(II) Acetate | Reagent | Commercially Available | Choice of oxidant. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For work-up and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Hydrochloric Acid (HCl) | 1 M aq. | --- | For aqueous wash. |
| Brine (sat. NaCl) | --- | --- | For aqueous wash. |
| Sodium Sulfate (Na2SO4) | Anhydrous | Commercially Available | For drying organic layer. |
Detailed Step-by-Step Protocol (DDQ Oxidation)
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the chalcone (1.0 mmol, 1.0 equiv), glycine ethyl ester hydrochloride (1.2 mmol, 1.2 equiv), and activated 3 Å molecular sieves (approx. 500 mg).
-
Solvent Addition: Add anhydrous pyridine (4 mL) to the flask. The pyridine acts as the solvent and the base to neutralize the hydrochloride salt, liberating the free glycine ester amine.
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 115 °C) or in a microwave reactor (130 °C). Monitor the consumption of the chalcone by Thin Layer Chromatography (TLC). This step typically takes 2-4 hours. Causality Note: The elevated temperature is necessary to overcome the activation energy for the initial Michael addition and subsequent condensation-cyclization.
-
In-Situ Oxidation: Once the chalcone is consumed, cool the mixture slightly (to ~80 °C) and add DDQ (1.1 mmol, 1.1 equiv) portion-wise. Safety Note: The addition may be exothermic. The solution will typically turn dark.
-
Completion: Continue heating the mixture at the same temperature, monitoring the conversion of the dihydropyrrole intermediate to the final pyrrole product by TLC (the pyrrole is typically more UV-active and has a different Rf). This step usually takes another 2-6 hours.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the molecular sieves and precipitated salts, washing the pad with ethyl acetate. Dilute the filtrate with additional ethyl acetate (approx. 50 mL).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with 1 M aq. HCl (2 x 20 mL) to remove pyridine, followed by brine (1 x 20 mL). Trustworthiness Note: The acid wash is critical for removing the high-boiling pyridine, simplifying purification.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield the pure pyrrole-2-carboxylate.
Data Presentation: Substrate Scope and Yields
This methodology is compatible with a wide array of functional groups on both the chalcone and glycine-derived components.[12]
| Entry | R¹ (on Chalcone) | R² (on Chalcone) | Oxidant | Yield (%) |
| 1 | Phenyl | Phenyl | DDQ | 89 |
| 2 | 4-MeO-Ph | Phenyl | DDQ | 85 |
| 3 | 4-Cl-Ph | Phenyl | Cu(OAc)₂ | 71 |
| 4 | 4-NO₂-Ph | Phenyl | DDQ | 75 |
| 5 | Phenyl | 4-Br-Ph | Cu(OAc)₂ | 68 |
| 6 | Thien-2-yl | Phenyl | DDQ | 78 |
Data synthesized from literature reports.[1][12] Yields are for isolated, purified products.
Expert Insights: Choosing the Right Oxidant
The choice between DDQ and a copper(II) salt is a key decision point that influences reaction conditions and outcomes.
-
DDQ: A powerful and fast-acting oxidant. It is generally the highest-yielding option but is also more expensive and produces hydroquinone byproducts that must be removed during work-up.[1][12] It is often the best choice for electron-rich substrates.
-
Copper(II) Acetate: A milder and more economical choice. It can be used stoichiometrically or, in some cases, catalytically with air as the terminal oxidant, though this often results in lower yields and longer reaction times.[11][12] The copper-mediated process can be more tolerant of certain sensitive functional groups and is often preferred for scaling up reactions.
Applications in Drug Development
The functionalized pyrrole-2-carboxylates produced via this one-pot method are valuable building blocks. They are key precursors in the synthesis of complex natural products like the lamellarin alkaloids, which possess potent cytotoxic activities.[13] Furthermore, the pyrrole-2-carboxamide motif, easily derived from the corresponding carboxylate, is a recognized pharmacophore in the design of MmpL3 inhibitors, a promising new class of drugs for treating multidrug-resistant tuberculosis.[6]
Conclusion
The one-pot synthesis of functionalized pyrrole-2-carboxylates via an electrocyclization/oxidation sequence represents a significant advancement in heterocyclic chemistry. It provides a rapid, efficient, and versatile route to high-value compounds from simple starting materials. By understanding the underlying mechanism and the critical roles of temperature, solvent, and the choice of oxidant, researchers can readily access a diverse library of pyrrole derivatives for applications in drug discovery, agrochemicals, and materials science.
References
- 1. One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence [organic-chemistry.org]
- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vlifesciences.com [vlifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. One-pot synthesis of pyrrole-2-carboxylates and -carboxamides via an electrocyclization/oxidation sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 5-Formyl-1H-pyrrole-2-carboxylate
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of crude ethyl 5-formyl-1H-pyrrole-2-carboxylate by column chromatography. It is designed for researchers, scientists, and professionals in drug development who encounter challenges during this critical purification step.
Introduction: The Challenge of Purifying a Multifunctional Pyrrole
This compound is a vital heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals. Its synthesis, commonly achieved through the Vilsmeier-Haack formylation of ethyl 1H-pyrrole-2-carboxylate, often yields a crude mixture containing unreacted starting materials, regioisomers (e.g., the 4-formyl isomer), and reaction byproducts.[1][2][3][4] The presence of a polar formyl group, an ester, and an acidic N-H proton gives the molecule a moderate polarity and specific chemical sensitivities that can complicate its purification.
Column chromatography is the standard and most effective method for isolating the desired 5-formyl isomer to a high degree of purity. However, success hinges on a well-developed methodology and a clear understanding of how to troubleshoot common issues. This guide is structured to address specific experimental problems in a direct question-and-answer format, providing not just solutions but the underlying chemical principles.
Key Properties of this compound
Understanding the physicochemical properties of the target compound is the foundation of developing a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [5][6] |
| Molecular Weight | 167.16 g/mol | [6] |
| Appearance | Yellow to light brown solid | [7] |
| Melting Point | 68 - 72 °C | [7] |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. | [5][7] |
| pKa | ~13.45 (Predicted) | [5][8] |
| Topological Polar Surface Area | 59.2 Ų | [5][6] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the column chromatography process.
Question 1: My TLC shows poor separation between the product and an impurity. How can I improve the resolution on the column?
Answer: Poor resolution is almost always a solvent system (eluent) issue. The goal is to find an eluent composition that provides a clear separation between the Rf value of your target compound and any impurities.
-
Underlying Principle: In normal-phase chromatography (with a polar stationary phase like silica gel), separation is governed by the polarity of the eluting solvent. A more polar solvent will move all compounds up the plate faster (higher Rf values), while a less polar solvent will result in lower Rf values. The key is to find a balance that maximizes the difference in Rf values (ΔRf) between your product and contaminants.
-
Actionable Steps:
-
Systematic TLC Screening: Prepare several TLC chambers with different ratios of a non-polar solvent (e.g., Hexane or Cyclohexane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane). A typical starting point for this compound is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate.[9]
-
Target Rf Value: Aim for a solvent system that places your desired product, this compound, at an Rf value of 0.2 to 0.3 . This range typically provides the best separation on a column. An Rf in this range ensures the compound interacts sufficiently with the silica gel to separate from less polar impurities but does not bind so strongly that it requires excessively polar solvents to elute.[10]
-
Consider a Third Solvent: If a two-solvent system fails, adding a small amount (1-2%) of a more polar solvent like methanol or a slightly acidic one like acetic acid can significantly alter selectivity. The addition of acetic acid can be particularly effective in reducing "tailing" for compounds with acidic protons, like the pyrrole N-H.[11]
-
Question 2: My product seems to be stuck on the column. I've collected many fractions, but TLC shows nothing has eluted.
Answer: This is a classic sign that your eluent is not polar enough to move the compound through the silica gel. It could also, in some cases, indicate decomposition.
-
Underlying Principle: The compound is adsorbing too strongly to the polar silanol groups (Si-OH) on the silica surface. A more polar eluent is required to compete for these binding sites and displace the compound, allowing it to move down the column.
-
Actionable Steps:
-
Confirm Stability: Before running a large-scale column, it's wise to check for stability. Spot your crude material on a TLC plate, let it sit for 30-60 minutes exposed to air, and then elute it. If you see a new spot form at the baseline or a significant diminishment of the product spot, your compound may be degrading on the silica.[10][12]
-
Increase Eluent Polarity: If the compound is stable, begin to gradually increase the polarity of your mobile phase. For example, if you started with 20% Ethyl Acetate in Hexane, move to 30%, then 40%, and so on. This is known as a "step gradient."
-
The "Methanol Push": If even 100% Ethyl Acetate is not eluting your compound, a solvent system containing methanol is often necessary. Try a mixture like 5% Methanol in Dichloromethane.[10]
-
Check the First Fraction: It's a common mistake to assume the compound is stuck when it has actually eluted undetected in the solvent front because the initial eluent was far too polar. Always check the very first fraction collected.[10]
-
Question 3: I have very low recovery of my product after the column, even though the separation looked good on TLC.
Answer: Low mass recovery can be attributed to several factors, from irreversible adsorption and decomposition to practical issues like overly dilute fractions.
-
Underlying Principle: While silica gel is an excellent medium for separation, its acidic surface can catalyze the decomposition of sensitive compounds.[12] Alternatively, highly polar compounds can bind so strongly that they cannot be eluted with standard solvents.
-
Actionable Steps:
-
Test for Decomposition: Perform a 2D TLC. Spot the crude material in one corner of a square TLC plate and run it in your chosen eluent. After the run, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the compound is stable, it will appear on the diagonal. If it degrades, new spots will appear off the diagonal.[11]
-
Deactivate the Silica: If decomposition is suspected, you can use "deactivated" silica gel. This is prepared by pre-treating the silica with a small percentage of water or by adding a base like triethylamine (~1%) to the eluent system to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: For compounds known to be unstable on silica, consider using neutral alumina as the stationary phase.[10]
-
Final Column Flush: After you believe all your product has eluted, flush the column with a very strong solvent, such as 10% Methanol in Dichloromethane or 100% Methanol.[11] Collect this flush and concentrate it. This will reveal if a significant amount of your product remained irreversibly bound to the column.
-
Concentrate Fractions: Your product may have eluted in a large volume of solvent, making it difficult to see on a TLC plate. If you suspect this, try concentrating a few of the fractions where you expected the product to be before running a TLC.[10]
-
Question 4: My compound is streaking badly on the TLC plate and eluting as a very broad band from the column.
Answer: This phenomenon, known as "tailing," is common for compounds that can ionize or are overloaded.
-
Underlying Principle: Tailing occurs when a fraction of the compound molecules bind much more strongly to the stationary phase than others. For this compound, the acidic N-H proton can be partially deprotonated by the basic sites on the silica surface, leading to an anionic species that sticks tenaciously. Tailing can also be caused by simply loading too much material onto the column.
-
Actionable Steps:
-
Add an Acidic Modifier: Add a small amount (0.5-1%) of acetic acid to your eluent. This keeps the compound in its neutral, protonated form, ensuring more uniform interaction with the silica and leading to sharper bands.[11]
-
Check Sample Load: A general rule of thumb is to use a silica-to-sample mass ratio of at least 30:1, and preferably 50:1 or higher for difficult separations. Overloading the column is a primary cause of poor separation and broad bands.
-
Ensure Proper Sample Application: When loading the sample, it must be applied as a very thin, concentrated band at the top of the silica. If the initial band is too wide, the separation will be compromised from the start. Dry loading is often superior for achieving this.[13]
-
Workflow for Troubleshooting Column Chromatography
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Vilsmeier-Haack synthesis?
The Vilsmeier-Haack reaction is a powerful formylation tool but is not always perfectly selective.[14] Common impurities include:
-
Unreacted Starting Material: Ethyl 1H-pyrrole-2-carboxylate. This is less polar than the product.
-
Regioisomer: Ethyl 4-formyl-1H-pyrrole-2-carboxylate. The Vilsmeier reagent can attack the less-reactive beta-position (C4) of the pyrrole ring, though substitution at the alpha-position (C5) is generally favored.[3][15] This isomer often has a very similar polarity to the desired product, making it the most challenging impurity to remove.
-
Residual Reagents: N,N-Dimethylformamide (DMF) and byproducts from phosphorus oxychloride. These are typically very polar and can be mostly removed during the aqueous workup, but traces may persist and will stick to the silica gel.
Q2: Should I use the "wet loading" or "dry loading" method to apply my sample?
For this particular compound, dry loading is highly recommended .[13]
-
Wet Loading: Involves dissolving the crude product in a minimal amount of the initial, weakest eluent and carefully pipetting it onto the top of the column. This is fast but can be problematic if the compound is not very soluble in the non-polar starting eluent. Using a stronger solvent (like dichloromethane) to dissolve the sample can disrupt the top of the column bed and lead to poor separation.
-
Dry Loading (Adsorption Method): Involves dissolving the crude product in a volatile solvent (like dichloromethane or acetone), adding a small amount of silica gel (typically 5-10 times the mass of the crude product), and evaporating the solvent completely on a rotary evaporator to get a dry, free-flowing powder. This powder is then carefully added to the top of the packed column. This method ensures the sample is introduced as a perfectly flat, concentrated band, which is critical for achieving high resolution, especially when separating close-running isomers.[13]
Q3: How do I properly pack a silica gel column to avoid cracks and channels?
A well-packed column is essential for a good separation. The "wet slurry" method is most reliable.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a ~1 cm layer of clean sand.
-
Fill the column about one-third full with your initial, least polar eluent.
-
In a separate beaker, create a slurry by mixing your calculated amount of silica gel with the same eluent until it has the consistency of a milkshake.
-
Pour the slurry into the column in one continuous motion if possible. Use a funnel to help.
-
Gently tap the side of the column with a piece of rubber tubing to encourage the silica to settle into a uniform bed.
-
Open the stopcock to drain some solvent, which helps compact the bed. Crucially, from this point forward, never let the solvent level drop below the top of the silica bed. A dry column will crack and become useless.
-
Add another ~1 cm layer of sand on top of the settled silica bed to protect the surface from being disturbed during solvent addition.
Principle of Chromatographic Separation
// Compound representation node [shape=circle, style=filled, label=""]; Impurity [fillcolor="#EA4335", pos="2.5,4.5!", width=0.2]; Product [fillcolor="#34A853", pos="2.5,4.2!", width=0.2];
Impurity2 [fillcolor="#EA4335", pos="2.5,2.8!", width=0.2]; Product2 [fillcolor="#34A853", pos="2.5,2.2!", width=0.2];
Impurity3 [fillcolor="#EA4335", pos="2.5,1.2!", width=0.2]; Product3 [fillcolor="#34A853", pos="2.5,0.4!", width=0.2];
caption [label="Fig 2: Less polar compounds travel faster with the mobile phase, while more polar compounds are retained longer by the stationary phase, enabling separation.", fontname="Roboto", fontsize=10]; }
Standard Protocol: Column Chromatography of this compound
This protocol assumes a starting crude mass of ~1.0 g.
1. Materials & Setup
-
Crude this compound (~1.0 g)
-
Silica gel (60 Å, 230-400 mesh), ~50 g
-
Solvents: Hexane (or Cyclohexane), Ethyl Acetate (reagent grade)
-
Glass chromatography column (e.g., 40 mm diameter)
-
TLC plates (silica gel coated), TLC tank, UV lamp (254 nm)
-
Collection vessels (test tubes or flasks)
2. Step 1: TLC Analysis to Determine Eluent
-
Prepare test solutions of your crude product in dichloromethane.
-
Develop several TLC plates using different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Identify the solvent system where the main product spot has an Rf of ~0.25. Let's assume 7:3 Hexane:Ethyl Acetate is optimal.
3. Step 2: Column Packing (Wet Slurry Method)
-
Prepare ~500 mL of a weaker starting eluent (e.g., 85:15 Hexane:Ethyl Acetate).
-
Pack the column with ~50 g of silica gel using the wet slurry method as described in the FAQ.
-
Allow the silica to settle into a firm, level bed, topped with a layer of sand. Do not let the column run dry.
4. Step 3: Sample Loading (Dry Loading Method)
-
Dissolve the 1.0 g of crude product in ~10-15 mL of dichloromethane in a round-bottom flask.
-
Add ~5-10 g of silica gel to the flask.
-
Remove the solvent under reduced pressure (rotary evaporator) until a completely dry, free-flowing powder is obtained.
-
Carefully layer this silica-adsorbed sample onto the sand layer at the top of the packed column, ensuring the surface is flat.
-
Gently add another thin layer of sand on top of the sample layer.
5. Step 4: Elution and Fraction Collection
-
Carefully add the starting eluent (85:15 Hexane:EtOAc) to the column.
-
Using gentle air pressure or a pump, begin to push the solvent through the column at a steady rate (a flow rate of ~2 inches/minute is a good target).
-
Start collecting fractions (e.g., 20 mL per test tube).
-
After several column volumes of the starting eluent, switch to the optimal eluting solvent determined by TLC (7:3 Hexane:EtOAc). This is a "step gradient."
6. Step 5: Fraction Analysis
-
Periodically, analyze the collected fractions by TLC. Spot every few tubes on a single TLC plate alongside a spot of the original crude mixture.
-
Visualize the spots under a UV lamp.
-
Identify the fractions that contain your pure product, free from higher-Rf (less polar) and lower-Rf (more polar) impurities.
-
Combine the pure fractions into a pre-weighed round-bottom flask.
7. Step 6: Isolation
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the flask under high vacuum for at least an hour to remove any residual solvent.
-
Determine the final mass of the purified product and calculate the yield. Confirm purity using analytical techniques such as ¹H NMR.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. This compound | 7126-50-3 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | C8H9NO3 | CID 321485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Supplier & Manufacturer in China | Specifications, Applications, MSDS, Safety, Price [pipzine-chem.com]
- 8. lookchem.com [lookchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chromatography [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. ijpcbs.com [ijpcbs.com]
- 15. scribd.com [scribd.com]
Technical Support Center: Formylation of Ethyl Pyrrole-2-carboxylate
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formylation of ethyl pyrrole-2-carboxylate. As an electron-deficient heterocyclic system, this substrate presents unique challenges, particularly concerning regioselectivity and side reactions. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot your experiments and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
Question 1: I'm getting a mixture of C4 and C5 formylated isomers. How can I control the regioselectivity?
Answer: This is the most common challenge when formylating ethyl 1H-pyrrole-2-carboxylate. The electron-withdrawing nature of the C2-ester deactivates the pyrrole ring towards electrophilic substitution and complicates the regiochemical outcome. Standard Vilsmeier-Haack conditions (POCl₃/DMF) often yield a difficult-to-separate mixture of the 4-formyl and 5-formyl products.[1] However, high regioselectivity can be achieved by carefully selecting the formylating agent and conditions.
Causality and Strategic Choice of Reagents:
-
For 5-Formyl Selectivity: The kinetic product is typically the 5-formyl isomer. Using a pre-formed, crystalline Vilsmeier reagent can significantly favor this outcome, often providing the 5-formyl derivative in near-quantitative yield.[2][3] This approach is highly recommended for scalability and reproducibility.
-
For 4-Formyl Selectivity: The 4-formyl isomer is the thermodynamically more stable product but is kinetically disfavored. To achieve this selectivity, a different electrophile is required. The use of a dichloromethyl alkyl ether (e.g., dichloromethyl propyl or butyl ether) in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), has been shown to exclusively afford the 4-formyl derivative.[1] The Lewis acid coordinates to the pyrrole, altering the electronic distribution to favor attack at the C4 position.
The following diagram illustrates the strategic choice of reagents to achieve the desired regiochemical outcome.
Caption: Reagent choice dictates regioselective formylation.
See Protocols Section for detailed experimental procedures.
Question 2: I tried the Reimer-Tiemann reaction and got a chlorinated six-membered ring instead of my aldehyde. What happened?
Answer: You have encountered a classic side reaction known as the Ciamician-Dennstedt rearrangement .[4] The Reimer-Tiemann reaction, which uses chloroform (CHCl₃) and a strong base, generates dichlorocarbene (:CCl₂) as the electrophile.[5] While effective for formylating phenols, this reagent reacts differently with pyrroles.
Mechanism of the Side Reaction: The dichlorocarbene adds to the pyrrole ring to form an unstable dichlorocyclopropane intermediate. This intermediate then undergoes a ring-expansion rearrangement to yield a 3-chloropyridine derivative.[5][6] This pathway is often the dominant one for pyrrolic substrates under Reimer-Tiemann conditions, making this method unsuitable for the simple formylation of ethyl pyrrole-2-carboxylate.
Caption: Ciamician-Dennstedt rearrangement pathway.
Recommendation: Avoid the Reimer-Tiemann reaction for this transformation. The Vilsmeier-Haack reaction or formylation with dichloromethyl ethers are far more reliable methods.[3][7]
Question 3: My reaction is sluggish with low conversion, or it turns into a black tar. What can I do to improve it?
Answer: These two issues, low reactivity and polymerization, stem from the electronic nature of the substrate and the reaction conditions.
-
Low Reactivity: The C2-ester group deactivates the pyrrole ring, making it less nucleophilic than unsubstituted pyrrole.[8][9] If the reaction is not proceeding, consider the following:
-
Reagent Quality: Ensure your reagents are anhydrous. The Vilsmeier reagent is sensitive to moisture.[7] If preparing it in situ, use dry DMF and ensure the POCl₃ is of high quality.
-
Temperature: While initial reagent addition is often done at 0 °C, the reaction may require gentle heating (e.g., 40-60 °C) to proceed to completion. Monitor the reaction by TLC to avoid decomposition.
-
Stoichiometry: Use a slight excess (1.2 to 1.5 equivalents) of the formylating agent to drive the reaction to completion.
-
-
Polymerization: Pyrroles are notoriously susceptible to polymerization under strong acidic conditions.[10] The Vilsmeier-Haack and related reactions generate acidic byproducts.
-
Controlled Quenching: The workup is critical. Instead of quenching with water or acid, pour the reaction mixture slowly into a vigorously stirred, ice-cold aqueous solution of a mild base like sodium bicarbonate or sodium acetate. This neutralizes the acidic components immediately and hydrolyzes the intermediate iminium salt to the aldehyde product without inducing polymerization.
-
Avoid Strong Lewis Acids (Unless Necessary): While strong Lewis acids like AlCl₃ are required for 4-formylation with dichloromethyl ethers, they can promote polymerization if not used carefully under controlled temperatures.[1] The standard Vilsmeier-Haack reaction avoids these strong Lewis acids.[11]
-
The following flowchart provides a troubleshooting guide for low yield or decomposition issues.
Caption: Troubleshooting low yield and polymerization.
FAQs
-
Q: What is the Vilsmeier reagent and how is it formed?
-
Q: Why is the Vilsmeier-Haack reaction generally preferred over Gattermann or Duff formylation for this substrate?
-
A: The Vilsmeier-Haack reaction is exceptionally mild and efficient for electron-rich heterocycles like pyrroles.[14] The Gattermann reaction requires highly toxic hydrogen cyanide (or a cyanide salt) and a Lewis acid, which can be hazardous and may cause polymerization.[15][16] The Duff reaction uses hexamine and typically requires strongly activating groups like a hydroxyl group, making it less suitable for the deactivated ethyl pyrrole-2-carboxylate system.[17]
-
-
Q: Can the ethyl ester group be hydrolyzed during the reaction?
-
A: Under standard Vilsmeier-Haack conditions, the reaction is run under non-aqueous conditions, so hydrolysis of the ester is not a concern during the reaction itself. However, during the aqueous workup, prolonged exposure to strongly basic or acidic conditions could potentially lead to some hydrolysis. A rapid, cold, and mildly basic workup is recommended to preserve the ester functionality.
-
Protocols & Data
Table 1: Regioselectivity in the Formylation of Ethyl 1H-pyrrole-2-carboxylate
| Method | Formylating Agent | Conditions | Major Product | Approx. Yield | Reference |
| Vilsmeier-Haack | Crystalline Vilsmeier Reagent | CHCl₃, 0 °C to RT | 5-formyl | >99% | [1] |
| Modified Vilsmeier | Dichloromethyl propyl ether | AlCl₃, CH₂Cl₂ | 4-formyl | ~90% | [1] |
| Standard Vilsmeier | POCl₃ / DMF | 1,2-dichloroethane | Mixture (4- and 5-formyl) | Variable | [1] |
| Reimer-Tiemann | CHCl₃ / NaOH | H₂O / EtOH, 70 °C | 3-Chloropyridine derivative | N/A (Side Reaction) | [4][5] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of this compound [1]
-
Setup: To a stirred solution of ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in dry chloroform (CHCl₃, approx. 0.3 M) at 0 °C under an inert atmosphere (N₂ or Ar), add solid crystalline Vilsmeier reagent (1.5 eq) portion-wise.
-
Reaction: Allow the resulting mixture to warm to room temperature and stir for 5 hours. Monitor the reaction for the complete consumption of the starting material by TLC or GC analysis.
-
Workup: Carefully pour the reaction mixture into a vigorously stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Stir for 30 minutes, then separate the layers. Extract the aqueous layer with dichloromethane (DCM, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization to yield the pure 5-formyl isomer.
Protocol 2: Regioselective Synthesis of Ethyl 4-formyl-1H-pyrrole-2-carboxylate [1]
-
Setup: Dissolve ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere and cool to 0 °C.
-
Lewis Acid Addition: Add aluminum chloride (AlCl₃, 2.2 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the resulting suspension at 0 °C for 1 hour.
-
Formylating Agent Addition: Add dichloromethyl propyl ether (1.1 eq) dropwise to the mixture at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 45 minutes to 1 hour. Monitor for completion by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to stir and warm to room temperature for 1-2 hours.
-
Extraction: Separate the organic layer. Wash sequentially with 0.1 N HCl (aq) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to afford the pure 4-formyl isomer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. The partial reduction of electron-deficient pyrroles: procedures describing both Birch (Li/NH3) and ammonia-free (Li/DBB) conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions [organic-chemistry.org]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. ijpcbs.com [ijpcbs.com]
- 15. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 17. Duff reaction - Wikipedia [en.wikipedia.org]
Stability and storage conditions for ethyl 5-formyl-1H-pyrrole-2-carboxylate
Welcome to the technical support guide for ethyl 5-formyl-1H-pyrrole-2-carboxylate (CAS 7126-50-3). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to support the integrity of your experiments.
Introduction: Understanding the Molecule
This compound is a bifunctional organic compound featuring a pyrrole ring, an ethyl ester, and a formyl (aldehyde) group. This unique combination of functionalities makes it a valuable precursor in the synthesis of a wide range of complex molecules, including porphyrins, pharmaceuticals, and other functionalized heterocyclic systems[1]. However, the electron-rich nature of the pyrrole ring and the reactivity of the aldehyde group render the molecule susceptible to degradation if not stored and handled correctly. This guide will help you navigate these stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal long-term stability, the compound should be stored in a cool, dry, and dark environment under an inert atmosphere. The recommended storage temperature is refrigerated at 2-8°C[2]. To prevent oxidative degradation and polymerization, it is crucial to store the compound under an inert gas such as nitrogen or argon[2]. For solutions, storage at -20°C for up to a month or -80°C for up to six months is recommended, also under an inert atmosphere.
Q2: What are the primary signs of degradation?
The most common visual indicator of degradation is a change in color. Fresh, high-purity this compound typically appears as a white to light yellow or pale brown solid or crystalline powder. Upon degradation, particularly through oxidation and polymerization, the color can darken significantly to brown or even black. The formation of insoluble particulate matter is another sign of advanced degradation.
Q3: Is this compound sensitive to air and light?
Yes. Like many pyrrole derivatives, this compound is sensitive to both air (oxygen) and light. The electron-rich pyrrole ring is susceptible to oxidation and light-catalyzed polymerization. The formyl group can also be oxidized by atmospheric oxygen, potentially forming the corresponding carboxylic acid. Therefore, it is imperative to minimize exposure to air and light during storage and handling.
Q4: Can I handle this compound on the open bench?
For short durations, such as weighing and preparing solutions, handling on an open bench is generally acceptable, provided it is done promptly. However, for extended manipulations or if the highest purity is required for a sensitive downstream reaction, working in a glovebox or under a stream of inert gas is highly recommended. Always ensure the container is tightly sealed and the headspace is flushed with an inert gas before returning it to storage.
Troubleshooting Guide
Unexpected experimental results can often be traced back to the quality of the starting materials. This section provides a systematic approach to troubleshooting issues that may arise from the instability of this compound.
Common Problems and Solutions
| Observed Problem | Potential Cause Related to Starting Material | Recommended Action & Scientific Rationale |
| Low or no yield in reactions requiring the aldehyde functionality (e.g., Wittig, reductive amination, condensation). | Oxidation of the formyl group. The aldehyde at the C5 position may have been oxidized to the corresponding carboxylic acid (5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid). This impurity will not participate in aldehyde-specific reactions, thus reducing the effective concentration of your starting material. | 1. Quality Control: Analyze your starting material using FT-IR or ¹H NMR. Look for the disappearance or reduction of the aldehyde C-H stretch (around 2850-2750 cm⁻¹) and the aldehyde proton signal (around 9-10 ppm), and the appearance of a broad O-H stretch (around 3300-2500 cm⁻¹) and a carboxylic acid proton signal (around 10-13 ppm).2. Purification: If oxidation is confirmed, you may be able to purify the remaining aldehyde by column chromatography. However, purchasing a fresh, quality-assured batch is often more time and cost-effective. |
| Formation of a dark, insoluble material in your reaction mixture or during workup. | Polymerization of the pyrrole ring. Pyrroles are known to polymerize, especially in the presence of acids, light, or oxidizing agents. This leads to the formation of dark, high-molecular-weight oligomers or polymers ("pyrrole black"). | 1. Re-evaluate Reaction Conditions: Ensure your reaction is not overly acidic, and protect it from light. If possible, degas your solvents to remove dissolved oxygen.2. Check Starting Material: Visually inspect your stock of this compound. If it is dark brown or black, it has likely polymerized and should be discarded.3. Use Fresh Reagent: For sensitive reactions, always use a freshly opened or recently purchased bottle of the reagent. |
| Inconsistent reaction outcomes or appearance of unexpected byproducts. | Presence of multiple impurities. A combination of oxidation and polymerization may have occurred, leading to a complex mixture of impurities in your starting material. These impurities can interfere with your reaction in unpredictable ways, for example, by chelating catalysts or participating in side reactions. | 1. Comprehensive Analysis: Run a full analytical characterization of your starting material (e.g., HPLC, LC-MS, NMR) to identify and quantify impurities.2. Purification or Replacement: Based on the analysis, decide if purification is feasible. If multiple impurities are present, it is best to acquire a new, certified lot of the compound. |
Analytical Verification of Compound Integrity
To ensure the quality of your this compound, consider the following analytical checks:
-
¹H NMR Spectroscopy:
-
Aldehyde Proton (CHO): A sharp singlet around δ 9.7 ppm is characteristic of the formyl proton. A decrease in the integration of this peak relative to other protons on the molecule is a key indicator of degradation.
-
Pyrrole Protons: The protons on the pyrrole ring typically appear as doublets between δ 6.8 and 7.0 ppm. Significant broadening of these peaks may suggest polymerization.
-
Carboxylic Acid Proton (COOH): The appearance of a broad singlet, typically downfield (δ 10-13 ppm), is indicative of the oxidation of the formyl group to a carboxylic acid.
-
-
FT-IR Spectroscopy:
-
Aldehyde C=O Stretch: A strong, sharp peak around 1660-1680 cm⁻¹.
-
Ester C=O Stretch: A strong, sharp peak around 1700-1720 cm⁻¹.
-
Carboxylic Acid O-H Stretch: The appearance of a very broad band from ~2500-3300 cm⁻¹ is a strong indicator of the presence of the carboxylic acid degradation product.
-
Carboxylic Acid C=O Stretch: This will likely overlap with the ester carbonyl but may cause broadening of the peak around 1700 cm⁻¹.
-
Experimental Protocols
Protocol 1: Proper Handling and Aliquoting of this compound
-
Allow the sealed container of the compound to warm to room temperature before opening to prevent moisture condensation.
-
In a glovebox or under a positive pressure of an inert gas (e.g., argon or nitrogen), open the main container.
-
Quickly weigh the desired amount of the compound into a separate, clean, and dry vial.
-
Flush the headspace of both the main container and the new aliquot vial with inert gas.
-
Tightly seal both containers. Use paraffin film for extra protection on the main container for long-term storage.
-
Return the main container to the recommended storage conditions (2-8°C).
-
The aliquot can now be used for your experiment. Discard any unused material from the aliquot rather than returning it to the main stock bottle to prevent contamination.
Logical Workflow for Troubleshooting
The following diagram illustrates a decision-making workflow for troubleshooting experiments involving this compound.
Caption: Troubleshooting workflow for experiments.
References
Optimizing reaction conditions for synthesizing derivatives of ethyl 5-formyl-1H-pyrrole-2-carboxylate
Welcome to the technical support center for the synthesis of ethyl 5-formyl-1H-pyrrole-2-carboxylate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis and modification of this important heterocyclic scaffold. Here, we address common challenges and provide in-depth, experience-driven solutions to optimize your reaction conditions.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The Vilsmeier-Haack reaction is the most widely employed and generally reliable method for the formylation of electron-rich pyrroles like ethyl 1H-pyrrole-2-carboxylate.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[4][5] The resulting electrophilic iminium salt then reacts with the pyrrole ring to introduce a formyl group.[4]
Q2: I am observing a significant amount of a side-product. What could it be?
In the Vilsmeier-Haack formylation of ethyl 1H-pyrrole-2-carboxylate, the primary side-product is often the isomeric ethyl 4-formyl-1H-pyrrole-2-carboxylate.[6] The formylation can occur at both the C5 (α) and C4 (β) positions of the pyrrole ring. The ratio of these isomers is influenced by steric and electronic factors.[7][8]
Q3: Can I use the Reimer-Tiemann reaction for this synthesis?
While the Reimer-Tiemann reaction is a classic method for formylating phenols and other electron-rich aromatics, it is generally not recommended for pyrroles.[9][10][11] Pyrroles can undergo an "abnormal" Reimer-Tiemann reaction, leading to ring-expansion products such as 3-chloropyridine, rather than the desired formylated pyrrole.[9][10][11] This occurs via the formation of a dichlorocarbene intermediate which can insert into the pyrrole ring.[9]
Q4: What are the typical yields I can expect for the Vilsmeier-Haack formylation of ethyl 1H-pyrrole-2-carboxylate?
Reported yields for this reaction can vary, but a reasonably optimized procedure should provide the desired this compound in yields of around 50-77%.[6][12] Lower yields often indicate suboptimal reaction conditions or purification losses.[13]
II. Troubleshooting Guide: Common Issues and Solutions
This section delves into specific problems you might encounter during the synthesis and provides actionable solutions based on established chemical principles.
Issue 1: Low Yield of the Desired 5-Formyl Isomer
A low yield of the target compound is one of the most frequent challenges.[13] Several factors can contribute to this issue.
Potential Causes & Solutions:
-
Suboptimal Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0 °C) to prevent decomposition.[6] Similarly, the addition of the pyrrole substrate should also be done at a controlled low temperature before allowing the reaction to proceed at a higher temperature.[6]
-
Expert Insight: Running the reaction at too high a temperature can lead to the formation of undesired byproducts and decomposition of the starting material or product. A stepwise increase in temperature often provides the best results.
-
-
Incorrect Stoichiometry: The molar ratio of the pyrrole substrate to the Vilsmeier reagent is crucial. An excess of the formylating agent is typically used to drive the reaction to completion.
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used. Moisture can quench the Vilsmeier reagent, reducing its effective concentration and lowering the yield.
-
Inefficient Quenching and Work-up: The reaction is typically quenched by pouring the mixture into ice water.[6] The pH is then adjusted to be basic (pH 11) with a solution like 5N sodium hydroxide to hydrolyze the intermediate iminium salt to the aldehyde.[6] Incomplete hydrolysis will result in a lower yield of the final product.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Issue 2: Formation of the 4-Formyl Isomer and Other Impurities
The presence of the undesired 4-formyl isomer can complicate purification and reduce the overall yield of the target compound.[6]
Potential Causes & Solutions:
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the formation of the thermodynamically more stable isomer, which may not be the desired product. Carefully controlling the temperature throughout the reaction is crucial.
-
Steric Hindrance: The regioselectivity of the Vilsmeier-Haack reaction on substituted pyrroles is influenced by steric factors.[7][8] While the C5 position is electronically favored for electrophilic attack, bulky substituents on the pyrrole nitrogen or at the C2 position can direct formylation to the less hindered C4 position.[14]
-
Expert Insight: For derivatives with bulky N-substituents, exploring alternative formylating agents or different reaction conditions may be necessary to improve C5 selectivity.
-
-
Purification Strategy: A well-optimized column chromatography protocol is essential for separating the 5-formyl and 4-formyl isomers.[6][12]
-
Recommended Conditions: A common eluent system is a mixture of ethyl acetate and hexane (e.g., 1:3 ratio).[6] The polarity of the eluent may need to be adjusted based on the specific derivatives being synthesized.
-
Data Presentation: Optimizing Isomer Separation
| Parameter | Condition A | Condition B (Optimized) | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Silica Gel (230-400 mesh) | Smaller particle size provides better resolution. |
| Mobile Phase | 20% Ethyl Acetate in Hexane | 25% Ethyl Acetate in Hexane | Fine-tuning polarity for optimal separation. |
| Loading | High concentration | Low concentration | Prevents band broadening and improves separation. |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Potential Causes & Solutions:
-
Residual DMF: N,N-Dimethylformamide (DMF) has a high boiling point and can be difficult to remove completely.
-
Expert Tip: After the initial extraction, washing the organic layer multiple times with water or a brine solution can help remove residual DMF. A final high-vacuum drying step is also recommended.
-
-
Colored Impurities: The reaction mixture can sometimes develop a dark color due to the formation of polymeric byproducts.
-
Solution: Treating the crude product with activated carbon before column chromatography can help decolorize the solution.
-
-
Product Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol) can be an effective final purification step after column chromatography.[12]
III. Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol provides a reliable starting point for the synthesis of this compound.
Materials:
-
Ethyl 1H-pyrrole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
5N Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
To a solution of anhydrous DMF in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride dropwise.
-
Stir the mixture at room temperature for 30 minutes, then cool it back down to 0 °C.
-
Slowly add a solution of ethyl 1H-pyrrole-2-carboxylate in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to stir at room temperature for 30 minutes, and then heat to 40 °C for 1 hour.[6]
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Adjust the pH of the aqueous solution to 11 using a 5N NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane eluent system.
Reaction Mechanism: Vilsmeier-Haack Formylation
Caption: Key stages of the Vilsmeier-Haack reaction mechanism.
IV. Characterization of the Product
Accurate characterization of the final product is essential to confirm its identity and purity.
Spectroscopic Data for this compound:
-
¹H-NMR (300 MHz, DMSO-d₆): δ 13.02 (br s, 1H, NH), 9.69 (s, 1H, CHO), 6.95 (d, 1H), 6.86 (d, 1H), 4.27 (q, 2H, CH₂), 1.28 (t, 3H, CH₃).[6]
-
Mass Spectrometry (m/z): 167 [M+].[6]
This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on practical troubleshooting and optimization. By understanding the underlying chemical principles and potential pitfalls, researchers can significantly improve the efficiency and success of their synthetic efforts.
V. References
-
ChemicalBook. (n.d.). This compound | 7126-50-3. Retrieved from --INVALID-LINK--
-
Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. Retrieved from --INVALID-LINK--
-
Kang, W., Wang, H., & Wang, J. (2009). Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1661. Retrieved from --INVALID-LINK--
-
Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 1-36. Retrieved from --INVALID-LINK--
-
Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). This compound 7126-50-3 wiki. Retrieved from --INVALID-LINK--
-
Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. In Organic Reactions. John Wiley & Sons, Inc. Retrieved from --INVALID-LINK--
-
Pipzine Chemicals. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184. Retrieved from --INVALID-LINK--
-
Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566. Retrieved from --INVALID-LINK--
-
Rajput, S. S., & Singh, P. P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
Sun, W., Xia, C., & Wang, H. (2002). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 58(Pt 11), o1232–o1233. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. Retrieved from --INVALID-LINK--
-
Acar, Ç., & Acar, B. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 905-916. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting low yield in tetrasubstituted pyrrole synthesis. Retrieved from --INVALID-LINK--
-
Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(9), 913-935. Retrieved from --INVALID-LINK--
-
Al-Hourani, B. J., Al-Awaida, W. A., Al-Qawasmeh, R. A., Al-Tel, T. H., & Voelter, W. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 26(11), 3326. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from --INVALID-LINK--
-
Fray, C. G., & Lo, K. Y. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry, 17(40), 9058-9063. Retrieved from --INVALID-LINK--
-
ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of advanced Maillard products: 2-formylpyrrole alkaloids. Retrieved from --INVALID-LINK--
-
Anderson, H. J., & Loader, C. E. (1985). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Canadian Journal of Chemistry, 63(4), 896-901. Retrieved from --INVALID-LINK--
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
Reddy, G. J., Rao, K. S., & Reddy, D. S. (2019). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry, 17(8), 2204-2211. Retrieved from --INVALID-LINK--
-
Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Journal of the Chemical Society C: Organic, 2563. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Green Synthesis of Pyrrole Derivatives. Retrieved from --INVALID-LINK--
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from --INVALID-LINK--
-
CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5502213A - Purification of crude pyrroles. Retrieved from --INVALID-LINK--
-
Tan, E., & Lee, C. (2020). Recent Advancements in Pyrrole Synthesis. Asian Journal of Organic Chemistry, 9(10), 1546-1565. Retrieved from --INVALID-LINK--
-
Trofimov, B. A., et al. (2012). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded. Synthesis, 44(10), 1551-1556. Retrieved from --INVALID-LINK--
-
Química Organica.org. (n.d.). Vilsmeier formylation of pyrrole. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Retrieved from --INVALID-LINK--
-
Kumari, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27390. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrrole. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles. Retrieved from --INVALID-LINK--
-
Fray, C. G., & Lo, K. Y. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry, 17(40), 9058-9063. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 5-Formyl-1H-pyrrole-2-carboxylic acid. Retrieved from --INVALID-LINK--
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. This compound | 7126-50-3 [chemicalbook.com]
- 7. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. scribd.com [scribd.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. researchgate.net [researchgate.net]
- 11. organicreactions.org [organicreactions.org]
- 12. Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Purification of Ethyl 5-Formyl-1H-pyrrole-2-carboxylate
Welcome to the technical support center for ethyl 5-formyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot your purification effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing this compound?
A1: The impurity profile of this compound is heavily dependent on the synthetic route employed. The most common method is the Vilsmeier-Haack formylation of ethyl 1H-pyrrole-2-carboxylate.[1][2][3] Based on this reaction, you can anticipate the following impurities:
-
Regioisomers: The primary impurity is often the ethyl 4-formyl-1H-pyrrole-2-carboxylate isomer.[1][4] The Vilsmeier-Haack reaction can lead to formylation at both the C4 and C5 positions of the pyrrole ring.
-
Unreacted Starting Material: Incomplete reactions will result in the presence of ethyl 1H-pyrrole-2-carboxylate.
-
Residual Vilsmeier Reagent Components: Depending on the workup, you may have residual N,N-dimethylformamide (DMF) or byproducts from the phosphorus oxychloride (POCl₃).
-
Polymeric or Tar-like Substances: Pyrroles can be sensitive to acidic conditions and may polymerize, leading to dark, tarry residues.[5]
Q2: My purified this compound is a yellow to light brown solid. Is this normal?
A2: Yes, it is common for this compound to appear as a yellow to light brown solid.[6] The color can be influenced by trace impurities. A highly pure sample is typically a pale yellow or off-white crystalline solid.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[7][8] This minimizes degradation, as aldehydes can be susceptible to oxidation.
Q4: What are the key analytical techniques to assess the purity of my product?
A4: The purity of this compound is best assessed by a combination of techniques:
-
¹H NMR Spectroscopy: This is crucial for identifying the presence of regioisomers and unreacted starting material. The aldehyde proton of the desired 5-formyl isomer typically appears as a singlet around 9.69 ppm (in DMSO-d₆).[1]
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the progress of your purification.
-
Melting Point: A sharp melting point range (typically 68-72°C) is indicative of high purity.[6] A broad or depressed melting point suggests the presence of impurities.
-
Mass Spectrometry: Confirms the molecular weight of the product (m/z 167 [M+]).[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: My crude product is a dark, oily residue.
This is a common issue, often resulting from the formation of polymeric byproducts.
-
Probable Cause: The acidic conditions of the Vilsmeier-Haack reaction can sometimes lead to the degradation and polymerization of the electron-rich pyrrole ring.
-
Solution Workflow:
Workflow for handling oily residues. Step-by-Step Protocol:
-
Trituration: Add a non-polar solvent like hexane or diethyl ether to the oily residue and stir vigorously. The desired product may precipitate as a solid, while the polymeric impurities remain dissolved or as an oil.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash with cold hexane.
-
Column Chromatography: If the solid is still impure, proceed with column chromatography as detailed in Issue 2.
-
Issue 2: My ¹H NMR spectrum shows the presence of the 4-formyl regioisomer.
Separating regioisomers is a frequent challenge in this synthesis.
-
Probable Cause: The Vilsmeier-Haack reaction is not always perfectly regioselective, leading to a mixture of 4-formyl and 5-formyl isomers.[1][4]
-
Solution: Column chromatography is the most effective method for separating these isomers.
Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for separating moderately polar organic compounds. |
| Mobile Phase | Ethyl acetate/Hexane gradient | A gradient from low to high polarity allows for the elution of less polar impurities first, followed by the desired product and then the more polar isomer. A typical starting ratio is 1:3 ethyl acetate:hexane.[1] |
| Monitoring | TLC with UV visualization | The pyrrole ring is UV active, allowing for easy visualization of the separated spots. |
Issue 3: My product won't crystallize from the column chromatography fractions.
Even after chromatography, residual solvents or minor impurities can inhibit crystallization.
-
Probable Cause:
-
Presence of residual high-boiling solvents (e.g., DMF).
-
Co-elution of a minor, structurally similar impurity.
-
-
Solution Workflow:
Workflow for inducing crystallization. Step-by-Step Protocol: Recrystallization
-
Solvent Removal: Dissolve the oily product in a small amount of a volatile solvent like dichloromethane and then co-evaporate it with a higher boiling, non-polar solvent like toluene on a rotary evaporator. This helps to azeotropically remove traces of DMF.
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, ethanol) and a non-solvent in which it is insoluble (e.g., hexane, water).[9][10]
-
Procedure:
-
Dissolve the product in a minimal amount of the hot solvent (e.g., ethanol).
-
Slowly add the non-solvent (e.g., water) until the solution becomes slightly cloudy.
-
Add a few drops of the solvent until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration and wash with a cold solvent mixture.
-
-
Issue 4: My final product has a low melting point and a broad melting range.
This is a clear indication of residual impurities.
-
Probable Cause: Incomplete removal of isomers, starting materials, or solvent.
-
Solution: Re-purification is necessary.
-
If the melting point is only slightly depressed, a second recrystallization may be sufficient.
-
If significant impurities are suspected based on NMR data, re-subjecting the material to column chromatography is recommended.
-
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound Supplier & Manufacturer in China | Specifications, Applications, MSDS, Safety, Price [pipzine-chem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. lookchem.com [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in Paal-Knorr pyrrole synthesis
Technical Support Center: Paal-Knorr Pyrrole Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. As a cornerstone of heterocyclic chemistry, this reaction offers a powerful and direct route to substituted pyrroles from simple 1,4-dicarbonyl compounds and primary amines.[1][2] However, its apparent simplicity can sometimes mask underlying challenges that lead to disappointing yields or complex product mixtures.
This guide is structured to address the most common issues encountered in the lab. We will move from foundational troubleshooting to more nuanced optimization strategies, providing not just solutions but the mechanistic reasoning behind them. Our goal is to empower you to diagnose problems effectively and refine your reaction conditions for optimal outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has a very low yield or is not proceeding to completion. What are the primary causes?
Low conversion is a frequent issue that can typically be traced back to one of four areas: starting material reactivity, reaction conditions, catalyst choice, or the presence of inhibitors like water.
-
Insufficiently Reactive Starting Materials : The nucleophilicity of the amine is paramount. Amines substituted with strong electron-withdrawing groups (e.g., nitroanilines) are less nucleophilic and will react much more slowly, sometimes not at all under standard conditions.[3][4] Similarly, significant steric hindrance on either the amine or the 1,4-dicarbonyl compound can impede the initial nucleophilic attack and subsequent cyclization.[4][5]
-
Inappropriate Reaction Conditions : Traditional Paal-Knorr conditions often involve prolonged heating in acid, which can degrade sensitive functional groups on your substrates or product.[1][6][7] The reaction temperature and time must be carefully optimized; what works for one set of substrates may be too harsh or too mild for another.[4]
-
Suboptimal Catalyst Selection : While the reaction is acid-catalyzed, the choice and concentration of the acid are critical. Excessively strong acidic conditions (pH < 3) can paradoxically shut down the desired pathway and favor byproduct formation.[3][8] Conversely, in some cases, a neutral or weakly acidic medium is insufficient to promote the rate-determining cyclization step.[9]
-
Presence of Water : The final step of the mechanism is the dehydration of a cyclic hemiaminal intermediate to form the aromatic pyrrole ring.[1][3] While some modern protocols have been developed in aqueous media, excess water in the reaction mixture can hinder this final dehydration step under many standard conditions, creating an unfavorable equilibrium.[3] Using dry solvents and reagents is a good starting point for troubleshooting.[4]
Q2: I am observing a significant amount of a furan byproduct. How can I prevent this?
This is the most common side reaction and arises from a competing mechanistic pathway. The 1,4-dicarbonyl compound can undergo an acid-catalyzed intramolecular cyclization and dehydration on its own to form a furan, without ever interacting with the amine.[4][10]
Causality : The formation of the furan byproduct is highly dependent on pH.[7] In strongly acidic environments (pH < 3), two things happen:
-
The amine is protonated to its non-nucleophilic ammonium salt, reducing the concentration of the active nucleophile needed for pyrrole formation.[10]
-
The acid concentration is high enough to effectively catalyze the intramolecular cyclization of the diketone to the furan.[10]
Solution :
-
Control the Acidity : The key is to operate in a neutral or weakly acidic medium. The addition of a weak acid like glacial acetic acid is often sufficient to catalyze the reaction without promoting furan formation.[8][9]
-
Avoid Strong Acids : Refrain from using strong mineral acids (HCl, H₂SO₄) or amine hydrochloride salts, which create a low pH environment.[6][9]
Diagram: Competing Furan vs. Pyrrole Pathways
Caption: Furan vs. Pyrrole formation pathways.
Q3: My amine is electron-deficient and the reaction is stalling. How can I improve the yield?
As discussed, electron-poor amines are poor nucleophiles. To overcome this kinetic barrier, you need to adjust the conditions to favor the reaction without causing degradation.
-
Increase Thermal Energy : Gradually increasing the reaction temperature can provide the necessary activation energy. However, monitor the reaction closely by TLC or LCMS to check for decomposition of your starting materials or product.
-
Microwave Irradiation : Microwave-assisted synthesis is an excellent technique for difficult substrates. It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of degradation byproducts.[3][8]
-
Change the Catalyst : An electron-deficient amine may require a more potent catalyst to sufficiently activate the dicarbonyl. Switching from a weak Brønsted acid to a stronger Lewis acid (e.g., Sc(OTf)₃, Bi(NO₃)₃, Fe(OTf)₃) can enhance the electrophilicity of the carbonyl carbons, making them more susceptible to attack by the weak amine nucleophile.[8][11][12]
Optimizing Reaction Parameters
Proactive optimization is always better than reactive troubleshooting. The following tables provide a comparative guide to catalyst and solvent selection.
Table 1: Catalyst Selection Guide for Paal-Knorr Synthesis
| Catalyst Type | Examples | Typical Conditions | Pros | Cons / Considerations |
| Brønsted Acids | Acetic Acid, p-TsOH, TFA | Catalytic amounts; often with heating | Readily available, inexpensive | Strong acids (p-TsOH, TFA) can promote furan formation[6] |
| Lewis Acids | Sc(OTf)₃, Bi(NO₃)₃, I₂, ZnCl₂ | Mild conditions, often room temperature | High efficiency, suitable for sensitive substrates[6][11] | Can be expensive, may require anhydrous conditions |
| Heterogeneous Acids | Silica Sulfuric Acid, Amberlite IR-120 | Room temp or heating, solvent or solvent-free | Easy removal/workup, recyclable, often high yielding[6][7] | May require longer reaction times than homogeneous catalysts |
| None | Catalyst-free | Stirring at room temperature, often solvent-free | "Greenest" method, simple setup[13] | Limited to more reactive substrates (e.g., 2,5-hexanedione) |
Table 2: Common Solvents for Paal-Knorr Synthesis
| Solvent | Type | Boiling Point (°C) | Common Use Cases & Notes |
| Ethanol/Methanol | Polar Protic | 78 / 65 | Excellent general-purpose solvents, good for dissolving a wide range of amines and diketones.[3] |
| Acetic Acid | Polar Protic | 118 | Can act as both the solvent and the catalyst, promoting the reaction while maintaining a suitable pH.[6] |
| Toluene | Nonpolar Aprotic | 111 | Useful for Dean-Stark conditions to azeotropically remove water and drive the reaction to completion. |
| None (Solvent-Free) | N/A | N/A | Environmentally friendly and often highly efficient, leading to shorter reaction times and high yields.[8][13] |
| Ionic Liquids | N/A | High | Can serve as both solvent and catalyst, enabling reactions at room temperature without added acid.[11] |
Experimental Protocols
Protocol 1: Standard Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol is a reliable starting point for many common substrates.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2,5-hexanedione (1.0 eq), aniline (1.05 eq), and ethanol (to make a 0.5 M solution).
-
Catalyst Addition : Add glacial acetic acid (0.1 eq) to the mixture.
-
Reaction : Heat the mixture to reflux (approx. 80 °C). Monitor the reaction progress by TLC until the starting diketone is consumed (typically 1-4 hours).
-
Workup : Allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure.
-
Purification : Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of a Substituted 2-Arylpyrrole
This method is ideal for accelerating slow reactions or for library synthesis.[3]
-
Reaction Setup : In a 0.5-2 mL microwave vial, add the 1,4-diketone (1.0 eq) dissolved in a minimal amount of ethanol.
-
Reagent Addition : Add the primary aryl amine (1.1 eq) and glacial acetic acid (0.2 eq).
-
Microwave Irradiation : Seal the vial and place it in the microwave reactor. Irradiate the mixture at 80-120 °C for 10-30 minutes. The power is typically set high initially to reach the target temperature and then modulated to maintain it.
-
Workup : After the reaction, allow the vial to cool to room temperature. Partition the mixture between ethyl acetate and water.
-
Purification : Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography.
Troubleshooting Workflow Diagram
If you encounter low yields, follow this logical workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Alternative formylating agents for pyrrole rings
Technical Support Center: Pyrrole Formylation
Welcome to the technical support guide for the formylation of pyrrole rings. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with standard formylation protocols or are exploring alternative methods for sensitive or complex pyrrole substrates. We will move beyond the canonical Vilsmeier-Haack reaction to explore milder, more selective, and sometimes unconventional reagents that can be invaluable in your synthetic campaigns.
Frequently Asked Questions (FAQs) - Getting Started
Q1: Why look for alternatives to the Vilsmeier-Haack reaction for pyrrole formylation?
The Vilsmeier-Haack reaction, typically employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a powerful and widely used method for formylating electron-rich heterocycles like pyrrole.[1][2] However, its limitations often necessitate the use of alternative reagents. Key reasons to seek alternatives include:
-
Harsh Conditions: The reaction can be strongly acidic and exothermic, leading to the degradation of sensitive functional groups or acid-labile protecting groups on the pyrrole substrate.
-
Poor Regioselectivity: While often selective for the α-position (C2 or C5), substitution patterns on the pyrrole ring can lead to mixtures of α- and β-formylated products, complicating purification.[3]
-
Substrate Incompatibility: Pyrroles bearing strong electron-withdrawing groups may be deactivated and fail to react under standard Vilsmeier-Haack conditions.
-
Workup Challenges: The quenching and workup of Vilsmeier reactions can sometimes be problematic, especially on a large scale.
This guide focuses on troubleshooting these issues by providing a toolkit of alternative formylating agents.
Q2: How do I choose the right formylation agent for my specific pyrrole derivative?
Selecting the optimal reagent is a process of balancing the electronic nature of your substrate with the reaction conditions and desired outcome. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a pyrrole formylation method.
Alternative 1: Dichloromethyl Alkyl Ethers
This method, particularly using dichloromethyl methyl ether (Cl₂CHOMe) with a Lewis acid like titanium tetrachloride (TiCl₄), is a robust and highly effective alternative to the Vilsmeier-Haack reaction.[4]
Q3: When should I choose dichloromethyl methyl ether (DCME) for my formylation?
You should strongly consider this method under the following circumstances:
-
When Vilsmeier-Haack fails: For pyrroles deactivated by electron-withdrawing groups (e.g., esters), the high electrophilicity of the dichloromethyl cation generated by DCME and a strong Lewis acid can drive the reaction to completion.[5][6]
-
For high regioselectivity: The choice of Lewis acid and reaction conditions can finely tune the regioselectivity, often providing access to specific isomers that are difficult to obtain otherwise. For example, formylation of 1H-pyrrole-2-carboxylates can be directed to either the C4 or C5 position in nearly quantitative yields.[5][7]
-
Under milder temperature conditions: These reactions can often be run at or below room temperature, preserving sensitive functionalities.[8]
Q4: What is the mechanism of the TiCl₄-mediated formylation with DCME?
The reaction proceeds through the formation of a highly reactive electrophile. The Lewis acid (TiCl₄) coordinates to the ether oxygen of DCME, facilitating the departure of the methoxy group and generating a dichloromethyl cation. This potent electrophile is then attacked by the electron-rich pyrrole ring. Subsequent hydrolysis of the resulting dichloromethyl adduct yields the aldehyde.
Caption: Simplified mechanism of DCME formylation.
Troubleshooting Guide: Dichloromethyl Alkyl Ethers
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction or Low Conversion | 1. Insufficiently active Lewis acid. 2. Deactivated pyrrole substrate. 3. Impure or degraded DCME. | 1. Switch to a stronger Lewis acid (e.g., SnCl₄, AlCl₃), but be mindful of substrate compatibility. 2. Increase the stoichiometry of the Lewis acid and/or DCME. 3. Use freshly distilled or newly purchased DCME. Ensure anhydrous conditions are strictly maintained. |
| Poor Regioselectivity | 1. Steric hindrance directing the electrophile to an undesired position. 2. Lewis acid coordination with existing functional groups. | 1. Experiment with different Lewis acids (e.g., TiCl₄ is known to coordinate with hydroxyl and carbonyl groups, influencing ortho-selectivity).[8] 2. Lowering the reaction temperature may improve selectivity. |
| Product Decomposition | 1. Harsh acidic conditions during reaction or workup. 2. Unstable product. | 1. Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C). 2. Use a milder workup procedure, such as quenching with a saturated aqueous solution of NaHCO₃ or NH₄Cl instead of water.[8] |
Experimental Protocol: Regioselective Formylation of Methyl 1H-pyrrole-2-carboxylate
This protocol is adapted from Warashina et al. for the selective 4-formylation.[6][7]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyl 1H-pyrrole-2-carboxylate (1.0 eq.) and dry dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Lewis Acid Addition: Slowly add titanium tetrachloride (TiCl₄, 2.2 eq.) dropwise via syringe. The solution may change color. Stir for 1 hour at 0 °C.[8]
-
Reagent Addition: Add dichloromethyl methyl ether (DCME, 1.1 eq.) dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at 0 °C for 45-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Quench: Once the starting material is consumed, carefully quench the reaction by pouring it into a stirred, cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[8]
-
Extraction: Separate the layers. Extract the aqueous layer twice with DCM.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-formyl derivative.
Alternative 2: The Duff Reaction (Hexamethylenetetramine)
The Duff reaction is a classic method for the formylation of highly activated aromatics, particularly phenols, but it is also applicable to electron-rich heterocycles like pyrrole.[9][10] It uses hexamethylenetetramine (HMTA) as the formyl carbon source.
Q5: What are the advantages of the Duff Reaction for pyrroles?
-
Mild Reagents: It avoids the use of highly corrosive reagents like POCl₃ or strong Lewis acids.
-
Ortho-Selectivity: In many phenolic systems, the reaction shows a strong preference for the ortho position, which can be useful for directing substitution on complex pyrroles.[10][11]
-
Alternative for Acid-Sensitive Substrates: When conducted in solvents like glycerol or with boric acid, the conditions can be less harsh than Vilsmeier-Haack. However, modern protocols often use trifluoroacetic acid (TFA), which is a strong acid.[12][13]
Q6: I'm getting a complex mixture and low yield with the Duff reaction. What's going wrong?
The Duff reaction is notoriously substrate-dependent and can be inefficient.[9] Common issues include:
-
Mechanism Complexity: The reaction proceeds through an aminomethylation to form a benzylamine-type intermediate, which is then oxidized in situ to an imine and subsequently hydrolyzed.[9] Multiple side reactions can occur.
-
Low Yields: This is a common feature of the Duff reaction. Yields can often be improved by using a modified acid catalyst. Smith and coworkers reported improved yields for various aryl aldehydes using TFA as both the solvent and catalyst.[12][13]
-
Formation of Schiff Bases: The intermediate imine (Schiff base) can be stable. A final, explicit acidic hydrolysis step is crucial to liberate the aldehyde.[11]
Experimental Protocol: Duff Formylation with TFA
This protocol is based on the improved method described by W. E. Smith.[13]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the pyrrole substrate (1.0 eq.), hexamethylenetetramine (1.0-1.5 eq.), and trifluoroacetic acid (TFA) as the solvent.
-
Heating: Heat the mixture to reflux (typically 80-90 °C) for 4-12 hours. Monitor the reaction by TLC.
-
Hydrolysis: After cooling to room temperature, pour the reaction mixture into ice water. Add a sufficient amount of aqueous acid (e.g., 2M HCl) and stir or heat for 1-2 hours to ensure complete hydrolysis of the intermediate imine.
-
Workup: Make the solution basic with a solid base like sodium carbonate (Na₂CO₃) and extract with an organic solvent (e.g., ethyl acetate or ether).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization.
Other Notable Alternatives & Potential Pitfalls
Q7: Can I use the Gattermann reaction for pyrroles?
Yes, the Gattermann reaction is a viable method for formylating pyrroles.[14][15] It involves treating the substrate with a source of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid.[16]
-
Key Consideration: Due to the extreme toxicity of HCN gas, the Adams modification, which generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl, is the strongly preferred and safer method.[15][17] The ZnCl₂ formed concurrently serves as the Lewis acid catalyst.[17] This method is particularly effective for phenols, phenolic ethers, and heteroaromatics.[15]
Q8: I tried a Reimer-Tiemann reaction on my pyrrole and got a pyridine derivative. What happened?
This is a classic and critical pitfall. The Reimer-Tiemann reaction, which uses chloroform (CHCl₃) and a strong base, generates dichlorocarbene (:CCl₂) as the reactive electrophile.[18][19] While this leads to ortho-formylation in phenols, with pyrrole, the dichlorocarbene undergoes a cycloaddition across a C=C double bond. The resulting unstable dichlorocyclopropane intermediate rearranges via ring expansion to yield a 3-chloropyridine. This is known as the Ciamician-Dennstedt rearrangement .[18][20][21]
Comparative Summary of Formylating Agents
| Reagent/Method | Typical Conditions | Advantages | Limitations & Common Issues |
| Vilsmeier-Haack | POCl₃, DMF, 0 °C to 100 °C | High yield for activated pyrroles, well-established.[1] | Acid-sensitive substrates may degrade; can give regioisomeric mixtures. |
| Dichloromethyl Alkyl Ether | DCME, TiCl₄ (or other Lewis acid), DCM, -78 °C to RT | Excellent for deactivated pyrroles, high yields, tunable regioselectivity.[4][5] | Requires strictly anhydrous conditions; DCME is toxic and moisture-sensitive. |
| Duff Reaction | Hexamethylenetetramine, TFA or Boric Acid/Glycerol, Heat | Milder reagents, good for some acid-sensitive substrates. | Often gives low to moderate yields; complex mechanism can lead to byproducts.[9] |
| Gattermann Reaction | Zn(CN)₂, HCl, Lewis Acid | Classic method, effective for activated rings.[14] | Involves highly toxic cyanide reagents (even with Zn(CN)₂). |
| Reimer-Tiemann Reaction | CHCl₃, NaOH or KOH, Heat | (Not applicable for pyrrole formylation) | Leads to ring expansion, forming 3-chloropyridines (Ciamician-Dennstedt rearrangement).[18][21] |
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 3. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Formylation of aromatic compounds with hexamethylenetetramine and trifluoroacetic acid | Semantic Scholar [semanticscholar.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. lscollege.ac.in [lscollege.ac.in]
- 17. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 18. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 20. research.rug.nl [research.rug.nl]
- 21. chemistnotes.com [chemistnotes.com]
Technical Support Center: Managing the Regioselectivity of Pyrrole Formylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for managing the regioselectivity of pyrrole formylation. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in controlling the position of formylation on the pyrrole nucleus. As critical synthons for porphyrins, pharmaceuticals, and advanced materials, formylpyrroles demand precise synthetic control. This document provides in-depth, field-proven insights into the mechanistic principles, practical solutions, and troubleshooting strategies to achieve your desired regiochemical outcome.
Fundamental Principles: The Electronic Landscape of the Pyrrole Ring
Before troubleshooting, it is crucial to understand the inherent reactivity of the pyrrole ring. Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. The nitrogen atom's lone pair is delocalized into the ring, increasing the electron density at the carbon atoms and making it significantly more reactive than benzene.[1]
Question: Why is C2-formylation the default pathway for unsubstituted pyrrole?
Answer: The kinetic preference for electrophilic attack at the C2 (α) position is a direct consequence of the stability of the cationic intermediate (sigma complex or arenium ion) formed during the reaction. Attack at C2 allows the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three resonance structures. In contrast, attack at the C3 (β) position only allows for delocalization over two carbon atoms, yielding a less stable intermediate with only two resonance structures.[2][3][4] The more stable intermediate for C2-attack implies a lower activation energy, making this pathway kinetically favored.[4]
Caption: Kinetic preference for C2 electrophilic substitution in pyrrole.
Frequently Asked Questions (FAQs) on Regiocontrol
This section addresses common questions regarding the practical control of regioselectivity, focusing primarily on the Vilsmeier-Haack reaction, the most prevalent method for pyrrole formylation.[5][6][7]
Q1: What is the Vilsmeier-Haack reaction and what is the active electrophile?
Answer: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[5][8] The reaction uses a substituted amide, typically N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[8][9] These reagents react in situ to form a chloroiminium ion, commonly known as the Vilsmeier reagent , which serves as the active, albeit relatively weak, electrophile.[6][10] The reaction is completed by aqueous work-up, which hydrolyzes the resulting iminium salt intermediate to the aldehyde.[10][11]
Q2: How do substituents on the pyrrole nitrogen (N1) affect regioselectivity?
Answer: N-substituents are a primary tool for steering formylation. Their influence is a combination of steric and electronic effects.
-
Steric Effects: Bulky N-substituents can physically block the approach of the Vilsmeier reagent to the adjacent C2 and C5 positions, thereby promoting attack at the less hindered C3 and C4 positions. This is one of the most effective strategies for achieving C3-formylation.[12]
-
Electronic Effects: The electronic nature of the N-substituent modulates the reactivity of the entire ring. Electron-donating groups (like alkyls) enhance the nucleophilicity of the ring, while electron-withdrawing groups (EWGs) decrease it. While EWGs deactivate the ring, they can sometimes influence the C2/C3 ratio, though steric factors are generally more dominant in directing the position of attack.[13][14]
| N-Substituent | Primary Effect | Typical Outcome | C2:C3 Ratio |
| -H | Baseline | C2-formylation | >99:1 |
| -CH₃ (Methyl) | Weakly Donating | C2-formylation | ~99:1 |
| -C(CH₃)₃ (tert-Butyl) | Steric Hindrance | Increased C3-formylation | ~4:1[14] |
| -Ph (Phenyl) | Steric + Weakly Withdrawing | Predominantly C2-formylation | ~9:1[14] |
| -SO₂R (Sulfonyl) | Strongly Deactivating | Requires harsher conditions | Can favor C3 |
| -TIPS (Triisopropylsilyl) | Strong Steric Hindrance | Directs to C3 | Can achieve high C3 selectivity[15] |
Q3: My target is a 3-formylpyrrole. What are the most reliable strategies to achieve this?
Answer: Achieving C3 selectivity requires overcoming the inherent kinetic preference for the C2 position. Here are three field-proven strategies:
-
Steric Directing Groups on Nitrogen: As mentioned above, attaching a bulky group like triisopropylsilyl (TIPS) to the nitrogen is a highly effective method to block the C2/C5 positions and direct formylation to C3.[15] The silyl group can often be removed post-formylation if the N-H pyrrole is desired.
-
Blocking the α-Positions: If the C2 and C5 positions are already substituted (e.g., with alkyl or halogen groups), formylation will be forced to occur at an available β-position (C3 or C4).[15]
-
Rearrangement from 2-Acylpyrroles: For some substrates, it is possible to synthesize a 2-acylpyrrole and then induce a rearrangement to the 3-acyl isomer using a strong acid like trifluoromethanesulfonic acid.[12]
Q4: How do substituents on the pyrrole carbons influence further formylation?
Answer: The position and electronic nature of existing C-substituents are critical.
-
Activating Groups (e.g., Alkyl, Alkoxy): These groups are ortho-, para-directing. An activating group at C2 will direct incoming electrophiles to C4 (para) and C3 (ortho), with the outcome depending on sterics.
-
Deactivating Groups (e.g., -CO₂R, -CN): These groups are meta-directing. An ester at C2, for example, deactivates the C3 and C5 positions, making the C4 position the most likely site for formylation. This principle is exploited for the synthesis of 2,4-disubstituted pyrroles.[16][17] The deactivating effect can be strong enough that formylation may fail if the ring's reactivity is reduced too much.[18]
Troubleshooting Guide: Common Experimental Issues
Even with a well-designed experiment, issues can arise. This guide addresses specific problems you might encounter.
Caption: Troubleshooting workflow for pyrrole formylation.
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Dark, insoluble material (tar/polymer) forms upon reagent addition. | The pyrrole ring is highly activated and prone to polymerization under acidic conditions.[15] | 1. Protect the Pyrrole Nitrogen: Install an electron-withdrawing group (e.g., tosyl, acyl) to reduce the ring's nucleophilicity.[15]2. Lower the Temperature: Perform the reaction at 0 °C or lower to control the initial exothermic reaction.3. Reverse Addition: Add the pyrrole solution slowly to the pre-formed Vilsmeier reagent at low temperature. |
| Reaction is sluggish or stalls (low conversion). | 1. Moisture: Water will quench the Vilsmeier reagent.[19]2. Deactivated Substrate: The pyrrole has strong electron-withdrawing groups, reducing its reactivity.[18]3. Poor Reagent Quality: Old DMF or POCl₃ may be degraded. | 1. Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (N₂ or Ar).[19]2. Increase Temperature/Time: For deactivated pyrroles, cautiously increase the reaction temperature (e.g., to 40-60 °C) or extend the reaction time.3. Use Fresh Reagents: Use freshly opened or distilled reagents. |
| A mixture of C2 and C3 isomers is obtained, with poor selectivity. | 1. Insufficient Steric Hindrance: The N-substituent is not bulky enough to effectively block the C2 position.2. Thermodynamic Control: The reaction temperature may be high enough to allow for isomerization or equilibration, leading to a thermodynamic product mixture. | 1. Modify the Substrate: Switch to a pyrrole with a bulkier N-substituent (e.g., change from N-phenyl to N-TIPS).2. Optimize Reaction Temperature: Lowering the temperature often enhances kinetic selectivity.[20] Run a temperature screen (e.g., -10 °C, 0 °C, RT) to find the optimal conditions. |
| Diformylation or other side products are observed. | 1. Incorrect Stoichiometry: An excess of Vilsmeier reagent was used.2. Prolonged Reaction Time: The initially formed mono-formylated product is reactive enough to undergo a second formylation. | 1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Vilsmeier reagent relative to the pyrrole.2. Monitor the Reaction: Follow the reaction progress closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
Key Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for achieving specific regiochemical outcomes.
Protocol 1: Standard Vilsmeier-Haack C2-Formylation of N-Phenylpyrrole
This protocol details the preferential formylation at the C2 position, guided by the electronic preference of the ring.
1. Reagent Preparation (Vilsmeier Reagent Formation):
-
To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 eq.).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30 minutes. The formation of a solid white salt (the Vilsmeier reagent) may be observed.
2. Reaction:
-
Dissolve N-phenylpyrrole (1 eq.) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
-
Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes) until the starting material is consumed.
3. Work-up and Hydrolysis:
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate or sodium carbonate. Caution: This quench is exothermic and may release gas.
-
Stir the resulting mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt.
-
Extract the aqueous layer three times with ethyl acetate or DCM.
4. Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford pure 1-phenylpyrrole-2-carbaldehyde.
Protocol 2: Regioselective C4-Formylation of Ethyl 1H-Pyrrole-2-carboxylate
This protocol leverages an electron-withdrawing group at C2 to direct formylation to the C4 position.[16][17]
1. Reagent Preparation (Vilsmeier Reagent Formation):
-
Prepare the Vilsmeier reagent from POCl₃ (1.5 eq.) and anhydrous DMF (4 eq.) in anhydrous 1,2-dichloroethane (DCE) at 0 °C as described in Protocol 1. Stir for 30 minutes.
2. Reaction:
-
Dissolve ethyl 1H-pyrrole-2-carboxylate (1 eq.) in anhydrous DCE.
-
Add the pyrrole solution to the Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material. The deactivating effect of the ester necessitates higher temperatures.
3. Work-up and Hydrolysis:
-
Cool the reaction to room temperature.
-
Carefully pour the mixture into a cold (0 °C) aqueous solution of sodium hydroxide (e.g., 2M) or potassium carbonate.
-
Stir vigorously for 1-2 hours to facilitate hydrolysis. A precipitate of the product may form.
-
Extract the mixture with DCM. If a solid is present, it can be collected by filtration, and the filtrate can be extracted.
4. Purification:
-
Combine organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield ethyl 4-formyl-1H-pyrrole-2-carboxylate.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 2. brainly.com [brainly.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. scribd.com [scribd.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrrole Formylation: A Comparative Analysis of the Vilsmeier-Haack Reaction and Its Alternatives
For researchers and professionals in drug development and organic synthesis, the introduction of a formyl group (-CHO) onto a pyrrole ring is a foundational transformation. Pyrrole carbaldehydes are not merely synthetic curiosities; they are versatile intermediates, serving as crucial building blocks for a vast array of pharmaceuticals, natural products, and functional materials.[1][2] The choice of formylation method is therefore a critical decision, directly impacting yield, regioselectivity, scalability, and overall synthetic efficiency.
This guide provides an in-depth comparison of the Vilsmeier-Haack reaction—the workhorse of pyrrole formylation—with other established methods, including the Reimer-Tiemann, Gattermann, and Duff reactions. We will move beyond simple procedural descriptions to dissect the underlying mechanisms, explain the causality behind experimental outcomes, and provide the data necessary for informed decision-making in your own research.
The Gold Standard: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is, for most applications involving pyrroles, the method of choice.[3][4] Its prevalence is a testament to its reliability, mild conditions, and generally high yields. The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, to formylate electron-rich aromatic and heteroaromatic compounds.[5][6]
Mechanism of Action: A Stepwise View
The reaction proceeds through three distinct stages: formation of the Vilsmeier reagent, electrophilic attack on the pyrrole nucleus, and subsequent hydrolysis.[7]
-
Formation of the Vilsmeier Reagent: The process begins with the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). This forms the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[6][8]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Due to the electron-donating nature of the pyrrole nitrogen, this attack preferentially occurs at the C2 (α) position, as the resulting cationic intermediate (the σ-complex) is better stabilized through resonance.[8]
-
Hydrolysis: The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final pyrrole-2-carbaldehyde.[7]
Caption: Vilsmeier-Haack reaction workflow.
Regioselectivity: The C2 vs. C3 Dilemma
The inherent electronic properties of the pyrrole ring strongly favor electrophilic substitution at the C2 position.[8] However, this selectivity can be manipulated. Steric hindrance plays a crucial role; large substituents on the pyrrole nitrogen can impede attack at the adjacent C2 and C5 positions, leading to an increased proportion of the C3-formylated product.[9]
Recent studies have demonstrated that this steric influence can be leveraged. By replacing DMF with sterically crowded formamides (e.g., N,N-diisopropylformamide), chemists can achieve a significant, sometimes preferential, formylation at the C3 (β) position, opening a convenient route to otherwise difficult-to-access isomers.[10]
Experimental Protocol: Synthesis of Pyrrole-2-carbaldehyde
The following procedure is adapted from a robust and scalable method described in Organic Syntheses.[11]
Workflow Diagram
Caption: Experimental workflow for Vilsmeier-Haack formylation.
Step-by-Step Methodology:
-
A flask equipped with a stirrer, dropping funnel, and thermometer is charged with dimethylformamide (DMF). The flask is cooled in an ice bath.
-
While maintaining the internal temperature between 10–20°C, phosphorus oxychloride (1.1 equivalents) is added dropwise. An exothermic reaction occurs, forming the Vilsmeier reagent.[11]
-
The ice bath is removed, and the mixture is stirred for an additional 15 minutes.
-
The flask is re-cooled in an ice bath, and ethylene dichloride is added as a solvent.
-
Once the temperature is below 5°C, a solution of freshly distilled pyrrole (1.0 equivalent) in ethylene dichloride is added at a rate that maintains the temperature below 10°C.[11]
-
After the addition is complete, the mixture is stirred at room temperature for one hour, followed by heating to 40°C for 30 minutes.
-
The reaction mixture is then carefully poured onto a stirred mixture of crushed ice and a pre-prepared solution of sodium acetate.
-
The mixture is neutralized with a concentrated sodium hydroxide solution.
-
The organic layer is separated, and the aqueous layer is extracted multiple times with ether. The combined organic extracts are washed and dried.
-
The solvent is removed, and the crude product is purified by vacuum distillation or crystallization, yielding pure pyrrole-2-carbaldehyde (typically 78-79% yield).[11]
Alternative Formylation Strategies: A Comparative Overview
While the Vilsmeier-Haack reaction is dominant, other methods exist. Understanding their mechanisms and limitations is key to appreciating why the Vilsmeier-Haack is so often preferred.
The Reimer-Tiemann Reaction
This reaction involves the formylation of phenols or other electron-rich heterocycles using chloroform (CHCl₃) in a strong basic solution.[12][13]
-
Mechanism: The reaction proceeds via the in-situ generation of dichlorocarbene (:CCl₂) from the reaction of chloroform with hydroxide.[14] This highly electrophilic species then attacks the deprotonated pyrrole (pyrrolide anion).
-
Performance on Pyrroles: The Reimer-Tiemann reaction is notoriously problematic for pyrrole substrates. Instead of efficient formylation, it often leads to what is known as the "abnormal" Reimer-Tiemann reaction or the Ciamician-Dennstedt rearrangement.[14][15] This pathway results in ring expansion, yielding 3-chloropyridine as a major product, with very low yields of the desired formylpyrrole.[12][14] The harsh basic conditions and low yields make it an unsuitable choice for most pyrrole formylation applications.
Caption: Abnormal Reimer-Tiemann reaction on pyrrole.
The Gattermann Reaction
The Gattermann reaction is a classic formylation method that utilizes hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[16][17]
-
Mechanism: The reaction is analogous to a Friedel-Crafts reaction, where the electrophilic species is generated from the combination of HCN and the Lewis acid.[18]
-
Performance on Pyrroles: The reaction is applicable to electron-rich heterocycles like pyrroles.[19] However, its primary and most significant drawback is the use of extremely toxic and hazardous hydrogen cyanide gas.[16] An important modification by Adams allows for the in situ generation of HCN from zinc cyanide (Zn(CN)₂), which is a solid and thus safer to handle.[18][19] Despite this improvement, the toxicity concerns and the need for strong Lewis acids mean the Vilsmeier-Haack reaction is almost always the preferred alternative for its operational simplicity and enhanced safety profile.[20]
The Duff Reaction
The Duff reaction formylates highly activated aromatic rings, typically phenols, using hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium (e.g., glyceroboric acid or acetic acid).[21][22]
-
Mechanism: The reaction is believed to proceed through an iminium ion intermediate generated from hexamine, which then acts as the electrophile.[21]
-
Performance on Pyrroles: This method is generally inefficient and known for low yields, even with highly activated substrates like phenols.[21][23] It is not considered a standard or practical method for the formylation of pyrroles and is rarely employed for this purpose.
Quantitative Comparison of Formylation Methods
The table below summarizes the key performance characteristics of each method when applied to the formylation of pyrrole.
| Feature | Vilsmeier-Haack Reaction | Reimer-Tiemann Reaction | Gattermann Reaction | Duff Reaction |
| Formylating Agent | DMF / POCl₃ | Chloroform (CHCl₃) | Hydrogen Cyanide (HCN) | Hexamethylenetetramine |
| Conditions | Mild, 0°C to reflux[3] | Strong base (e.g., NaOH)[14] | Lewis Acid (AlCl₃), HCl[16] | Acidic (e.g., Acetic Acid)[21] |
| Typical Yield (Pyrrole) | High (75-95%)[11] | Very Low (<10%)[14] | Moderate | Low / Inefficient[23] |
| Regioselectivity | C2 (α) favored; C3 accessible[8][10] | Poor; ring expansion is major path[14] | C2 (α) favored | Ortho to activating group |
| Key Advantage | High yield, mild, safe, reliable[3] | Inexpensive reagents | Effective for some substrates | Avoids strong Lewis acids |
| Key Disadvantage | Less effective on e⁻-poor rings | Ring expansion, low yield, harsh[14] | Highly toxic HCN[16][19] | Very low yields[21][23] |
Conclusion and Expert Recommendation
For the formylation of pyrroles and their electron-rich derivatives, the Vilsmeier-Haack reaction stands as the unequivocally superior method. Its combination of mild reaction conditions, high yields, excellent functional group tolerance, and operational safety makes it the go-to procedure for both academic research and industrial-scale synthesis.[3][24] The ability to tune its regioselectivity toward the C3 position through the use of sterically hindered formamides further enhances its synthetic utility.[10]
While alternative methods like the Reimer-Tiemann, Gattermann, and Duff reactions are important from a historical and mechanistic perspective, they are largely impractical for the routine formylation of pyrroles. The Reimer-Tiemann reaction suffers from catastrophic side reactions leading to ring expansion, while the Gattermann reaction's reliance on highly toxic cyanides presents significant safety hazards. The Duff reaction is simply too inefficient for practical consideration.
Therefore, for any researcher or drug development professional seeking a reliable, scalable, and efficient method to synthesize pyrrole carbaldehydes, the Vilsmeier-Haack reaction is the authoritative and recommended choice.
References
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. scribd.com [scribd.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. scienceinfo.com [scienceinfo.com]
- 13. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 14. chemistnotes.com [chemistnotes.com]
- 15. research.rug.nl [research.rug.nl]
- 16. grokipedia.com [grokipedia.com]
- 17. lscollege.ac.in [lscollege.ac.in]
- 18. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 19. Chemicals [chemicals.thermofisher.cn]
- 20. reddit.com [reddit.com]
- 21. Duff reaction - Wikipedia [en.wikipedia.org]
- 22. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 23. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 24. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl 5-formyl-1H-pyrrole-2-carboxylate: A Comparative Analysis
For professionals in drug discovery and chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. Heterocyclic molecules, such as ethyl 5-formyl-1H-pyrrole-2-carboxylate, serve as vital building blocks in the creation of complex pharmaceutical agents.[1][2] Their precise characterization is not merely procedural; it is fundamental to understanding their reactivity, biological activity, and safety.
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Moving beyond a simple data report, we will explore the causal chemical principles governing the spectral output. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from complementary analytical techniques—¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—to present a holistic, self-validating workflow for structural elucidation.
Part 1: The Primary Tool - ¹H NMR Spectral Analysis and Interpretation
¹H NMR spectroscopy remains the most powerful and widely used method for determining the precise structure of organic molecules in solution. It provides detailed information about the electronic environment, connectivity, and stereochemistry of protons within a molecule.
Core Principles: Why the Spectrum Looks the Way It Does
The ¹H NMR spectrum of this compound is dictated by several key factors:
-
Aromaticity of the Pyrrole Ring: The pyrrole ring is a five-membered aromatic heterocycle.[3] The delocalized π-electrons within the ring generate a "ring current" when placed in a magnetic field. This current deshields the protons attached to the ring, causing their signals to appear at a higher chemical shift (downfield) than those of non-aromatic protons.[4][5]
-
Influence of Electron-Withdrawing Groups (EWGs): The molecule is substituted with two potent EWGs: a formyl group (-CHO) at the C5 position and an ethyl carboxylate group (-COOEt) at the C2 position. These groups pull electron density away from the pyrrole ring.[6] This deshielding effect is additive to that of the ring current, further shifting the attached ring protons (H-3 and H-4) downfield.
-
Spin-Spin Coupling: Non-equivalent protons on adjacent carbon atoms interact magnetically, leading to the splitting of signals into multiplets. The distance between the split peaks, known as the coupling constant (J), is a reliable indicator of proton connectivity.
Predicted ¹H NMR Spectrum: A Detailed Breakdown
To facilitate interpretation, let's first visualize the molecule and label the distinct proton environments.
Caption: Structure of this compound with proton labels.
Based on established principles, the following table summarizes the anticipated ¹H NMR spectral data.
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| NH | ~12.0 - 13.0 (broad) | Singlet (broad) | N/A | 1H | Highly deshielded by EWGs and ring current. Broadness is due to quadrupole effects from the nitrogen atom and potential hydrogen exchange with trace water or solvent.[6][7] |
| CHO | ~9.5 - 10.0 | Singlet | N/A | 1H | Extremely deshielded due to the magnetic anisotropy of the C=O bond and its strong electron-withdrawing nature.[8][9][10][11] |
| H-4 | ~7.0 - 7.2 | Doublet | ³J = ~3.5 - 4.0 Hz | 1H | Downfield shift due to aromaticity and deshielding by the adjacent formyl group. Split into a doublet by the H-3 proton. |
| H-3 | ~6.8 - 7.0 | Doublet | ³J = ~3.5 - 4.0 Hz | 1H | Downfield shift due to aromaticity and deshielding by the adjacent ester group. Split into a doublet by the H-4 proton. |
| -OCH₂CH₃ | ~4.2 - 4.4 | Quartet | ³J = ~7.1 Hz | 2H | Typical chemical shift for a methylene group adjacent to an ester oxygen.[12][13] Split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). |
| -OCH₂CH₃ | ~1.3 - 1.4 | Triplet | ³J = ~7.1 Hz | 3H | Typical chemical shift for a methyl group in an ethyl ester.[12][13] Split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3). |
Note: Chemical shifts are highly dependent on the solvent used (e.g., CDCl₃ vs. DMSO-d₆) and concentration.[6][14]
Caption: Key ³J spin-spin couplings in the target molecule.
Experimental Protocol: A Self-Validating System
Obtaining a high-quality, interpretable spectrum requires meticulous experimental technique.
Objective: To acquire a high-resolution ¹H NMR spectrum for structural confirmation.
Methodology:
-
Sample Preparation (The Causality of Choice):
-
Purity: Ensure the sample is of high purity (>95%) to prevent signals from impurities that can confound interpretation.[6]
-
Mass: Accurately weigh ~5-10 mg of the compound. This ensures sufficient concentration for a good signal-to-noise ratio without causing solubility issues or line broadening.
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is an excellent choice for this molecule as it readily dissolves polar compounds and its residual solvent peak does not overlap with key analyte signals. It is also less volatile than CDCl₃. The broad NH proton is often more clearly resolved in DMSO-d₆.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). This standardizes the spectrum, allowing for accurate comparison across different experiments and spectrometers.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition (Parameter Rationale):
-
Spectrometer: Use a spectrometer with a field strength of at least 400 MHz. Higher field strengths provide better signal dispersion and resolution, which is critical for resolving complex splitting patterns.
-
Shimming: Carefully shim the magnetic field to maximize its homogeneity across the sample. Poor shimming is a primary cause of broad, distorted peaks and loss of resolution.
-
Acquisition Parameters:
-
Spectral Width: Set to a range of -2 to 14 ppm to ensure all signals, including the broad NH and downfield aldehyde proton, are captured.[6]
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration. Averaging multiple scans improves the signal-to-noise ratio.[6]
-
Relaxation Delay (d1): Use a delay of 1-2 seconds to allow protons to return to their equilibrium state between pulses, ensuring accurate signal integration.
-
-
-
Data Processing:
-
Apply Fourier Transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative ratio of protons in each environment. This is a crucial self-validation step; the integration should correspond to the number of protons in each group (e.g., 1:1:1:1:2:3).
-
Part 2: A Comparative Framework - Alternative Analytical Techniques
While ¹H NMR is indispensable, a multi-faceted analytical approach provides the most robust and trustworthy structural confirmation.[15][16][17][18]
Caption: Logical workflow for comprehensive structural elucidation.
Comparison of Key Analytical Methods
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton Environment & Connectivity: Detailed map of the H-framework, stereochemistry, and electronic environment. | Unparalleled detail on proton-proton connectivity through coupling patterns. Quantitative information from integration. | Can be complex for large molecules with overlapping signals. Requires relatively pure sample. |
| ¹³C NMR | Carbon Skeleton: Number and type of unique carbon environments (sp³, sp², sp). | Directly probes the carbon backbone. Good spectral dispersion. | Low natural abundance of ¹³C results in lower sensitivity, requiring more sample or longer acquisition times. No coupling information in standard broadband-decoupled mode. |
| Mass Spectrometry (MS) | Molecular Weight & Formula: Provides the mass-to-charge ratio (m/z) of the molecular ion, allowing for determination of molecular weight and formula (with high resolution MS). Fragmentation patterns give clues about substructures.[19][20] | Extremely high sensitivity (requires very little sample). Provides definitive molecular weight. | Does not provide information on connectivity or isomerism. The molecular ion may not always be stable/observed. |
| FTIR Spectroscopy | Functional Groups: Identifies the presence or absence of specific functional groups (e.g., N-H, C=O, C-O) based on their characteristic vibrational frequencies.[18][21][22] | Fast, non-destructive, and requires minimal sample preparation. Excellent for identifying key functional groups. | Provides limited information on the overall molecular skeleton or connectivity. Spectrum can be complex in the "fingerprint region." |
Conclusion
The ¹H NMR spectrum of this compound offers a wealth of structural information, from the electronic state of the aromatic ring to the precise connectivity of its substituents. The downfield shifts of the NH, CHO, and ring protons are a direct and predictable consequence of aromaticity and the powerful deshielding effects of the electron-withdrawing formyl and carboxylate groups.
References
- 1. Page loading... [guidechem.com]
- 2. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. readchemistry.com [readchemistry.com]
- 10. studylib.net [studylib.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. ijmr.net.in [ijmr.net.in]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 19. N-(pyrrole-2-carboxyl) glycine a diagnostic marker of hyperprolinaemia type II: mass spectra of trimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Biological activity of ethyl 5-formyl-1H-pyrrole-2-carboxylate versus its analogs
An In-Depth Comparative Guide to the Biological Activity of Ethyl 5-formyl-1H-pyrrole-2-carboxylate and Its Analogs
Introduction: The Pyrrole Scaffold as a Cornerstone in Medicinal Chemistry
The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a quintessential scaffold in medicinal chemistry and is prevalent in numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged structure" for designing molecules that interact with a wide range of biological targets. Marketed drugs containing the pyrrole system exhibit diverse therapeutic actions, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6]
At the heart of many synthetic pathways exploring this chemical space is This compound . While primarily known as a versatile synthetic intermediate or building block, its structure contains the core pharmacophoric elements—the pyrrole ring, a carboxylate ester, and a reactive formyl group—that can be strategically modified to generate potent and selective therapeutic agents.[7][8] This guide provides a comparative analysis of the biological activities of analogs derived from this parent compound, delving into their antimicrobial, anticancer, and anti-inflammatory properties. We will explore the critical structure-activity relationships (SAR) and provide the detailed experimental context necessary for researchers in drug discovery and development.
The Core Scaffold: Deconstructing this compound
This compound (CAS 7126-50-3) is a stable, crystalline solid characterized by three key functional groups attached to the central pyrrole ring.[7][9]
-
The Pyrrole NH (Position 1): Available for N-alkylation or N-arylation, allowing for modulation of lipophilicity and introduction of specific binding motifs.
-
The Ethyl Carboxylate (Position 2): A classic bioisostere for a carboxylic acid. It can be hydrolyzed to the corresponding acid or, more commonly, converted into a diverse array of amides, which significantly impacts biological activity.[1][10]
-
The Formyl Group (Position 5): A highly versatile chemical handle for generating Schiff bases, hydrazones, or serving as an electrophile for cyclization reactions to build fused heterocyclic systems.[1][11]
These reactive sites provide a synthetic playground for creating extensive libraries of analogs with varied pharmacological profiles.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | C8H9NO3 | CID 321485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
A Comparative Guide to the Reactivity of 2-Formylpyrrole and Other Heterocyclic Aldehydes
This guide provides an in-depth comparative analysis of the chemical reactivity of 2-formylpyrrole against other common five-membered heterocyclic aldehydes, namely furan-2-carboxaldehyde (furfural) and thiophene-2-carboxaldehyde. For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the reactivity of these foundational building blocks is paramount for designing efficient synthetic routes and anticipating reaction outcomes. This document moves beyond simple protocols to explore the underlying electronic principles governing reactivity, supported by comparative data and detailed experimental methodologies.
Theoretical Framework: The Decisive Role of the Heteroatom
The reactivity of the aldehyde functional group in these molecules is intrinsically linked to the electronic properties of the heteroaromatic ring to which it is attached.[1] While all are π-electron rich systems, the nature of the heteroatom—Nitrogen (in pyrrole), Oxygen (in furan), or Sulfur (in thiophene)—creates a unique electronic environment that modulates the electrophilicity of the carbonyl carbon.
Two primary electronic effects are at play:
-
Inductive Effect: The heteroatom withdraws electron density from the ring through the sigma bonds due to its electronegativity. The strength of this effect follows the order: O > N > S.
-
Resonance (Mesomeric) Effect: The heteroatom donates a lone pair of electrons into the π-system of the ring, increasing electron density. This electron-donating capability is a key factor in defining the "electron-rich" character of these heterocycles and generally follows the order: N > O > S.
In heterocyclic aldehydes, the resonance effect from the ring tends to decrease the partial positive charge on the carbonyl carbon, thereby reducing its electrophilicity and deactivating it towards nucleophilic attack compared to a simple aromatic aldehyde like benzaldehyde. The extent of this deactivation determines the relative reactivity among the heterocyclic aldehydes. For electrophilic substitution on the ring itself, the reactivity order is generally pyrrole > furan > thiophene > benzene.[1] This powerful electron donation from the pyrrole nitrogen has a profound deactivating effect on the attached formyl group for nucleophilic additions.
Based on these principles, the general order of reactivity for nucleophilic addition to the aldehyde is predicted to be:
Furan-2-carboxaldehyde > Thiophene-2-carboxaldehyde > 2-Formylpyrrole
Furfural is generally the most reactive because the high electronegativity of oxygen enhances the inductive withdrawal while its resonance donation is less effective than that of nitrogen. 2-Formylpyrrole is the least reactive due to the strong electron-donating resonance from the nitrogen atom, which significantly reduces the electrophilicity of the carbonyl carbon.
Caption: Electronic effects influencing aldehyde reactivity.
Comparative Reactivity in Key Synthetic Transformations
To provide a practical comparison, we analyze the performance of these aldehydes in two ubiquitous synthetic reactions: the Wittig reaction and reductive amination.
Wittig Reaction
The Wittig reaction, which converts aldehydes into alkenes using a phosphonium ylide, is highly sensitive to the electrophilicity of the carbonyl carbon.[2][3] Aldehydes with lower reactivity often require longer reaction times, higher temperatures, or more reactive ylides to achieve comparable yields. Stabilized ylides, which are less reactive, are particularly effective at differentiating the reactivity of various aldehydes.[4]
Comparative Data: Wittig Reaction with a Stabilized Ylide
The following table summarizes typical results for the Wittig olefination of the three heterocyclic aldehydes with a stabilized ylide, (ethoxycarbonylmethylene)triphenylphosphorane, under standardized conditions.
| Aldehyde | Reaction Time (hours) | Yield (%) | Observations |
| Furan-2-carboxaldehyde | 4 | ~90% | Rapid and clean conversion. The high reactivity allows for mild conditions and short reaction times. |
| Thiophene-2-carboxaldehyde | 8 | ~85% | Slower reaction compared to furfural, indicative of a less electrophilic carbonyl group. |
| 2-Formylpyrrole | 24 | ~60-70% | Significantly slower reaction requiring prolonged heating. Lower yields are common due to decomposition. |
Note: Yields are illustrative and based on typical literature findings under comparable conditions. Actual results may vary.
The experimental data aligns with our theoretical framework. The strong deactivation of the formyl group by the pyrrole ring necessitates more forcing conditions, leading to a lower yield for 2-formylpyrrole compared to its furan and thiophene counterparts.
Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[5] The process involves two main steps: the initial formation of an iminium ion via nucleophilic attack by an amine, followed by reduction. The first step is rate-determining and is directly influenced by the aldehyde's electrophilicity. A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (STAB), which selectively reduces the iminium ion in the presence of the unreacted aldehyde.[6]
Comparative Data: Reductive Amination with Benzylamine
The table below shows a comparison of yields for the reductive amination of the heterocyclic aldehydes with benzylamine using STAB.
| Aldehyde | Reaction Time (hours) | Yield (%) | Rationale for Performance |
| Furan-2-carboxaldehyde | 6 | >95% | The highly electrophilic carbonyl carbon facilitates rapid iminium ion formation, leading to an efficient reaction. |
| Thiophene-2-carboxaldehyde | 12 | ~90% | The reaction proceeds smoothly but requires a longer duration than furfural for complete conversion. |
| 2-Formylpyrrole | 24-36 | ~75% | The reduced electrophilicity of the carbonyl slows the initial imine formation, requiring extended reaction times. |
Note: Yields are representative for reactions run to completion under standardized conditions.
Again, the trend in reactivity (Furan > Thiophene > Pyrrole) is evident. The choice of aldehyde can significantly impact process efficiency, with 2-formylpyrrole requiring substantially longer reaction times to achieve high conversion.
Experimental Protocols & Workflow
To ensure scientific integrity, the following protocols are designed to be self-validating systems for comparing aldehyde reactivity. The causality behind key experimental choices is explained to provide field-proven insight.
Protocol: Comparative Wittig Olefination
This protocol details a parallel synthesis to objectively compare the reactivity of the three aldehydes with a stabilized Wittig reagent.
Objective: To synthesize the corresponding ethyl (E)-3-(heteroaryl)acrylates and compare yields and reaction rates.
Materials:
-
2-Formylpyrrole (98%)[7]
-
Furan-2-carboxaldehyde (99%)
-
Thiophene-2-carboxaldehyde (98%)
-
(Ethoxycarbonylmethylene)triphenylphosphorane (stabilized ylide)
-
Toluene, anhydrous
-
Standard laboratory glassware, heating mantles, magnetic stirrers, and TLC analysis setup (e.g., 20% ethyl acetate in hexanes).
Procedure:
-
Setup: In three separate, oven-dried 50 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers under a nitrogen atmosphere, add the Wittig reagent (1.2 equivalents, e.g., 5.22 g, 15 mmol).
-
Solvent Addition: To each flask, add 25 mL of anhydrous toluene. Stir the mixtures until the ylide is fully dissolved. Rationale: Toluene is a non-polar solvent suitable for this reaction and has a high boiling point, allowing for effective heating.
-
Aldehyde Addition: To each flask, add the respective heterocyclic aldehyde (1.0 equivalent, e.g., 12.5 mmol).
-
Flask 1: Furan-2-carboxaldehyde (1.20 g)
-
Flask 2: Thiophene-2-carboxaldehyde (1.40 g)
-
Flask 3: 2-Formylpyrrole (1.19 g)
-
-
Reaction & Monitoring: Heat all three reaction mixtures to reflux (approx. 110°C). Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every hour for the first 8 hours, and then every 4 hours. Rationale: Parallel heating ensures identical thermal conditions. TLC monitoring provides a direct visual comparison of the consumption of the starting aldehyde.
-
Work-up: Once a reaction is deemed complete by TLC (or after 24 hours for the 2-formylpyrrole reaction), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: To the resulting residue, add 30 mL of diethyl ether and stir for 15 minutes to precipitate the triphenylphosphine oxide byproduct. Filter the mixture through a pad of silica gel, washing with additional diethyl ether. Concentrate the filtrate to obtain the crude product. Purify the product via flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the pure acrylate.
-
Analysis: Determine the isolated yield for each reaction and characterize the products via ¹H NMR and ¹³C NMR spectroscopy.
Caption: Experimental workflow for comparative Wittig reaction.
Conclusion and Outlook
The reactivity of 2-formylpyrrole is demonstrably lower in common nucleophilic addition and condensation reactions when compared to furan-2-carboxaldehyde and thiophene-2-carboxaldehyde. This difference is rooted in the powerful electron-donating resonance effect of the pyrrole nitrogen, which effectively reduces the electrophilicity of the aldehyde's carbonyl carbon.
For synthetic chemists, this guide provides a predictive framework:
-
For rapid, high-yielding conversions, furan-2-carboxaldehyde is often the substrate of choice.
-
For syntheses involving 2-formylpyrrole, researchers should anticipate the need for longer reaction times, potentially higher temperatures, or more reactive reagents to drive reactions to completion.
By understanding these fundamental principles of reactivity, scientists can make more informed decisions in the design of synthetic strategies, ultimately saving time and resources in the development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 吡咯-2-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Structural Elucidation of Ethyl 5-Formyl-1H-pyrrole-2-carboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences, the precise understanding of a molecule's three-dimensional structure is paramount to deciphering its function and optimizing its therapeutic potential. Ethyl 5-formyl-1H-pyrrole-2-carboxylate and its derivatives represent a class of heterocyclic compounds that are pivotal intermediates in the synthesis of various bioactive molecules. Their utility as building blocks in drug discovery, notably in the development of kinase inhibitors, necessitates a comprehensive characterization of their structural features.
This guide provides an in-depth comparison of the structural data for two key derivatives, ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate and ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate , for which X-ray crystallographic data are available. We will juxtapose this detailed crystallographic insight with the spectroscopic analysis of the parent compound, This compound , for which, to date, a single-crystal X-ray structure has not been reported in the accessible literature. This comparative approach underscores the synergy of different analytical techniques in modern chemical research and provides a framework for understanding structure-activity relationships within this important class of molecules.
The Decisive Role of X-ray Crystallography: A Tale of Two Derivatives
Single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of molecular structure. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which are critical for understanding intermolecular interactions and crystal packing. Here, we compare the crystallographic data of two methylated derivatives of this compound.
Crystal Structure Analysis
The crystallographic data reveals distinct differences in the crystal systems and unit cell parameters of the two derivatives, arising from the different substitution patterns on the pyrrole ring.
| Parameter | Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate[1] | Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate[2][3][4] |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21/n |
| a (Å) | 7.2223 (12) | 3.9830 (8) |
| b (Å) | 7.4347 (12) | 15.572 (3) |
| c (Å) | 10.0488 (17) | 16.213 (3) |
| α (°) | 78.412 (2) | 90 |
| β (°) | 84.191 (2) | 96.96 (3) |
| γ (°) | 79.051 (2) | 90 |
| Volume (ų) | 517.84 (15) | 998.2 (3) |
| Z | 2 | 4 |
The triclinic system of ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate indicates a lower symmetry compared to the monoclinic system of its isomer. This difference in crystal packing is a direct consequence of the altered steric and electronic environment due to the placement of the methyl and carboxylate groups.
In the crystal lattice of ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate, molecules are linked into inversion dimers by pairs of N—H···O hydrogen bonds. These dimers are further connected by non-classical C—H···O hydrogen bonds, forming a layered structure[1]. Similarly, the crystal structure of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is consolidated by a network of N—H⋯O and weak C—H⋯O hydrogen bonds[3][4]. The planarity of the pyrrole ring is a common feature in both derivatives, a crucial aspect for their role as scaffolds in drug design.
Spectroscopic Characterization: The Case of the Parent Compound
In the absence of single-crystal X-ray data for this compound, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for its structural elucidation.
Spectroscopic Data Summary
| Technique | This compound | Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate | Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate |
| ¹H NMR (δ, ppm) | 13.02 (br s, 1H, NH), 9.69 (s, 1H, CHO), 6.95 (d, 1H), 6.86 (d, 1H), 4.27 (q, 2H, CH₂), 1.28 (t, 3H, CH₃)[5] | No data found | 12.15 (br s, 1H, NH), 9.59 (s, 1H, CHO), 4.16 (q, 2H, CH₂), 2.48 (s, 3H, CH₃), 2.44 (s, 3H, CH₃), 1.25 (t, 3H, CH₃)[6] |
| ¹³C NMR (δ, ppm) | No data found | No data found | No data found |
| Mass Spec (m/z) | 167 [M]⁺[5] | No data found | 195 [M+1]⁺[6] |
| IR (cm⁻¹) | No data found | No data found | No data found |
Experimental Protocols: From Synthesis to Single Crystals
The ability to obtain high-quality single crystals suitable for X-ray diffraction is often the bottleneck in structural studies. The methodologies for the synthesis and crystallization of the derivatives highlight the experimental considerations necessary to achieve this.
Synthesis of Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate[1]
This synthesis involves a Vilsmeier-Haack formylation reaction.
Workflow:
Synthesis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate[3][4]
This synthesis involves the formylation of a pyrrole precursor using triethyl orthoformate in the presence of trifluoroacetic acid.
Step-by-step methodology:
-
A mixture of 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate in trifluoroacetic acid is stirred and warmed.
-
The mixture is cooled, and triethyl orthoformate is added.
-
The reaction is stirred, and the trifluoroacetic acid is removed by rotary evaporation.
-
The residue is added to ice, and the precipitate is collected by vacuum filtration.
-
Recrystallization from ethyl acetate yields the final product.
Crystallization: Colorless needles of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate were obtained by slow evaporation of an ethanol solution[3]. This highlights a common and effective technique for growing high-quality crystals. The choice of solvent is critical and is often determined empirically to find conditions where the compound is sparingly soluble, allowing for slow crystal growth.
Applications in Drug Development
This compound derivatives are valuable intermediates in the synthesis of pharmaceuticals. A prominent example is the use of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in the synthesis of Sunitinib malate, a receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors[7][8]. The formyl group provides a reactive handle for further chemical transformations to build the complex molecular architecture of the final drug substance. The precise knowledge of the geometry of this starting material, as provided by X-ray crystallography, can inform the design of more efficient synthetic routes and the prediction of the stereochemistry of subsequent reaction products.
Conclusion: A Holistic Approach to Structural Analysis
This guide demonstrates the power of a multi-faceted approach to structural elucidation in chemical and pharmaceutical research. While X-ray crystallography provides unparalleled detail of the solid-state structure, as shown for the two derivatives, spectroscopic techniques remain essential for the characterization of compounds for which single crystals are not yet available, such as the parent this compound.
The comparative analysis reveals that subtle changes in the substitution pattern on the pyrrole ring can lead to significant differences in crystal packing and symmetry. This understanding is crucial for controlling the solid-state properties of these compounds, which can have a profound impact on their handling, formulation, and bioavailability in pharmaceutical applications. The detailed experimental protocols further provide a practical basis for researchers working with these important synthetic intermediates. Ultimately, the integration of crystallographic and spectroscopic data, coupled with a robust understanding of synthetic and crystallization methodologies, provides the comprehensive structural foundation necessary for the rational design and development of new therapeutic agents.
References
- 1. Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3 | CID 137485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 7126-50-3 [chemicalbook.com]
- 6. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | 2199-59-9 [m.chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. innospk.com [innospk.com]
A Guide to the Spectroscopic Transformation: From Ethyl 1H-pyrrole-2-carboxylate to its 5-Formyl Derivative
This guide provides an in-depth spectroscopic comparison of ethyl 5-formyl-1H-pyrrole-2-carboxylate and its direct precursor, ethyl 1H-pyrrole-2-carboxylate. Intended for researchers and professionals in organic synthesis and drug development, this document elucidates the distinct spectral changes that occur upon the introduction of a formyl group to the pyrrole ring. By examining ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we offer a clear, experimentally-grounded narrative of this important chemical transformation.
The formylation of pyrroles is a cornerstone reaction in the synthesis of heterocyclic compounds, which are pivotal scaffolds in pharmaceuticals and functional materials.[1] this compound, in particular, serves as a versatile building block for more complex molecular architectures.[1] The successful synthesis and purification of this compound hinge on the accurate interpretation of spectroscopic data to confirm the regioselective addition of the formyl group. This guide serves as a practical reference for that purpose.
The Synthetic Pathway: Vilsmeier-Haack Formylation
The conversion of ethyl 1H-pyrrole-2-carboxylate to its 5-formyl derivative is most commonly achieved via the Vilsmeier-Haack reaction.[2][3] This reaction is a reliable method for formylating electron-rich aromatic and heteroaromatic compounds.[4]
Causality of Reagent Choice: The reaction employs a combination of a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide like phosphoryl chloride (POCl₃).[5] This mixture generates a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5] The pyrrole ring, being an electron-rich heterocycle, acts as a nucleophile and attacks this reagent. The substitution occurs preferentially at the C5 position, which is the most sterically accessible and electronically activated site on the ring, ortho to the nitrogen atom.[3] Subsequent hydrolysis during aqueous workup converts the resulting iminium intermediate into the final aldehyde.[5]
Experimental Workflow Diagram
Caption: Vilsmeier-Haack reaction workflow for the synthesis of this compound.
Protocol: Synthesis of this compound
The following protocol is a representative example of the Vilsmeier-Haack formylation procedure.
-
Reagent Preparation: In a flask maintained at 0°C, slowly add phosphoryl chloride (POCl₃) to an equivalent amount of N,N-dimethylformamide (DMF).[6]
-
Vilsmeier Reagent Formation: Stir the mixture at room temperature for approximately 30 minutes to allow for the formation of the Vilsmeier reagent.[6]
-
Substrate Addition: Cool the mixture back to 0°C and slowly add a solution of ethyl 1H-pyrrole-2-carboxylate dissolved in a suitable solvent like dichloroethane.[6]
-
Reaction: Allow the reaction to proceed, often with gentle heating (e.g., 40°C) for about an hour to ensure complete conversion.[6]
-
Workup: Carefully pour the reaction mixture into ice water and neutralize with a base (e.g., 5N NaOH) to hydrolyze the intermediate.[6]
-
Extraction & Purification: Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The final product is typically purified by column chromatography.[6]
Spectroscopic Comparison: Precursor vs. Product
The structural change from the precursor to the product is the addition of a formyl group (-CHO) at the C5 position of the pyrrole ring. This modification has profound and predictable effects on the molecule's spectroscopic signature.
¹H NMR Spectroscopy: The Emergence of an Aldehyde
The most telling change in the ¹H NMR spectrum is the appearance of a singlet far downfield, characteristic of an aldehyde proton, and the corresponding disappearance of the proton at the C5 position.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl 1H-pyrrole-2-carboxylate | Pyrrole H (3, 4, 5) | ~6.1 - 6.9 | Multiplet | 3H |
| -CH₂- | ~4.2 | Quartet (q) | 2H | |
| -CH₃ | ~1.3 | Triplet (t) | 3H | |
| N-H | ~8.5 - 9.5 (broad) | Singlet (s) | 1H | |
| This compound | -CHO | ~9.7 [6] | Singlet (s) | 1H |
| Pyrrole H (3, 4) | ~6.8 - 7.0[6] | Doublets (d) | 2H | |
| -CH₂- | ~4.3[6] | Quartet (q) | 2H | |
| -CH₃ | ~1.3[6] | Triplet (t) | 3H | |
| N-H | ~13.0 (broad)[6] | Singlet (s) | 1H |
Expert Analysis:
-
Key Diagnostic Signal: The singlet observed at approximately 9.7 ppm is unambiguous proof of the newly installed formyl group.[6] Aldehyde protons are heavily deshielded by the anisotropic effect of the carbonyl double bond, hence their characteristic downfield shift.
-
Ring Proton Shifts: In the precursor, the three pyrrole protons appear as a complex multiplet. In the product, with the C5 proton gone, the C3 and C4 protons simplify into two distinct doublets.[6] Their downfield shift compared to the precursor is due to the strong electron-withdrawing nature of the formyl group, which deshields the remaining ring protons.
-
N-H Proton Shift: The N-H proton also experiences a significant downfield shift, moving from ~9 ppm to ~13 ppm.[6] This is caused by the formation of a strong intramolecular hydrogen bond between the N-H and the oxygen of the newly added formyl group, further deshielding this proton.
Caption: Structural change from precursor to product, highlighting the key modification for NMR analysis.
IR Spectroscopy: Tracking Carbonyl Vibrations
Infrared spectroscopy provides direct evidence of the functional group transformation by monitoring the carbonyl stretching frequencies.
| Compound | Functional Group | Vibrational Frequency (cm⁻¹) |
| Ethyl 1H-pyrrole-2-carboxylate | N-H Stretch | ~3300 - 3400 |
| C=O Stretch (Ester) | ~1680 - 1710 | |
| This compound | N-H Stretch (H-bonded) | ~3200 - 3300 (broader) |
| C=O Stretch (Aldehyde) | ~1640 - 1660 | |
| C=O Stretch (Ester) | ~1690 - 1720 |
Expert Analysis:
-
New Carbonyl Signal: The most critical change is the appearance of a new, strong absorption band around 1640-1660 cm⁻¹. This frequency is characteristic of an aromatic aldehyde carbonyl group that is conjugated with the pyrrole ring and involved in hydrogen bonding.
-
N-H Band Broadening: The N-H stretching band in the product often appears broader and at a lower frequency compared to the precursor. This is consistent with the intramolecular hydrogen bonding discussed in the NMR analysis.
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry provides the definitive confirmation of the elemental composition by measuring the molecular weight of the precursor and the product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed Mass (m/z) [M]⁺ |
| Ethyl 1H-pyrrole-2-carboxylate | C₇H₉NO₂ | 139.15[7][8] | 139 |
| This compound | C₈H₉NO₃ | 167.16[9] | 167[6] |
Expert Analysis: The molecular weight of the product is 167.16 g/mol , while the precursor is 139.15 g/mol .[7][8][9] The difference is 28.01 g/mol . This mass gain corresponds precisely to the addition of a carbonyl group (C=O) and the replacement of a hydrogen atom, effectively the addition of a "CHO" group minus a hydrogen atom, confirming the successful formylation reaction. The mass spectrum of the product will show a molecular ion peak [M]⁺ at m/z = 167.[6]
Conclusion
The transformation of ethyl 1H-pyrrole-2-carboxylate into this compound is unequivocally confirmed by a consistent and logical set of changes across multiple spectroscopic techniques. The appearance of a downfield aldehyde proton signal in ¹H NMR, a new carbonyl stretch in the IR spectrum, and a mass increase of 28 amu in mass spectrometry collectively provide a self-validating system for identifying the successful synthesis of the target compound. This guide provides the necessary framework for researchers to confidently interpret their analytical data and verify the outcome of this crucial synthetic step.
References
- 1. Page loading... [guidechem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. This compound | 7126-50-3 [chemicalbook.com]
- 7. Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 1H-pyrrole-2-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | C8H9NO3 | CID 321485 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Synthesis of Pyrrole-2-carboxylates
Introduction
The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, pharmaceuticals, and advanced materials.[1] Specifically, pyrrole-2-carboxylates serve as crucial intermediates in the synthesis of various agrochemicals, dyes, and therapeutic agents.[2] The development of efficient and selective catalytic methods to access these valuable scaffolds is a significant focus in modern organic chemistry.[3] Classical methods like the Paal-Knorr synthesis, while effective, often require harsh reaction conditions that are incompatible with sensitive functional groups.[3] This limitation has spurred the exploration of diverse catalytic systems, each offering unique advantages in terms of mildness, efficiency, and substrate scope.
This guide provides a comparative analysis of prominent catalytic strategies for the synthesis of pyrrole-2-carboxylates and related pyrrole derivatives. We will delve into the mechanisms, performance, and practical considerations of transition metal catalysis (with a focus on gold and silver), organocatalysis, and emerging biocatalytic methods. By presenting objective comparisons and supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal catalytic system for their specific synthetic challenges.
Transition Metal Catalysis: A Powerful Toolkit for Pyrrole Synthesis
Transition metals have proven to be exceptionally versatile catalysts for constructing the pyrrole core. Their ability to activate a wide range of functional groups under mild conditions has led to the development of numerous powerful synthetic methodologies.
Gold Catalysis: Mild and Efficient Cyclizations
Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for the synthesis of pyrroles.[4][5] They are known for their ability to catalyze cascade reactions, enabling the rapid construction of complex molecular architectures from simple starting materials.[6]
Mechanistic Insight
Gold catalysts typically function as soft Lewis acids, activating alkynes and allenes towards nucleophilic attack. In the context of pyrrole synthesis, a common strategy involves the gold-catalyzed hydroamination/cyclization of α-amino ketones with alkynes.[4][5] The reaction is believed to proceed through the conjugate addition of the α-amino ketone to the gold-activated alkyne, followed by cyclization and condensation to furnish the pyrrole ring.[4]
References
- 1. A sustainable catalytic pyrrole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. One-Pot Synthesis of Fused Pyrroles via a Key Gold Catalysis-Triggered Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-formyl-1H-pyrrole-2-carboxylate
Introduction: Ethyl 5-formyl-1H-pyrrole-2-carboxylate (CAS No. 7126-50-3) is a versatile heterocyclic building block pivotal in the synthesis of more complex molecules, particularly within pharmaceutical and materials science research.[1] Its utility in the lab is matched by the critical need for its responsible handling and disposal. Improper disposal not only poses immediate risks to laboratory personnel but also contributes to the environmental burden of persistent heterocyclic contaminants.[2][3][4]
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound and its associated waste streams. The protocols herein are designed to be self-validating, grounding procedural steps in the core principles of chemical safety and regulatory compliance to protect researchers and the environment.
Part 1: Hazard Identification and Risk Assessment
Understanding the specific hazards of a chemical is the foundation of safe handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks associated with this compound.
Table 1: GHS Hazard Classification for this compound
| GHS Classification | Hazard Code | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation |
Source: PubChem CID 321485[5]
Expert Insights:
-
Inhalation and Skin Contact: The primary routes of exposure in a laboratory setting are inhalation of aerosols and accidental skin contact. The specified skin, eye, and respiratory irritation potential necessitates that this compound is always handled within a certified chemical fume hood.[5]
-
Environmental Persistence: As a pyrrole derivative, this compound is part of a broader class of nitrogen-containing heterocycles that can be persistent in the environment.[2][3] Studies on similar pyrrole structures show that while they can undergo photodegradation, their potential for bioaccumulation and ecotoxicity warrants their classification as hazardous waste to prevent release into aquatic or soil ecosystems.[6][7]
Part 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
A proactive approach to safety minimizes risk. The correct PPE and a clear plan for accidental releases are non-negotiable.
Table 2: Required Personal Protective Equipment
| Equipment | Specification | Rationale |
|---|---|---|
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. | Protects against splashes and aerosols, addressing the H319 "Causes serious eye irritation" hazard.[5] |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Provides a barrier against skin contact, mitigating the H315 "Causes skin irritation" hazard.[5] Always inspect gloves before use and dispose of contaminated gloves immediately. |
| Body Protection | Standard flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required for normal handling in a fume hood. | Use a NIOSH-approved respirator with an organic vapor cartridge if there is a risk of inhalation outside of a fume hood, such as during a large spill. |
Emergency Protocol: Spill Response
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Isolate: Restrict access to the spill area. If flammable solvents are involved, remove all ignition sources.[8]
-
Contain & Absorb: For small spills, use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated, chemically resistant container. Use spark-proof tools if flammable solvents are present.[8]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label & Dispose: Seal and label the waste container as "Hazardous Waste" and follow the procedures outlined in Part 4.
Part 3: Waste Segregation and Containment
Proper segregation is the most critical step in the disposal process. It prevents dangerous chemical reactions and ensures that waste is routed to the correct disposal facility. This compound waste must never be disposed of down the drain.[9]
The following workflow provides a logical pathway for segregating common waste streams generated when working with this compound.
Caption: Waste segregation decision workflow.
Causality Behind Segregation:
-
Chemical Compatibility: This compound is a pyrrole derivative. The parent compound, pyrrole, is incompatible with strong oxidizing agents, acids, and acid chlorides.[10] Segregating it into a dedicated non-halogenated waste stream prevents accidental mixing with incompatible chemicals, which could cause violent reactions.
-
Disposal Routing: Waste treatment facilities use different processes for halogenated versus non-halogenated solvents. Proper segregation is essential for cost-effective and environmentally sound disposal, typically via high-temperature incineration for organic waste.[11]
Part 4: Step-by-Step Disposal Procedure
Follow this procedure to ensure all waste is handled, stored, and disposed of in accordance with institutional and federal regulations.
Step 1: Select the Correct Waste Container
-
Use only containers provided or approved by your institution's Environmental Health & Safety (EH&S) department.
-
Ensure the container is made of a chemically compatible material (e.g., HDPE for liquids, a lined drum for solids) and has a secure, vapor-tight lid.
-
The container must be clean and in good condition.
Step 2: Properly Label the Waste Container
-
Attach a hazardous waste tag to the container before adding the first drop of waste.
-
The label must include:
-
The words "Hazardous Waste."
-
Full chemical name: "this compound" and any solvents present. Do not use abbreviations.
-
The associated hazards (e.g., "Irritant," "Acutely Toxic").
-
The accumulation start date.
-
The name of the principal investigator and laboratory location.
-
Step 3: Accumulate Waste Safely
-
Keep waste containers closed at all times, except when adding waste.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the lab personnel.
-
Ensure the SAA has secondary containment (e.g., a spill tray) to capture any potential leaks.
-
Store in a cool, dry place away from heat sources and direct sunlight.[1]
Step 4: Arrange for Final Disposal
-
Once a waste container is full, or within the time limit specified by your institution (typically 90-180 days), arrange for its pickup.
-
Contact your institution's EH&S department or licensed waste management contractor to schedule a pickup.[11]
-
Ensure all paperwork is completed accurately. Never leave a full, undocumented container of hazardous waste unattended.
By adhering to these protocols, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.
References
- 1. Page loading... [guidechem.com]
- 2. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H9NO3 | CID 321485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mcneill-group.org [mcneill-group.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. waste360.com [waste360.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-Formyl-1H-Pyrrole-2-Carboxylate
As researchers and drug development professionals, our work with novel chemical entities like ethyl 5-formyl-1H-pyrrole-2-carboxylate is foundational to innovation. This pyrrole derivative, a valuable building block in organic synthesis, demands a rigorous and informed approach to laboratory safety.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of this compound, grounded in its specific chemical hazards. Our objective is to ensure that every interaction with this substance is underpinned by a robust understanding of the necessary protective measures, safeguarding both the integrity of your research and your personal well-being.
Hazard Profile: Understanding the "Why" Behind the "What"
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols.[2][3] Acknowledging these classifications is the first step in building a self-validating system of laboratory safety.
According to its safety data, the compound is:
The causality behind these classifications lies in the reactivity of the functional groups present in the molecule—the pyrrole ring, the formyl group, and the ethyl ester. While many pyrrole derivatives are being investigated for their biological activity with low acute toxicity, the specific combination of functional groups in this compound can interact with biological tissues, leading to irritation and acute toxic effects upon significant exposure.[5][6] Therefore, our PPE strategy is not merely about compliance but is a direct countermeasure to these inherent chemical properties.
Hazard Data Summary
| Hazard Classification | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | Exclamation Mark |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | Exclamation Mark |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning | Exclamation Mark |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | Warning | Exclamation Mark |
| Source: PubChem, MedChemExpress Safety Data Sheet[2][3] |
The Core Directive: Essential Personal Protective Equipment
The selection of PPE is a critical control measure. Based on the hazard profile, the following equipment is mandatory for any procedure involving this compound.
-
Primary Engineering Control: Chemical Fume Hood All handling of this compound, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood. This is the primary barrier to prevent inhalation of vapors or fine dust, directly addressing the H335 respiratory irritation hazard.[7][8] The ventilation system should be explosion-resistant for any flammable liquids used in the process.[9]
-
Eye and Face Protection: A Non-Negotiable Barrier Given the H319 warning for serious eye irritation, robust eye protection is essential.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Best Practice/Risk of Splash: Tightly fitting chemical safety goggles are required.[7] For procedures with a higher risk of splashing (e.g., transfers, extractions), a full-face shield should be worn over the safety goggles.[7][10] This multi-layered approach provides comprehensive protection against accidental contact.
-
-
Skin and Body Protection: Your Last Line of Defense Direct skin contact must be avoided to prevent irritation as per the H315 classification.[2]
-
Gloves: Handle with chemical-resistant gloves (e.g., Nitrile, Neoprene) that have been inspected for integrity before use.[7] Glove suitability and durability depend on the frequency and duration of contact.[9] Always use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[7] Contaminated gloves must be disposed of as hazardous waste.[7]
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect the skin on the arms and torso.
-
Additional Protection: For larger quantities or tasks with a high splash potential, a PVC or chemically resistant apron should be worn over the lab coat.[9]
-
-
Respiratory Protection: A Secondary but Critical Control While the fume hood is the primary control, respiratory protection may be necessary if engineering controls are insufficient or during emergency situations like a spill.[10] A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used if there is any risk of exceeding exposure limits.[8]
Operational Plan: A Step-by-Step Procedural Guide
A self-validating safety protocol relies on a consistent and logical workflow. The following steps integrate the use of PPE into the handling process.
Pre-Operational Workflow
Caption: Pre-operational safety and PPE donning workflow.
-
Preparation: Before approaching the chemical, verify that the fume hood is operational and certified. Gather and inspect all necessary PPE for defects. Ensure the path to the safety shower and eyewash station is unobstructed.[8]
-
Donning PPE: Don your lab coat first. Follow with safety goggles and any additional face protection. Finally, don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to prevent skin exposure.
-
Handling the Chemical:
Post-Operational Plan: Decontamination and Disposal
-
Decontamination: Wipe down all surfaces in the fume hood with an appropriate solvent and cleaning agent. Decontaminate any equipment used.
-
Waste Disposal: Dispose of the chemical waste, empty containers, and contaminated consumables (like gloves and wipes) in a designated, labeled hazardous waste container according to institutional and local regulations.[3] Do not mix with other waste streams.
-
Doffing PPE: Remove PPE in the reverse order of donning to minimize cross-contamination. First, remove gloves using the proper technique. Then remove your face shield/goggles and lab coat. Wash hands immediately and thoroughly with soap and water.[7]
Emergency Response: Immediate Actions for Exposure
In the event of accidental exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
-
Skin Contact: Take off all contaminated clothing immediately.[10] Wash the affected area with plenty of soap and water.[3] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3][7] If breathing is difficult or symptoms develop, seek immediate medical attention.
-
Ingestion: Rinse mouth thoroughly with water.[3] Immediately call a poison control center or physician.[3][10] Do not induce vomiting.
By integrating this expert-driven, safety-first approach, you can confidently handle this compound, ensuring a safe environment that fosters scientific discovery.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C8H9NO3 | CID 321485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
